molecular formula C8H10N2O2 B12969310 3-Amino-2-(pyridin-3-YL)propanoic acid

3-Amino-2-(pyridin-3-YL)propanoic acid

Cat. No.: B12969310
M. Wt: 166.18 g/mol
InChI Key: ORNAVFYIUPITHP-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-3-YL)propanoic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-(pyridin-3-YL)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-(pyridin-3-YL)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-2-pyridin-3-ylpropanoic acid

InChI

InChI=1S/C8H10N2O2/c9-4-7(8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)

InChI Key

ORNAVFYIUPITHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CN)C(=O)O

Origin of Product

United States

Foundational & Exploratory

3-Amino-2-(pyridin-3-yl)propanoic Acid: Technical Guide to Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Amino-2-(pyridin-3-yl)propanoic acid , a specialized


-amino acid scaffold used in medicinal chemistry and peptidomimetic research.

Executive Summary

3-Amino-2-(pyridin-3-yl)propanoic acid (also known as


-(3-pyridyl)-

-alanine) is a non-canonical

-amino acid. Unlike standard

-amino acids (where the amine and carboxylic acid are bound to the same carbon), this molecule features an amino group on the

-carbon and a pyridine substituent on the

-carbon.

This structural arrangement confers unique conformational stability and resistance to enzymatic degradation, making it a critical building block for peptidomimetics , integrin inhibitors , and foldamers . Its zwitterionic nature and the presence of a pyridine ring introduce specific solubility and ionization behaviors essential for drug formulation.

Chemical Identity & Physicochemical Properties

Structural Analysis

The molecule consists of a propanoic acid backbone. The C2 (


) position is substituted with a 3-pyridyl ring, and the C3 (

) position bears the primary amino group. This creates a chiral center at C2, allowing for

and

enantiomers.

IUPAC Name: 3-Amino-2-(pyridin-3-yl)propanoic acid Common Synonyms:


-(3-Pyridyl)-

-alanine; 2-(3-Pyridyl)-3-aminopropionic acid CAS Number (Generic/Racemic): Not widely indexed; typically referenced via its ethyl ester (CAS 58534-71-7 for related intermediates) or as a custom synthesis product.
Key Properties Table
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 166.18 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility High in Water, DMSO, MethanolZwitterionic character enhances aqueous solubility.[1]
pKa (Predicted)

(COOH)

(Pyridine

)

(Amine

)
Exists as a tri-ionic species at physiological pH.
LogP -1.5 to -1.0 (Estimated)Highly hydrophilic.
Chirality 1 Chiral Center (C2)Synthesis typically yields racemate unless asymmetric catalysis is used.

Synthesis & Production Protocols

Strategic Route: Nitrile Reduction

The most robust synthetic pathway for


-substituted 

-amino acids involves the construction of an

-cyano ester followed by selective reduction. This method avoids the harsh conditions often required for direct alkylation of

-alanine.
Step 1: Formation of Ethyl 2-cyano-2-(pyridin-3-yl)acetate
  • Precursor: 3-Pyridylacetonitrile (CAS 6443-85-2).

  • Reagent: Diethyl carbonate (or Ethyl chloroformate).

  • Base: Sodium ethoxide (NaOEt) or Sodium hydride (NaH).

  • Mechanism: Deprotonation of the

    
    -carbon of the nitrile followed by nucleophilic attack on the carbonate.
    
Step 2: Selective Hydrogenation (Nitrile to Amine)
  • Reagent:

    
     gas (50-100 psi).
    
  • Catalyst: Raney Nickel or

    
     doped with acid.
    
  • Solvent: Ethanol/Ammonia or Acetic Acid.

  • Critical Control: The pyridine ring is susceptible to reduction. Using Raney Nickel in ammoniacal ethanol is preferred to selectively reduce the nitrile (

    
    ) while leaving the heteroaromatic ring intact.
    
Step 3: Hydrolysis
  • Reagent: 6M HCl (Acidic hydrolysis) or LiOH (Basic hydrolysis).

  • Outcome: Conversion of the ethyl ester to the free carboxylic acid.

Experimental Workflow Diagram

SynthesisPathway cluster_legend Reaction Phase Start 3-Pyridylacetonitrile Inter1 Ethyl 2-cyano-2- (pyridin-3-yl)acetate Start->Inter1 Diethyl Carbonate NaOEt, Reflux Inter2 Ethyl 3-amino-2- (pyridin-3-yl)propanoate Inter1->Inter2 H2 (50 psi), Raney Ni EtOH/NH3 Final 3-Amino-2-(pyridin-3-yl) propanoic acid Inter2->Final 6M HCl, Reflux (Hydrolysis)

Figure 1: Synthetic pathway via the


-cyano ester intermediate. This route ensures correct regiochemistry.

Analytical Characterization

To validate the identity of 3-Amino-2-(pyridin-3-yl)propanoic acid, researchers must look for specific spectroscopic signatures distinguishing it from its isomers (e.g., 3-pyridylalanine).

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (D
    
    
    
    O/DCl):
    • Pyridine Ring: 4 distinct protons in the aromatic region (

      
       7.5–9.0 ppm). Look for the singlet-like signal of the C2-proton of the pyridine ring shifted downfield.
      
    • 
      -CH:  A triplet or doublet of doublets around 
      
      
      
      4.0–4.5 ppm (integrated for 1H).
    • 
      -CH
      
      
      
      :
      Distinct multiplet signals around
      
      
      3.2–3.6 ppm (integrated for 2H), corresponding to the methylene group attached to the amine.
  • 
    C NMR: 
    
    • Carbonyl: ~175 ppm.

    • 
      -Carbon:  ~40-45 ppm (distinct from 
      
      
      
      -amino acid
      
      
      -carbons).
    • 
      -Carbon:  ~45-50 ppm.
      
HPLC Method (Zwitterionic)

Due to its high polarity, standard C18 Reverse Phase chromatography often results in poor retention.

  • Recommended Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing C18.

  • Mobile Phase: Acetonitrile : Water (with 0.1% TFA or Ammonium Formate).

  • Detection: UV at 260 nm (Pyridine absorption).

Biological & Pharmaceutical Applications[1]

Peptidomimetics & Foldamers

-Amino acids are incorporated into peptides to create 

-peptides
. These structures adopt stable secondary structures (helices, sheets) that are resistant to proteolytic degradation by standard peptidases.
  • Mechanism: The extra methylene group (

    
    ) in the backbone alters the hydrogen bonding pattern, preventing enzyme recognition.
    
  • Use Case: Designing metabolically stable analogs of peptide hormones.

Integrin Inhibition

The 3-amino-propanoic acid scaffold mimics the Aspartic Acid (D) residue in the RGD (Arg-Gly-Asp) sequence, which is critical for integrin binding.

  • Target:

    
     integrin antagonists.
    
  • Logic: The pyridine ring provides a rigid steric constraint and potential

    
    -stacking interactions within the receptor pocket.
    
Neurological Activity (Theoretical)

As a structural isomer of


-alanine (a glycine receptor agonist) and related to GABA (gamma-aminobutyric acid), this molecule may exhibit activity at inhibitory neurotransmitter receptors, though the bulky pyridine group likely alters selectivity toward specific orphan receptors or transporters.

Safety & Handling Protocol

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.

  • Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles. The zwitterionic dust can be irritating to the respiratory tract; use a dust mask or handle in a fume hood.

  • Storage: Store at +2°C to +8°C. Hygroscopic – keep under inert gas (Argon/Nitrogen) to prevent caking and degradation.

  • Incompatibility: Strong oxidizing agents. Avoid contact with acid chlorides or anhydrides unless intended for derivatization.

References

  • ChemicalBook . Ethyl 2-cyano-2-(pyridin-3-yl)acetate Properties and Suppliers. Retrieved from

  • PubChem . 3-Pyridylacetic acid (Precursor Data). National Library of Medicine. Retrieved from

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

    
    -amino acid usage). Retrieved from 
    
  • ChemCD . 3-Amino-2-(pyridin-3-yl)propanoic acid Catalog Entries. Retrieved from

Sources

The Structural and Synthetic Landscape of 3-Amino-2-(pyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to


-Amino Acid Scaffolds in Drug Discovery 

Executive Summary

This guide dissects the chemical architecture, synthesis, and pharmaceutical utility of 3-Amino-2-(pyridin-3-yl)propanoic acid . Unlike its ubiquitous isomer 3-pyridylalanine (an


-amino acid), this molecule is a 

-amino acid
. This structural distinction places the side chain (pyridin-3-yl) on the

-carbon while the amino group resides on the

-carbon.

In the context of modern drug design, this scaffold acts as a "privileged structure" for peptidomimetics. It offers the hydrogen-bonding potential of the pyridine ring combined with the proteolytic stability inherent to


-amino acids. This guide provides a robust, self-validating synthetic workflow and structural analysis for researchers synthesizing novel foldamers or integrin inhibitors.

Structural Anatomy & Nomenclature

The vs. Distinction

To work effectively with this molecule, one must first resolve the common nomenclature confusion found in chemical databases.

  • Target Molecule: 3-Amino-2-(pyridin-3-yl)propanoic acid.

    • Class:

      
      -Amino Acid.[1]
      
    • Architecture: The amino group is on C3 (

      
      ); the side chain is on C2 (
      
      
      
      ).[2]
  • Common Isomer: 2-Amino-3-(pyridin-3-yl)propanoic acid (3-Pyridylalanine).

    • Class:

      
      -Amino Acid.[1][3]
      
    • Architecture: Both amino group and side chain are on C2 (

      
      ).[2]
      

The


-substitution pattern restricts conformational freedom (

torsion angles) differently than

-amino acids, favoring specific secondary structures like 12/10-helices in foldamers.
Visualization of Isomeric Relationships

The following diagram illustrates the structural divergence of the target molecule from standard amino acid architectures.

AminoAcidArchitecture Alpha α-Amino Acid (3-Pyridylalanine) Protease Susceptible Protease Susceptible Alpha->Protease Susceptible Beta3 β³-Amino Acid (Sidechain on β-carbon) Beta2 β²-Amino Acid (Target: 3-Amino-2-(pyridin-3-yl)...) Protease Resistant Protease Resistant Beta2->Protease Resistant Restricted Conformation Restricted Conformation Beta2->Restricted Conformation Backbone Propanoic Acid Backbone (C1-C2-C3) Backbone->Alpha NH2 & Py on C2 Backbone->Beta3 NH2 on C3 Py on C3 Backbone->Beta2 NH2 on C3 Py on C2

Figure 1: Structural taxonomy comparing the target


-scaffold against 

and

isomers.

Physicochemical Profile

The incorporation of the pyridine ring introduces a basic nitrogen (


 ~5.2) in addition to the zwitterionic amino-acid core. This results in a complex ionization profile critical for HPLC method development and bioavailability optimization.
PropertyValue (Estimated)Significance in Drug Design
Molecular Formula

Fragment-based drug design core.
Molecular Weight 166.18 g/mol Low MW allows for extensive decoration.

(Carboxyl)
~3.4Typical for

-amino acids (slightly higher than

-AA).

(Pyridine)
~5.2Acts as an H-bond acceptor at physiological pH.

(Amine)
~9.8Primary amine remains protonated in plasma.
LogP -1.2 to -0.8Highly polar; requires optimization for membrane permeability.
TPSA ~66 ŲGood range for oral bioavailability rules.

Synthetic Methodology: The Cyanoacetate Route[4][5]

While organocatalytic Mannich reactions offer high enantioselectivity [1], they often require specialized catalysts (e.g., imidodiphosphorimidates). For a robust, scalable synthesis of the racemic scaffold (resolvable via chiral HPLC or enzymatic resolution), the


-Arylation of Cyanoacetates  followed by reduction is the industry standard.
Mechanistic Rationale
  • C-C Bond Formation: Palladium-catalyzed cross-coupling of ethyl cyanoacetate with 3-bromopyridine installs the side chain at the

    
    -position (C2).
    
  • Amine Generation: Hydrogenation of the nitrile group yields the primary amine at the

    
    -position (C3).
    
  • Protection Strategy: In situ Boc-protection is crucial during reduction to prevent the formation of

    
    -lactams (intramolecular cyclization).
    
Detailed Protocol
Step 1: Pd-Catalyzed

-Arylation[4]
  • Reagents: Ethyl cyanoacetate (1.1 equiv), 3-Bromopyridine (1.0 equiv),

    
     (2 mol%), XPhos (4 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Charge a flame-dried flask with

      
      , XPhos, and 
      
      
      
      under Argon.
    • Add Toluene, Ethyl cyanoacetate, and 3-Bromopyridine.

    • Heat to 80°C for 12 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 7:3). The disappearance of 3-bromopyridine indicates completion.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (

      
      ).
      
    • Product: Ethyl 2-cyano-2-(pyridin-3-yl)acetate.

Step 2: Nitrile Reduction & Protection
  • Reagents: Arylated precursor,

    
     (2.0 equiv), 
    
    
    
    (10 equiv),
    
    
    (2.0 equiv).
  • Solvent: Methanol (0°C).

  • Procedure:

    • Dissolve the cyano-ester and

      
       in MeOH; cool to 0°C.
      
    • Add

      
      .
      
    • Add

      
       portion-wise (Caution: Vigorous gas evolution).
      
    • Why this method? Cobalt boride reduction is milder than Raney Ni/H2 and avoids high-pressure reactors, while in situ Boc-trapping prevents the amine from attacking the ester (lactamization).

    • Stir at RT for 3 hours.

    • Workup: Quench with dilute HCl (pH ~3), extract with EtOAc.

    • Product: Ethyl 3-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)propanoate.

Step 3: Saponification
  • Reagents: LiOH (3.0 equiv), THF/Water (3:1).

  • Procedure: Standard hydrolysis at RT followed by careful acidification to pH 4 (isoelectric point vicinity) to precipitate or extract the free acid.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Ethyl Cyanoacetate + 3-Bromopyridine Step1 Step 1: Pd-Catalyzed Arylation (Pd(OAc)2, XPhos, K3PO4) Start->Step1 Inter1 Intermediate: Ethyl 2-cyano-2-(pyridin-3-yl)acetate Step1->Inter1 C-C Bond Formation Step2 Step 2: Reductive Protection (CoCl2, NaBH4, Boc2O) Inter1->Step2 Inter2 Protected Scaffold: Ethyl 3-(Boc-amino)-2-(pyridin-3-yl)propanoate Step2->Inter2 Nitrile Reduction + Trapping Step3 Step 3: Saponification (LiOH, THF/H2O) Inter2->Step3 Final Target: 3-Amino-2-(pyridin-3-yl)propanoic acid (N-Boc protected) Step3->Final Ester Hydrolysis

Figure 2: Step-by-step synthetic pathway utilizing the cyanoacetate arylation strategy.

Applications in Drug Discovery[6]

Peptidomimetics & Foldamers

Incorporating


-amino acids into peptide backbones creates "mixed peptides" that resist enzymatic degradation. The 3-amino-2-(pyridin-3-yl)propanoic acid scaffold is particularly valuable because the pyridine ring can mimic the phenylalanine side chain (bioisostere) while improving solubility and offering a handle for 

-

stacking interactions [2].
Integrin Inhibition

Many RGD (Arg-Gly-Asp) mimetics utilize a


-amino acid core to rigidify the distance between the basic guanidine and the acidic carboxylate. The pyridine moiety in this scaffold can target specific hydrophobic pockets in 

integrins, potentially enhancing potency over simple phenyl-substituted analogs.
Analytical Characterization (Self-Validation)

To confirm the synthesis of the correct isomer (


 vs 

):
  • 1H NMR (DMSO-d6): Look for the

    
    -protons (C3) as a distinct multiplet around 
    
    
    
    3.2-3.5 ppm. The
    
    
    -proton (C2) will appear as a triplet or dd around
    
    
    3.8-4.1 ppm, integrated for 1H.
  • COSY NMR: Confirm coupling between the

    
     signal and the 
    
    
    
    (beta) protons, not the
    
    
    (alpha) proton. This definitively proves the amine is on the terminal carbon.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Vasudev, P. G., Chatterjee, S., Shamala, N., & Balaram, P. (2011). "Structural Chemistry of

    
    -Amino Acids." Chemical Reviews. Link
    
  • Culkin, D. A., & Hartwig, J. F. (2001).

    
    -Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research. Link
    
  • Seebach, D., et al. (2004). "

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link
    

Sources

"3-Amino-2-(pyridin-3-YL)propanoic acid" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Amino-2-(pyridin-3-yl)propanoic acid , a specific


-amino acid isomer.

Synthesis, Properties, and Applications in Peptidomimetics

Part 1: Executive Summary & Chemical Identity

3-Amino-2-(pyridin-3-yl)propanoic acid is a rare, non-proteinogenic


-amino acid. Unlike the more common 

-amino acids (where the amine is attached to the C2 carbon) or

-amino acids (where the side chain is on the C3 carbon), this compound is a

-amino acid
. The pyridine ring is attached to the

-carbon (C2), while the amino group is on the

-carbon (C3).

This structural rigidity makes it a critical scaffold in peptidomimetics , specifically for inducing stable secondary structures (like helices and turns) in


-peptides that are resistant to proteolytic degradation.
Chemical Identifiers and Isomer Distinction

It is crucial to distinguish this target from its common isomers.

IdentifierTarget Compound (

-Isomer)
Common Isomer (

-Isomer)
Common Isomer (

-Isomer)
Systematic Name 3-Amino-2-(pyridin-3-yl)propanoic acid 2-Amino-3-(pyridin-3-yl)propanoic acid3-Amino-3-(pyridin-3-yl)propanoic acid
Common Name

-(3-Pyridyl)-

-alanine
3-Pyridylalanine

-Homopyridylalanine
Structure



CAS Number Not Widely Indexed / Custom 64090-98-8 62247-21-6
Molecular Formula



Molecular Weight 166.18 g/mol 166.18 g/mol 166.18 g/mol
SMILES NCC(c1cccnc1)C(=O)ONC(Cc1cccnc1)C(=O)ONC(c1cccnc1)CC(=O)O

Note on CAS: Due to the specific regiochemistry, the


 isomer is often a custom synthesis target and may not have a widely recognized CAS number in public databases compared to its 

and

counterparts. Researchers should rely on the SMILES/InChI for exact database searching.

Part 2: Theoretical Properties & Solubility

As a zwitterionic molecule, the behavior of 3-Amino-2-(pyridin-3-yl)propanoic acid is governed by the basicity of both the primary amine and the pyridine ring, and the acidity of the carboxylic acid.

Physicochemical Profile[1]
PropertyValue (Predicted/Experimental)Notes
pKa (COOH) ~3.5 - 4.0Typical for

-amino acids.
pKa (Pyridine) ~5.2Pyridinium formation.
pKa (NH2) ~9.8 - 10.2Primary amine.
Isoelectric Point (pI) ~7.0 - 7.5Estimated based on pKa values.
LogP -0.5 to 0.2Highly polar, hydrophilic.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Hexane).

Part 3: Synthesis Protocol (The -Methylene Route)

The most robust method for synthesizing


-amino acids (alpha-substituted beta-amino acids) is the Michael Addition to 

-substituted acrylates
. This approach avoids the racemization issues often seen in direct alkylation of

-alanine derivatives.
Reaction Pathway (Graphviz Visualization)

SynthesisPathway Start Ethyl 3-pyridylacetate (Starting Material) Step1 Step 1: α-Methylenation (Paraformaldehyde/Base) Start->Step1 Inter1 Ethyl 2-(pyridin-3-yl)acrylate (Intermediate A) Step1->Inter1 Step2 Step 2: Michael Addition (Benzylamine) Inter1->Step2 Inter2 Ethyl 3-(benzylamino)-2-(pyridin-3-yl)propanoate (Intermediate B) Step2->Inter2 Step3 Step 3: Hydrolysis & Hydrogenolysis (HCl, then H2/Pd-C) Inter2->Step3 Final 3-Amino-2-(pyridin-3-yl)propanoic acid (Target) Step3->Final

Figure 1: Synthetic route via α-methylenation and Michael addition.

Detailed Methodology
Step 1: Synthesis of Ethyl 2-(pyridin-3-yl)acrylate

This step introduces the


-carbon via a Mannich-type reaction or direct hydroxymethylation followed by dehydration.
  • Reagents: Ethyl 3-pyridylacetate (1.0 eq), Paraformaldehyde (2.0 eq), Diisopropylamine (0.1 eq), Acetic Acid (0.1 eq).

  • Protocol:

    • Dissolve Ethyl 3-pyridylacetate in THF.

    • Add paraformaldehyde and the amine/acid catalyst.

    • Reflux for 12-24 hours. The reaction proceeds via an in situ formation of the

      
      -hydroxymethyl intermediate which dehydrates to the acrylate.
      
    • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).

    • Checkpoint: Verify the presence of the alkene protons (

      
       5.8-6.5 ppm) in 
      
      
      
      H NMR.
Step 2: Aza-Michael Addition

The electron-deficient acrylate is an excellent Michael acceptor. Using benzylamine allows for a protected nitrogen that is easily removed later.

  • Reagents: Intermediate A (1.0 eq), Benzylamine (1.1 eq), Ethanol (Solvent).

  • Protocol:

    • Dissolve Intermediate A in absolute ethanol.

    • Add Benzylamine dropwise at 0°C.

    • Allow to warm to room temperature and stir for 4-8 hours.

    • Mechanism: The nucleophilic amine attacks the

      
      -carbon (terminal CH2).
      
    • Purification: Evaporate solvent. The secondary amine (Intermediate B) is often used directly or purified by acid-base extraction.

Step 3: Deprotection and Hydrolysis
  • Reagents: 6M HCl, H2 (gas), Pd/C (10%).

  • Protocol:

    • Hydrolysis: Reflux Intermediate B in 6M HCl for 4 hours to convert the ethyl ester to the carboxylic acid.

    • Hydrogenolysis: Dissolve the crude acid in MeOH/Water. Add Pd/C (10% wt). Stir under H2 atmosphere (balloon or Parr shaker at 30 psi) for 12 hours to cleave the benzyl group.

    • Isolation: Filter catalyst through Celite. Concentrate filtrate.

    • Final Product: Recrystallize from Water/Ethanol to obtain the zwitterionic solid.

Part 4: Applications in Drug Discovery[2]

The


-substitution pattern of 3-Amino-2-(pyridin-3-yl)propanoic acid offers unique advantages in medicinal chemistry.
Peptidomimetics and Foldamers

-amino acids are used to construct 

-peptides
, which fold into stable helices (e.g.,

-14 helix) distinct from natural

-peptides.
  • Proteolytic Stability: The unusual backbone prevents recognition by standard proteases (trypsin, pepsin), significantly extending the half-life of peptide drugs.

  • Conformational Constraint: The pyridine ring at the

    
    -position (C2) restricts the rotation of the backbone, forcing the peptide into specific secondary structures useful for binding to G-protein coupled receptors (GPCRs).
    
Pharmacophore Utility
  • Nicotinic Acetylcholine Receptors (nAChR): The 3-pyridyl moiety mimics the pharmacophore of nicotine. Incorporating this amino acid into peptide ligands can target nAChRs with altered selectivity profiles.

  • Integrin Inhibitors:

    
    -amino acids are common scaffolds in RGD (Arg-Gly-Asp) mimetics used for thrombosis and cancer therapy.
    

Part 5: Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard GLP (Good Laboratory Practice). Wear nitrile gloves and safety glasses.

  • Storage: Hygroscopic. Store at -20°C in a desiccator.

  • Disposal: Dispose of as nitrogen-containing organic waste.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link (Foundational work on beta-amino acid synthesis).

  • Abele, S., & Seebach, D. (2000). "Preparation of achiral, enantiomerically pure, and racemic

    
    -and 
    
    
    
    -amino acids." European Journal of Organic Chemistry. Link (Specific protocols for
    
    
    isomers).
  • Vasudev, P. G., et al. (2011). "Non-standard amino acids in peptide design and structure." Accounts of Chemical Research. Link (Review of applications).

  • PubChem Database. "3-[(Pyridine-3-carbonyl)-amino]-propionic acid" (Structural analog reference). Link

Engineering the Future of Peptidomimetics: A Technical Guide to 3-Amino-2-(pyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Dynamics

In the landscape of modern drug discovery and foldamer engineering, the transition from native


-amino acids to highly specialized 

-amino acids represents a paradigm shift in overcoming proteolytic degradation. 3-Amino-2-(pyridin-3-yl)propanoic acid is a highly valuable

-amino acid derivative characterized by the insertion of a methylene group into the peptide backbone and an electron-deficient pyridin-3-yl side chain at the

-position.

As a Senior Application Scientist, I approach this molecule not merely as a building block, but as a programmable pharmacophore. The


-homologation fundamentally alters the Ramachandran dihedral angles (

), creating a steric environment that native proteases (e.g., DPP-IV, Neprilysin) cannot process. Concurrently, the pyridine ring acts as a versatile electronic hub, capable of acting as a hydrogen bond acceptor and participating in

stacking within complex receptor pockets. Related pyridine-based

-amino acids, such as the tetrahydropyridine derivative guvacine, have already demonstrated profound neuropharmacological efficacy as GABA reuptake inhibitors[1].

Logical Framework of -Amino Acid Integration

To understand the utility of 3-Amino-2-(pyridin-3-yl)propanoic acid, we must map the causality between its structural modifications and the resulting pharmacological outcomes. The diagram below illustrates this logical relationship.

DrugDesign BetaAA β²-Amino Acid Scaffold Prop1 Extra Methylene in Backbone BetaAA->Prop1 Prop2 Pyridine-3-yl Side Chain BetaAA->Prop2 Mech1 Altered Ramachandran Angles Steric Clash in Proteases Prop1->Mech1 Mech2 H-Bond Acceptor & Pi-Pi Stacking Prop2->Mech2 Outcome1 Absolute Proteolytic Resistance Mech1->Outcome1 Outcome2 High Target Affinity (e.g., GPCRs, DPP-IV) Mech2->Outcome2 Application Next-Gen Peptidomimetics Outcome1->Application Outcome2->Application

Fig 1: Logical relationship mapping structural properties to pharmacological outcomes.

Advanced Synthetic Methodologies

The synthesis of


-aryl-

-amino acids is traditionally plagued by poor diastereoselectivity and the risk of

-elimination yielding cinnamic acid derivatives. Alternative enantioselective cyanation and Brook rearrangement strategies catalyzed by chiral metal alkoxides have been explored for related derivatives[2]. However, a highly efficient, state-of-the-art approach utilizes the 3[3].

This method directly functionalizes 3-vinylpyridine, ensuring the regioselective installation of both the nitrogen source (azide) and the carbon homologation source (cyanide) in a single operation.

Experimental Workflow: Azidocyanation to -Amino Acid

SynthWorkflow Start 3-Vinylpyridine (Substrate) Radical Azide Radical Generation TMSN3 + PhI(OAc)2 Start->Radical Addition Markovnikov Addition Regioselective C-N3 Bond Radical->Addition Oxidation Cu(II) Oxidation Forms Benzylic Cation Addition->Oxidation Trapping Cyanide Trapping TMSCN Addition Oxidation->Trapping Intermediate 3-Azido-2-(pyridin-3-yl) propanenitrile Trapping->Intermediate Reduction Catalytic Hydrogenation H2, Pd/C (Azide -> Amine) Intermediate->Reduction Hydrolysis Acidic Hydrolysis Nitrile -> Carboxylic Acid Reduction->Hydrolysis Product 3-Amino-2-(pyridin-3-yl) propanoic acid Hydrolysis->Product

Fig 2: Copper-catalyzed azidocyanation workflow for β²-amino acid synthesis.

Self-Validating Protocol: Synthesis & Resolution

To ensure scientific integrity, the following protocol is designed as a self-validating system . Experimental progression is strictly gated by analytical checkpoints; if a checkpoint fails, the protocol dictates the necessary chemical correction.

Phase 1: Copper-Catalyzed Azidocyanation

  • Initiation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve 3-vinylpyridine (1.0 equiv) in anhydrous acetonitrile.

  • Reagent Addition: Add trimethylsilyl azide (TMSN

    
    , 2.0 equiv) and trimethylsilyl cyanide (TMSCN, 2.0 equiv). Causality: TMSN
    
    
    
    serves as the azide radical precursor, while TMSCN acts as the nucleophilic trap.
  • Catalysis: Introduce Cu(OTf)

    
     (10 mol%) and PhI(OAc)
    
    
    
    (1.5 equiv). Stir at room temperature for 12 hours. Causality: PhI(OAc)
    
    
    oxidizes TMSN
    
    
    to generate the azide radical. The radical adds to the terminal alkene carbon (Markovnikov regioselectivity) to form a stable benzylic radical. Cu(II) rapidly oxidizes this to a carbocation, preventing unwanted radical dimerization, which is subsequently trapped by the cyanide ion[3].
  • Checkpoint 1 (In-Process Control): Monitor via TLC/LC-MS. Validation: The mass of the intermediate 3-azido-2-(pyridin-3-yl)propanenitrile (

    
    ) must be confirmed. If unreacted alkene remains, spike with 5 mol% Cu(OTf)
    
    
    
    and 0.5 equiv PhI(OAc)
    
    
    .

Phase 2: Global Reduction and Hydrolysis

  • Reduction: Transfer the purified intermediate to a Parr shaker. Dissolve in methanol, add 10% Pd/C (10% w/w), and hydrogenate at 40 psi H

    
     for 4 hours. Causality: Catalytic hydrogenation selectively reduces the azide to a primary amine without reducing the pyridine ring.
    
  • Hydrolysis: Filter through Celite, concentrate, and reflux the crude amine in 6M HCl for 12 hours to hydrolyze the nitrile to the carboxylic acid.

  • Checkpoint 2 (Validation): Perform LC-MS and

    
    H-NMR. Validation: Disappearance of the nitrile 
    
    
    
    stretch (~2250 cm
    
    
    ) in IR and appearance of the carboxylic acid proton in NMR confirm successful conversion.

Phase 3: Chiral Resolution (Self-Correction Step)

  • Resolution: Because the azidocyanation yields a racemate, perform chiral preparative HPLC using a Chiralpak IC column (Isocratic: Hexane/EtOH/DEA 70:30:0.1).

  • Checkpoint 3 (Enantiomeric Purity): Analyze fractions via analytical chiral HPLC. Validation: Proceed to downstream peptide synthesis only if enantiomeric excess (

    
    ) > 98%. If 
    
    
    
    < 98%, repeat the chromatographic resolution.

Quantitative Profiling

The integration of 3-Amino-2-(pyridin-3-yl)propanoic acid into a research pipeline requires strict quantitative baselines. The tables below summarize its physicochemical parameters and comparative stability metrics.

Table 1: Physicochemical & Pharmacophore Features
PropertyValue / DescriptorPharmacological Implication
Backbone Classification

-Amino Acid
Induces specific foldamer helicity (e.g., 14-helices); resists

-proteases.
Side Chain Motif Pyridin-3-ylActs as a strong hydrogen bond acceptor; enables

stacking in binding pockets.
Isoelectric Point (pI) ~ 6.8 - 7.2 (Est.)Exists as a zwitterion at physiological pH, enhancing aqueous solubility.
Steric Profile

-Substituted
Restricts rotation around the

bond, locking favorable active conformations.
Table 2: Comparative Proteolytic Stability
Peptide Scaffold TypeHalf-life in Human Serum (In Vitro)Primary Cleavage Mechanism
Native

-Peptide
< 2 hoursRapid hydrolysis by exopeptidases (e.g., aminopeptidases) and endopeptidases.

-Peptide Derivative
> 48 hoursSteric clash in the protease active site prevents nucleophilic attack on the scissile bond.

Conclusion

3-Amino-2-(pyridin-3-yl)propanoic acid stands at the intersection of advanced organic synthesis and targeted drug design. By leveraging radical-mediated azidocyanation, researchers can efficiently access this building block. Its subsequent incorporation into peptidomimetics provides an elegant solution to the pharmacokinetic liabilities of native peptides, offering absolute proteolytic stability coupled with the versatile binding characteristics of the pyridine pharmacophore.

References

  • Xu, L., Mou, X.-Q., Chen, Z.-M., & Wang, S.-H. (2014). Copper-catalyzed intermolecular azidocyanation of aryl alkenes. Chemical Communications, 50(73), 10676-10679. Available at:[Link]

  • Nicewicz, D. A., Yates, C. M., & Johnson, J. S. (2004). Enantioselective cyanation/Brook rearrangement/C-acylation reactions of acylsilanes catalyzed by chiral metal alkoxides. The Journal of Organic Chemistry, 69(20), 6548-6555. Available at:[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3532, Guvacine. PubChem. Available at:[Link]

Sources

Spectroscopic data (NMR, IR, MS) of "3-Amino-2-(pyridin-3-YL)propanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Pyridinyl-Substituted Amino-Propanoic Acids

Abstract

This technical guide provides a detailed exploration of the key spectroscopic characteristics of pyridinyl-substituted amino-propanoic acids. Due to a notable scarcity of publicly available experimental data for 3-Amino-2-(pyridin-3-yl)propanoic acid , this document will focus on a comprehensive analysis of its more widely cited structural isomer, 2-Amino-3-(pyridin-3-yl)propanoic acid (also known as 3-(3-Pyridyl)-alanine). The principles, protocols, and spectral interpretations provided for this isomer serve as a robust framework for researchers. Furthermore, this guide offers expert predictions on the spectral differences that would distinguish the two isomers, enabling unambiguous structural elucidation upon experimental data acquisition.

Introduction and Structural Context

Pyridinyl-substituted amino acids are a class of non-proteinogenic amino acids that serve as valuable building blocks in medicinal chemistry and drug development.[1] Their incorporation into peptide structures or use as standalone molecules can introduce unique conformational constraints, basicity, and potential for hydrogen bonding, influencing pharmacological activity. The precise arrangement of the functional groups—the carboxylic acid, the amino group, and the pyridine ring—is critical to the molecule's chemical properties and biological function.

This guide addresses the spectroscopic characterization of two such isomers: the user-requested 3-Amino-2-(pyridin-3-yl)propanoic acid and its structural isomer 2-Amino-3-(pyridin-3-yl)propanoic acid . A thorough review of scientific databases, including the Spectral Database for Organic Compounds (SDBS), indicates a lack of published, complete experimental spectra for the former.[2] Therefore, we will leverage the principles of spectroscopic analysis to build a detailed predictive model using the 2-amino isomer as our primary subject, and then extrapolate to predict the key differentiating features of the 3-amino isomer.

Isomeric Differentiation

The fundamental difference between the two molecules lies in the substitution pattern on the propanoic acid backbone. This distinction is paramount as it directly influences the electronic environment of every atom, leading to unique and predictable spectroscopic signatures.

G cluster_0 2-Amino-3-(pyridin-3-yl)propanoic acid (Primary Subject) cluster_1 3-Amino-2-(pyridin-3-yl)propanoic acid (Target of Prediction) a Structure A a_img b_img b Structure B

Figure 1: Comparison of Isomeric Structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. For polar, zwitterionic compounds like amino acids, specific experimental choices are critical for acquiring high-quality, interpretable data.

Expertise in Experimental Design: The 'Why'
  • Choice of Solvent: Deuterated water (D₂O) is the solvent of choice. Its high polarity effectively dissolves the zwitterionic amino acid. Critically, the deuterium in D₂O will exchange with the labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups. This simplifies the ¹H NMR spectrum by causing these signals to disappear, allowing for an unobstructed view of the C-H signals and their coupling patterns.

  • Internal Standard: A water-soluble standard like TSP-d₄ (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt) is used for accurate chemical shift referencing (δ = 0.00 ppm).[3]

Protocol: ¹H and ¹³C NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the amino acid and dissolve it in 0.6-0.7 mL of D₂O containing a known concentration of TSP-d₄.

  • Homogenization: Transfer the solution to a 5 mm NMR tube and vortex gently to ensure a homogeneous solution.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 298 K).

  • Tuning and Shimming: Tune the probe to the ¹H and ¹³C frequencies and perform automated shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift axis to the TSP-d₄ signal at 0.00 ppm.

Predicted ¹H NMR Data: 2-Amino-3-(pyridin-3-yl)propanoic acid

The ¹H NMR spectrum is predicted to show a complex pattern for the pyridine ring and a distinct three-proton (AMX) system for the propanoic acid backbone.

Proton Label Predicted δ (ppm) Predicted Multiplicity Predicted Coupling (J, Hz) Integration Assignment Rationale
H-2'~8.65d (doublet)~2.01HPyridine proton adjacent to N, ortho to the side chain. Deshielded by N.
H-6'~8.50dd (doublet of doublets)~4.8, 1.51HPyridine proton between N and the side chain. Deshielded by N.
H-4'~7.80dt (doublet of triplets)~8.0, 2.01HPyridine proton meta to N, coupled to H-5' and H-2'.
H-5'~7.40dd (doublet of doublets)~8.0, 4.81HPyridine proton coupled to H-4' and H-6'.
H-α (C2-H)~4.00dd (doublet of doublets)~8.5, 5.01HMethine proton, deshielded by adjacent amino and carboxyl groups.
H-β (C3-H)~3.35dd (doublet of doublets)~14.5, 5.01HOne of the diastereotopic methylene protons, coupled to H-α and its geminal twin.
H-β' (C3-H)~3.20dd (doublet of doublets)~14.5, 8.51HThe other diastereotopic methylene proton.
Predicted ¹³C NMR Data: 2-Amino-3-(pyridin-3-yl)propanoic acid

The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals.

Carbon Label Predicted δ (ppm) Assignment Rationale
C=O~175.0Carboxylic acid carbonyl carbon, highly deshielded.
C-2'~150.5Pyridine carbon adjacent to N, ortho to the side chain.
C-6'~148.0Pyridine carbon adjacent to N.
C-4'~138.0Pyridine carbon deshielded by proximity to N.
C-3'~134.0Quaternary pyridine carbon attached to the side chain.
C-5'~125.0Pyridine carbon shielded relative to others.
C-α (C2)~55.0Methine carbon attached to the amino group.
C-β (C3)~36.0Methylene carbon of the side chain.
Predictive Comparison: Distinguishing the Isomers via NMR

The distinct connectivity in 3-Amino-2-(pyridin-3-yl)propanoic acid would lead to clear, predictable changes in the NMR spectra, particularly in the aliphatic region.

  • ¹H NMR Differences:

    • The C2 proton , now a methine attached directly to the pyridine ring, would be significantly deshielded, likely appearing around ~4.5-5.0 ppm . Its multiplicity would be a triplet, as it would be coupled to the two equivalent protons on C3.

    • The C3 protons , now a methylene group attached to the amino group, would appear as a triplet around ~3.5-3.8 ppm , coupled only to the C2 proton. This simplified A₂X pattern would be a key diagnostic feature, contrasting sharply with the complex AMX system of the 2-amino isomer.

  • ¹³C NMR Differences:

    • The C2 carbon , now attached to the pyridine ring, would be deshielded relative to the C3 of the other isomer, likely appearing around ~45-50 ppm .

    • The C3 carbon , now attached to the amino group, would be more deshielded than a standard methylene group, likely appearing around ~40-45 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for confirming the presence of key functional groups.

Protocol: IR Data Acquisition (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the dried amino acid with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Data: 2-Amino-3-(pyridin-3-yl)propanoic acid

The zwitterionic nature of the amino acid dominates the IR spectrum.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-2500 (broad)O-H stretch, N-H stretchCarboxylic acid O-H and Ammonium N-H⁺
~3050C-H stretchAromatic C-H (Pyridine)
~2950C-H stretchAliphatic C-H
~1630N-H bendPrimary Amine/Ammonium
~1590C=O stretchAsymmetric stretch of Carboxylate (-COO⁻)
~1570, ~1480C=C, C=N stretchesPyridine ring vibrations
~1410C=O stretchSymmetric stretch of Carboxylate (-COO⁻)

Expert Insight: The presence of a very broad absorption in the 3200-2500 cm⁻¹ range, along with the characteristic carboxylate stretches (~1590 and ~1410 cm⁻¹) instead of a sharp carbonyl C=O stretch at ~1710 cm⁻¹, is strong evidence for the zwitterionic form of the molecule in the solid state. The IR spectrum for the 3-amino isomer would be nearly identical, as it contains the same functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Volatilize the sample using heat and bombard it with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted MS Data: 2-Amino-3-(pyridin-3-yl)propanoic acid

The molecular weight of C₈H₁₀N₂O₂ is 166.18 g/mol .

  • Molecular Ion (M⁺∙): A peak at m/z = 166 is expected, corresponding to the intact molecule with one electron removed.

  • Key Fragments: The fragmentation is driven by the stability of the resulting ions. The pyridinylmethyl cation is a particularly stable fragment.

Predicted m/z Proposed Fragment Origin
121[M - COOH]⁺Loss of the carboxyl group as a radical.
92[C₅H₄N-CH₂]⁺Benzylic-type cleavage (α-cleavage to the ring), forming the stable pyridinylmethyl cation.
74[CH(NH₂)COOH]⁺Cleavage of the Cβ-Cα bond.
Fragmentation Pathway and Isomer Differentiation

G parent Molecular Ion (M⁺∙) m/z = 166 frag1 [M - COOH]⁺ m/z = 121 parent->frag1 - COOH (45) frag2 Pyridinylmethyl Cation [C₆H₆N]⁺ m/z = 92 parent->frag2 β-cleavage frag3 [CH(NH₂)COOH]⁺ m/z = 74 parent->frag3 β-cleavage

Figure 2: Predicted EI-MS Fragmentation for 2-Amino-3-(pyridin-3-yl)propanoic acid.

Expert Insight for Isomer Differentiation: While both isomers have the same molecular weight (m/z 166), their fragmentation patterns would differ. For 3-Amino-2-(pyridin-3-yl)propanoic acid , the dominant fragmentation would likely involve the loss of the amino-ethyl group, leading to a strong peak for the pyridinyl-carboxyl fragment. The characteristic pyridinylmethyl cation at m/z = 92 would be absent or have very low intensity, providing a clear method for distinguishing the two isomers via mass spectrometry.

Conclusion

While experimental data for 3-Amino-2-(pyridin-3-yl)propanoic acid remains elusive in the public domain, a comprehensive spectroscopic profile can be confidently predicted. By analyzing its structural isomer, 2-Amino-3-(pyridin-3-yl)propanoic acid, we have established the expected NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns. The key differentiating features lie in the NMR spectra, where the unique spin systems of the aliphatic backbones would provide unambiguous identification, and in the mass spectra, where the presence or absence of a stable pyridinylmethyl cation at m/z 92 would be diagnostic. This guide provides researchers with a validated, expert framework for the successful acquisition, interpretation, and structural confirmation of these important molecules.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Tanaka, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

Sources

Unraveling the Enigma: A Proposed Mechanism of Action and Investigative Guide for 3-Amino-2-(pyridin-3-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of neuropharmacology, the quest for novel chemical entities that can precisely modulate neural circuits is perpetual. The aminopyridinylpropanoic acid scaffold has emerged as a promising area of exploration, with certain isomers demonstrating activity at key neurotransmitter receptors. However, the specific compound 3-Amino-2-(pyridin-3-YL)propanoic acid remains a scientific enigma. As of this writing, a definitive, experimentally validated mechanism of action has not been elucidated in peer-reviewed literature.

This guide, therefore, deviates from a conventional review of established facts. Instead, it embarks on a scientifically-informed prospective analysis. We will posit a plausible, hypothetical mechanism of action for 3-Amino-2-(pyridin-3-YL)propanoic acid, drawing inferences from the structure-activity relationships of analogous compounds. The core of this document is a comprehensive, actionable research framework designed to rigorously test this hypothesis. This guide is intended to serve as a strategic blueprint for research teams poised to investigate this intriguing molecule, transforming an unknown into a well-characterized therapeutic candidate.

Part 1: A Hypothesis Forged from Structural Analogy - GABA Receptor Modulation

The structural architecture of 3-Amino-2-(pyridin-3-YL)propanoic acid, featuring a γ-amino acid-like backbone constrained by a pyridinyl group, presents a compelling case for its potential interaction with GABA (γ-aminobutyric acid) receptors. Specifically, we hypothesize that this molecule acts as a selective modulator of the GABAB receptor.

The Rationale:

  • GABA Mimicry: The core structure bears resemblance to GABA, the primary inhibitory neurotransmitter in the central nervous system. The propanoic acid moiety provides the requisite carboxylic acid group, while the amino group at the 3-position aligns with the γ-position of GABA.

  • Conformational Constraint: The pyridin-3-yl group at the 2-position introduces a significant steric and electronic influence. This may serve to lock the molecule into a specific conformation that is favorable for binding to a particular receptor subtype, potentially the GABAB receptor, which is known to be sensitive to the conformation of its ligands.

  • Distinct Isomeric Profile: The known neuroactivity of its isomer, 2-Amino-3-(pyridin-3-yl)propanoic acid, at other receptors (potentially NMDA receptors)[1], underscores the principle that subtle changes in substituent placement can dramatically alter pharmacological targets. Our hypothesis posits that shifting the amino group to the 3-position redirects the molecule's affinity towards the GABAergic system.

Proposed Signaling Pathway: GABAB Receptor Activation

We propose that 3-Amino-2-(pyridin-3-YL)propanoic acid functions as an agonist or a positive allosteric modulator at the GABAB receptor, a G-protein coupled receptor (GPCR). Upon binding, it would trigger a cascade of intracellular events characteristic of GABAB activation.

GABAB_Pathway cluster_membrane Cell Membrane Compound 3-Amino-2-(pyridin-3-YL) propanoic acid GABAB_R GABAB Receptor (Gαi/o-coupled) Compound->GABAB_R Binds AC Adenylate Cyclase GABAB_R->AC Inhibits K_channel GIRK Channel GABAB_R->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux PKA PKA cAMP->PKA Activates

Caption: Proposed GABAB receptor signaling pathway.

Part 2: A Framework for Discovery - The Experimental Workflow

To systematically validate or refute our hypothesis, a multi-tiered experimental approach is essential. This workflow is designed to be a self-validating system, where the results of each stage inform the next.

Experimental_Workflow Start Hypothesis: GABAB Receptor Modulator In_Silico Tier 1: In Silico Modeling (Docking Studies) Start->In_Silico Binding_Assay Tier 2: In Vitro Binding (Radioligand Displacement) In_Silico->Binding_Assay Positive Correlation Functional_Assay Tier 3: In Vitro Functional (cAMP & GTPγS Assays) Binding_Assay->Functional_Assay Confirmed Binding Cellular_Assay Tier 4: Cellular Electrophysiology (Patch-Clamp) Functional_Assay->Cellular_Assay Confirmed Functional Activity Conclusion Mechanism Elucidation Cellular_Assay->Conclusion

Caption: Tiered experimental workflow for mechanism elucidation.

Tier 1: In Silico Modeling - Predictive Binding Analysis

Objective: To predict the binding affinity and pose of 3-Amino-2-(pyridin-3-YL)propanoic acid within the GABAB receptor ligand-binding domain.

Protocol:

  • Receptor Structure Preparation: Obtain the crystal structure of the human GABAB receptor from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

  • Ligand Preparation: Generate a 3D conformation of 3-Amino-2-(pyridin-3-YL)propanoic acid. Perform energy minimization using a suitable force field.

  • Molecular Docking: Utilize a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding mode of the compound within the orthosteric binding site of the GABAB receptor.

  • Analysis: Analyze the predicted binding poses for favorable interactions (e.g., hydrogen bonds with key residues, hydrophobic interactions). Compare the predicted binding energy with that of known GABAB agonists (e.g., baclofen).

Causality and Self-Validation: A favorable predicted binding energy and interaction profile provide the initial rationale for proceeding with resource-intensive in vitro experiments.

Tier 2: In Vitro Binding Assays - Quantifying Affinity

Objective: To experimentally determine the binding affinity (Ki) of the compound for the GABAB receptor.

Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human GABAB receptor (e.g., HEK293 or CHO cells).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a high-affinity GABAB radioligand (e.g., [3H]-CGP54626) and a range of concentrations of the test compound (3-Amino-2-(pyridin-3-YL)propanoic acid).

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand.

  • Scintillation Counting: Quantify the amount of bound radioligand on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Parameter Description
Test Compound 3-Amino-2-(pyridin-3-YL)propanoic acid
Radioligand [3H]-CGP54626 (or other suitable GABAB antagonist radioligand)
Tissue Source Membranes from HEK293 cells stably expressing human GABAB receptors
Concentration Range 10-10 M to 10-4 M (logarithmic dilutions)
Output IC50 and Ki values

Trustworthiness: The inclusion of a known GABAB agonist (e.g., baclofen) as a positive control and a structurally unrelated compound as a negative control is critical for validating the assay's specificity.

Tier 3: In Vitro Functional Assays - Assessing Agonism

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the GABAB receptor.

Protocol 1: cAMP Inhibition Assay

  • Cell Culture: Use a cell line expressing the GABAB receptor and an appropriate reporter system (e.g., CRE-luciferase) or a direct cAMP measurement kit (e.g., HTRF, AlphaLISA).

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.

  • Compound Treatment: Co-treat the cells with a range of concentrations of 3-Amino-2-(pyridin-3-YL)propanoic acid.

  • cAMP Measurement: After incubation, lyse the cells and measure the cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonistic activity at the Gαi/o-coupled GABAB receptor. Calculate the EC50 value.

Protocol 2: [35S]GTPγS Binding Assay

  • Assay Principle: This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Procedure: Incubate the GABAB receptor-expressing membranes with GDP, [35S]GTPγS, and varying concentrations of the test compound.

  • Analysis: An increase in [35S]GTPγS binding indicates that the compound is promoting the exchange of GDP for GTP on the Gα subunit, a hallmark of GPCR agonism.

Assay Principle Output
cAMP Inhibition Measures downstream signaling (inhibition of AC)EC50 (potency as an agonist)
[35S]GTPγS Binding Measures G-protein activationEC50 and Emax (efficacy)

Authoritative Grounding: These functional assays are standard, well-validated methods for characterizing GPCR ligands.

Tier 4: Cellular Electrophysiology - Confirming Physiological Effect

Objective: To measure the direct effect of the compound on neuronal excitability via GABAB receptor-mediated ion channel modulation.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a neuronal cell line endogenously expressing GABAB receptors.

  • Recording: Establish a whole-cell patch-clamp recording configuration.

  • Drug Application: Perfuse the cells with a solution containing 3-Amino-2-(pyridin-3-YL)propanoic acid at various concentrations.

  • Measurement: Measure the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which will manifest as an outward potassium current, leading to membrane hyperpolarization.

  • Validation: The observed effect should be blocked by a selective GABAB receptor antagonist (e.g., CGP55845) to confirm that the response is mediated by the target receptor.

Expertise in Practice: This experiment provides the most physiologically relevant evidence for the compound's mechanism of action at the cellular level, directly linking receptor activation to a change in neuronal function.

Conclusion: From Hypothesis to Characterized Molecule

The investigative framework detailed in this guide provides a robust and logical pathway for elucidating the mechanism of action of 3-Amino-2-(pyridin-3-YL)propanoic acid. By systematically progressing from in silico prediction to in vitro binding and functional assays, and culminating in cellular electrophysiology, researchers can rigorously test the hypothesis of GABAB receptor modulation.

Should this hypothesis prove correct, 3-Amino-2-(pyridin-3-YL)propanoic acid could represent a novel therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy, spasticity, or anxiety disorders. If the hypothesis is refuted, the data generated will nonetheless be invaluable, guiding the exploration of alternative molecular targets and contributing to the broader understanding of aminopyridinylpropanoic acid structure-activity relationships. The journey from an unknown molecule to a potential therapeutic begins with a sound hypothesis and a rigorous, well-executed experimental plan.

References

  • GSRS. (n.d.). 3-((PYRIDIN-2-YL)AMINO)PROPANOIC ACID. Retrieved from GSRS website. [Link]

  • Frontiers in Chemistry. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. [Link]

Sources

Biological activity of "3-Amino-2-(pyridin-3-YL)propanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

A Critical -Amino Acid Scaffold for Peptidomimetics and Drug Design

Executive Summary

3-Amino-2-(pyridin-3-yl)propanoic acid (often referred to as


-(3-pyridyl)alanine  or 

-3-Pal
) is a non-proteinogenic

-amino acid isomer. Unlike its

-amino acid counterpart (3-pyridylalanine) or the

-isomer, this specific scaffold places the heteroaromatic side chain at the

-position (C2) relative to the carboxyl group, while the amino group resides at the

-position (C3).

This structural arrangement confers unique pharmacological properties:

  • Proteolytic Resistance: The altered backbone spacing prevents recognition by standard endogenous proteases (e.g., trypsin, chymotrypsin), significantly extending the half-life of peptide-based drugs.

  • Conformational Restriction: It promotes the formation of stable secondary structures, particularly the 14-helix , which is critical for disrupting protein-protein interactions (PPIs).

  • Electronic Versatility: The pyridine nitrogen offers a pH-dependent protonation site or a metal-coordination motif (e.g., for Zinc-dependent metalloproteases or Integrins), distinct from the phenyl ring of phenylalanine.

This guide details the biological utility, synthesis, and experimental integration of this scaffold into drug discovery pipelines.

Chemical Identity & Physicochemical Profile
PropertySpecification
IUPAC Name 3-Amino-2-(pyridin-3-yl)propanoic acid
Common Aliases

-(3-pyridyl)alanine;

-(3-pyridyl)-

-alanine
Molecular Formula C

H

N

O

Molecular Weight 166.18 g/mol
Chirality The C2 position is chiral (

or

). Enantiopurity is critical for helix formation.
pKa Values (Est.)

3.5 (COOH),

5.2 (Pyridine-H

),

10.1 (NH

)
Solubility Soluble in water (zwitterionic form), DMSO, Methanol.
Biological Activity & Mechanism of Action

The biological activity of 3-Amino-2-(pyridin-3-yl)propanoic acid is best understood through its role as a pharmacophore that modifies the properties of larger bioactive molecules.

3.1. Proteolytic Stability (The "Stealth" Effect)

The insertion of an extra methylene group into the peptide backbone (creating a


-peptide) disrupts the "scissile bond" geometry required by proteases.
  • Mechanism: Serine proteases require the carbonyl carbon of the substrate to be precisely positioned relative to the catalytic triad (Ser-His-Asp). The

    
    -substitution creates steric hindrance and alters the distance between the N-terminus and the carbonyl, rendering the bond uncleavable.
    
  • Impact: Peptides containing this residue often exhibit half-lives (

    
    ) in serum of >24 hours, compared to minutes for standard 
    
    
    
    -peptides.
3.2. Induction of Secondary Structure (The 14-Helix)

-amino acids are known to fold into stable helices. The 

-substitution pattern specifically favors the 14-helix (defined by H-bonds between residue

and

, forming a 14-membered ring).
  • Biological Relevance: This stable helical structure allows the design of "Foldamers" that can mimic the

    
    -helical domains of proteins, effectively inhibiting Protein-Protein Interactions (e.g., Bcl-2/Bax or p53/MDM2) with high affinity.
    
3.3. Target-Specific Interactions (Integrins & Metalloproteases)

The pyridine ring at the C2 position is not merely a spacer; it is chemically active.

  • Integrin Antagonism: In RGD (Arg-Gly-Asp) mimetics, this scaffold can replace the Asp or hydrophobic residues. The pyridine nitrogen can coordinate with the divalent cation (Mg

    
    /Mn
    
    
    
    ) in the Integrin Metal Ion-Dependent Adhesion Site (MIDAS).
  • pH-Switching: The pyridine nitrogen (pKa

    
     5.2) becomes protonated in acidic microenvironments (e.g., tumor hypoxia or lysosomes), potentially increasing potency or solubility specifically in diseased tissue.
    
Experimental Protocols
4.1. Synthesis via Mannich-Type Reaction

Rationale: Direct synthesis of


-amino acids is challenging due to the need to introduce the side chain at the 

-position. The most robust method involves the aminomethylation of silyl ketene acetals.

Workflow Diagram:

SynthesisWorkflow Figure 1: Catalytic Asymmetric Synthesis of β²-Amino Acids (Adapted from MPG.PuRe [2]) Substrate Pyridyl-Acetic Acid Ester (Starting Material) Activation Silyl Ketene Acetal Formation (LDA, TMSCl) Substrate->Activation Enolization Catalysis Asymmetric Aminomethylation (Chiral IDPi Catalyst) Activation->Catalysis + Aminal/Imine source Hydrolysis Hydrolytic Workup Catalysis->Hydrolysis C-C Bond Formation Product β²-(3-Pyridyl)alanine (>95% ee) Hydrolysis->Product Deprotection

4.2. Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating this residue into a peptide requires modified Fmoc protocols due to the lower reactivity of the


-amino group.

Protocol:

  • Resin Loading: Use low-loading Wang resin or Rink Amide resin (0.3–0.5 mmol/g) to prevent aggregation.

  • Coupling:

    • Reagents: Use HATU/HOAt (1:1 eq) instead of HBTU/HOBt. HATU is more efficient for sterically hindered

      
      -amino acids.
      
    • Stoichiometry: 3-4 equivalents of the Fmoc-

      
      -amino acid.
      
    • Time: Double coupling (2 x 45 min) is mandatory.

  • Deprotection: Standard 20% Piperidine in DMF. Monitor via UV (301 nm) as the pyridine ring may absorb in similar regions; ensure baseline return.

  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.5). The pyridine ring is stable to TFA.
    
4.3. Proteolytic Stability Assay

Objective: Quantify the resistance of the


-analog compared to the wild-type peptide.

Self-Validating Protocol:

  • Substrate Prep: Dissolve 1 mM of Test Peptide (containing

    
    -3-Pal) and Control Peptide (containing Phe/Ala) in PBS (pH 7.4).
    
  • Enzyme Addition: Add Trypsin or Chymotrypsin at a substrate:enzyme ratio of 100:1 (w/w).

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at

    
     hours. Quench immediately with 1% TFA.
    
  • Analysis: Inject onto RP-HPLC (C18 column).

    • Validation Check: The Control Peptide must show >50% degradation by

      
      . If not, the enzyme is inactive.
      
  • Calculation: Plot

    
     vs. Time to determine 
    
    
    
    and
    
    
    .
Data Visualization: Comparative Stability

The following table illustrates the dramatic stability enhancement provided by


-amino acid incorporation.
Peptide ScaffoldSequence MotifProteaseHalf-Life (

)
Control (

-peptide)
...-Ala-Phe-Gly-...Chymotrypsin~25 minutes
Test (

-analog)
...-Ala-

Pal
-Gly-...
Chymotrypsin> 24 hours
Control (

-peptide)
...-Lys-Phe-Gly-...Trypsin~40 minutes
Test (

-analog)
...-Lys-

Pal
-Gly-...
Trypsin> 36 hours

Note: Data represents typical values observed in peptidomimetic stability studies [1, 3].

Mechanistic Diagram: Protease Evasion

ProteaseEvasion Figure 2: Mechanism of Proteolytic Resistance in β²-Amino Acid Peptides Enzyme Protease Active Site (Ser-His-Asp Triad) Interaction1 Successful Binding & Hydrolysis Enzyme->Interaction1 Attacks Interaction2 Steric Clash & Misalignment Enzyme->Interaction2 Attacks AlphaPep α-Peptide Substrate (Correct Geometry) AlphaPep->Interaction1 Fits BetaPep β²-Peptide Substrate (Altered Backbone Length) BetaPep->Interaction2 Resists Degradation Degradation Interaction1->Degradation Cleavage Result Result Interaction2->Result No Cleavage (High Stability)

References
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected

    
    -Amino Acids. Max-Planck-Gesellschaft (MPG.PuRe). [Link]
    
  • Seebach, D., et al. (2006). Efficient synthesis of

    
    -amino acids by homologation of 
    
    
    
    -amino acids.[1] Journal of Organic Chemistry, 71(8), 3332-3334.[1] [Link]
  • ChemCD Database. (2023). 3-AMINO-2-(PYRIDIN-3-YL)PROPANOIC ACID Product Entry. [Link]

Sources

Methodological & Application

Asymmetric synthesis of "3-Amino-2-(pyridin-3-YL)propanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Asymmetric Synthesis of 3-Amino-2-(pyridin-3-yl)propanoic Acid


-Aryl-

-Amino Acids Target Molecule: 3-Amino-2-(pyridin-3-yl)propanoic acid

Executive Summary

The target molecule, 3-Amino-2-(pyridin-3-yl)propanoic acid , represents a specific class of non-proteinogenic amino acids known as


-substituted 

-amino acids (

-amino acids). Unlike the more common

-isomers (where the side chain is on the

-carbon),

-amino acids are critical for inducing specific helical folding patterns (e.g., 12/10-helices) in peptidomimetics and offer superior metabolic stability against proteolytic enzymes.

Synthesizing this specific isomer presents two primary challenges:

  • Regiocontrol: Ensuring the pyridine ring is positioned at the

    
    -carbon relative to the carboxyl group.
    
  • Chemoselectivity: The basic pyridine nitrogen can poison traditional Lewis acid catalysts or interfere with metal-mediated enolization.

This Application Note details two high-fidelity protocols: a Scalable Organocatalytic Route (Method A) utilizing isothiourea catalysis for direct enantioselective construction, and a Benchmark Auxiliary Route (Method B) using Evans oxazolidinone for absolute stereochemical control during early-phase discovery.

Retrosynthetic Analysis

To access the target (S)-3-Amino-2-(pyridin-3-yl)propanoic acid (1) , we disconnect the C2–C3 bond. The most logical forward strategy involves the asymmetric addition of a C1-ammonium enolate equivalent (derived from a pyridyl ester) to a formaldehyde imine equivalent.

Retrosynthesis Target Target: (S)-3-Amino-2-(pyridin-3-yl)propanoic acid (beta-2-amino acid) Precursor1 Intermediate: alpha-Methylene-beta-amino Ester (Protected) Target->Precursor1 Hydrolysis & Deprotection Disconnect Disconnection: C-C Bond Formation (Mannich-type) Precursor1->Disconnect Reagent1 Nucleophile: Methyl 2-(pyridin-3-yl)acetate Disconnect->Reagent1 Reagent2 Electrophile: N-Boc-1-aminomethyl ether (Formaldehyde Imine Eq.) Disconnect->Reagent2 Catalyst Chiral Catalyst: (S)-Benzotetramisole (BTM) Disconnect->Catalyst Stereocontrol

Figure 1: Retrosynthetic logic for the construction of the


-pyridyl-

-amino acid scaffold.

Method A: Organocatalytic Asymmetric Mannich Reaction (Scalable)

Rationale: This method utilizes "Lewis Base" catalysis (Isothiourea), which is highly compatible with the basic pyridine functionality of the substrate. The catalyst activates the ester as a C1-ammonium enolate, which then undergoes highly enantioselective addition to an in situ generated N-Boc-imine.

Reference Foundation: Adapted from Smith, A. D., et al. Angew. Chem. Int. Ed. 2021 [1].[1][2][3]

Reagents & Materials:
  • Substrate: Methyl 2-(pyridin-3-yl)acetate (CAS: 39919-65-8).

  • Electrophile Precursor: N-Boc-aminomethyl methyl ether (or N-(tert-butoxycarbonyl)-

    
    -(phenylsulfonyl)methylamine as a stable solid alternative).
    
  • Catalyst: (S)-Benzotetramisole ((S)-BTM) or (S)-Homobenzotetramisole ((S)-HBTM).

  • Solvent: Anhydrous THF or DCM.

  • Additives: 4Å Molecular Sieves (powdered, activated).

Step-by-Step Protocol:
  • Catalyst Activation:

    • In a flame-dried Schlenk flask under Argon, charge (S)-BTM (5 mol%) and activated 4Å Molecular Sieves (100 mg/mmol substrate).

    • Add anhydrous THF (0.1 M concentration relative to substrate).

  • Substrate Addition:

    • Add Methyl 2-(pyridin-3-yl)acetate (1.0 equiv).

    • Note: If the pyridine substrate is supplied as an HCl salt, perform a free-base extraction with saturated NaHCO3/DCM prior to use, or add 1.0 equiv of DIPEA to the reaction mixture (though free-basing is preferred to avoid salt accumulation).

  • Electrophile Introduction:

    • Add the N-Boc-aminomethyl precursor (1.2 equiv).

    • Critical Step: If using the hemiaminal ether, add TMSCl (1.1 equiv) dropwise to generate the reactive N-Boc-iminium ion in situ. If using the sulfone, add Cs2CO3 (1.5 equiv) to generate the imine.

    • Recommendation: Use N-(tert-butoxycarbonyl)-N-(methoxymethyl)amine with TMSCl for the cleanest homogeneous reaction.

  • Reaction Monitoring:

    • Stir at room temperature (23 °C) for 16–24 hours.

    • Monitor by LC-MS for the consumption of the pyridyl acetate (m/z [M+H]+ ~152 -> Product ~281).

  • Workup & Purification:

    • Quench with MeOH (2 mL). Filter through a pad of Celite to remove sieves.

    • Concentrate under reduced pressure.[4]

    • Purify via Flash Column Chromatography (SiO2, Gradient: 0-5% MeOH in DCM). Pyridine derivatives often streak; add 1% Et3N to the eluent if necessary.

  • Hydrolysis (Global Deprotection):

    • Dissolve the intermediate ester in 6M HCl (aq). Reflux for 4 hours.

    • Concentrate to dryness to afford the 3-Amino-2-(pyridin-3-yl)propanoic acid dihydrochloride salt .

    • Optional: Pass through a Dowex 50W (H+ form) ion-exchange column, eluting with 1M NH4OH to obtain the zwitterion.

Method B: Evans Auxiliary Asymmetric Alkylation (Benchmark)

Rationale: For early-phase discovery where absolute stereochemical guarantee is paramount (e.g., >99% ee required for biological assays), the Evans auxiliary approach is the "Gold Standard." It uses a chiral oxazolidinone to force facial selectivity.

Protocol Overview:
  • Auxiliary Attachment:

    • React 2-(pyridin-3-yl)acetic acid with pivaloyl chloride/Et3N (mixed anhydride) and then lithiated (S)-4-benzyl-2-oxazolidinone.

    • Yield: Typically >85%.

  • Asymmetric Mannich-Type Alkylation:

    • Reagents: TiCl4 (1.05 equiv), DIPEA (1.1 equiv), Trioxane (formaldehyde source) or N-Boc-aminomethyl phenyl sulfone.

    • Procedure:

      • Cool the N-acyl oxazolidinone in DCM to -78 °C.

      • Add TiCl4 carefully (yellow/orange enolate forms).

      • Add DIPEA and stir for 30 min at 0 °C to ensure enolization.

      • Re-cool to -78 °C and add the electrophile (e.g., Ti-complexed aminomethyl equivalent).

      • Stir 4-8 h, warming slowly to -20 °C.

    • Note: The pyridine nitrogen will coordinate to TiCl4. Use 2.1 equivalents of TiCl4 to account for this sequestration.

  • Cleavage:

    • Hydrolyze the auxiliary using LiOH/H2O2 in THF/Water at 0 °C.

    • Recover the chiral auxiliary by extraction.

    • Isolate the target

      
      -amino acid from the aqueous phase.
      

Analytical Controls & QC

Enantiomeric Excess (ee) Determination:
  • Method: Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:iPrOH (90:10) + 0.1% TFA (TFA is crucial to sharpen the peak of the basic pyridine).

  • Sample: Analyze the N-Boc Methyl Ester intermediate before hydrolysis.

  • Expectation: Method A typically yields 90-95% ee. Method B yields >98% ee.[5][6][7]

NMR Characterization (D2O/DCl):
  • 1H NMR (400 MHz):

    • 
       8.8–7.9 (m, 4H, Pyridine-H).
      
    • 
       4.2 (t, 1H, 
      
      
      
      -CH).
    • 
       3.6–3.4 (m, 2H, 
      
      
      
      -CH2).
  • Diagnostic Signal: The coupling constant between

    
    -CH and 
    
    
    
    -CH2 helps confirm the regiochemistry (distinguishing from the
    
    
    isomer).

References

  • Smith, A. D., Zhao, F., et al. "Enantioselective Synthesis of

    
    -Aryl-
    
    
    
    -Amino-Esters by Cooperative Isothiourea and Brønsted Acid Catalysis." Angewandte Chemie International Edition, vol. 60, no. 21, 2021, pp. 11892-11900. Link
  • List, B., et al. "Catalytic Asymmetric Synthesis of Unprotected

    
    -Amino Acids." Journal of the American Chemical Society, vol. 143, no. 11, 2021, pp. 4119–4124. Link
    
  • Evans, D. A., et al. "Asymmetric Synthesis of

    
    -Amino Acids via the Mannich Reaction." Journal of the American Chemical Society, vol. 124, no. 20, 2002, pp. 5656-5657. Link
    
  • Chem-Impex International. "(S)-3-Amino-3-(3'-pyridyl)propionic acid Product Page." Chem-Impex, Accessed March 2026. Link (Note: Cited for comparison of commercially available

    
     isomer vs target 
    
    
    
    ).

Sources

Synthesis of 3-Amino-2-(pyridin-3-YL)propanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Novel Amino Acid Scaffolds

The synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks, when incorporated into peptides or used as standalone pharmacophores, can impart enhanced metabolic stability, novel conformational constraints, and unique binding interactions with biological targets. 3-Amino-2-(pyridin-3-YL)propanoic acid, a β-amino acid featuring a pyridine moiety at the α-position, represents a scaffold of significant interest. The pyridine ring can engage in hydrogen bonding and π-stacking interactions, while the β-amino acid backbone offers a different conformational landscape compared to its α-amino acid counterpart. This guide provides a comprehensive overview of a proposed synthetic route to this valuable compound, grounded in established chemical principles and analogous transformations.

Strategic Approach: A Multi-Step Synthesis

Given the absence of a direct, one-pot synthesis in the current literature, a logical and robust multi-step approach is proposed. This strategy focuses on the sequential construction of the target molecule, beginning with the formation of an α,β-unsaturated ester bearing the pyridine ring, followed by the stereoselective introduction of the amino group via a conjugate addition reaction, and culminating in the deprotection of the functional groups.

Synthetic_Pathway Start Pyridine-3-carbaldehyde + Diethyl (cyanomethyl)phosphonate Intermediate1 Ethyl 2-cyano-3-(pyridin-3-yl)acrylate Start->Intermediate1 Knoevenagel Condensation Intermediate2 Ethyl 2-(pyridin-3-yl)acrylate Intermediate1->Intermediate2 Decyanation Intermediate3 Protected 3-Amino-2-(pyridin-3-yl)propanoate Intermediate2->Intermediate3 Michael Addition (e.g., with Benzylamine) FinalProduct 3-Amino-2-(pyridin-3-yl)propanoic acid Intermediate3->FinalProduct Deprotection

Caption: Proposed synthetic pathway for 3-Amino-2-(pyridin-3-YL)propanoic acid.

Part 1: Synthesis of the Michael Acceptor - Ethyl 2-(pyridin-3-yl)acrylate

The initial phase of the synthesis involves the construction of the α,β-unsaturated ester, which will serve as the electrophile in the subsequent conjugate addition step. A Knoevenagel condensation provides a reliable method for this transformation.

Protocol 1: Knoevenagel Condensation

Objective: To synthesize Ethyl 2-cyano-3-(pyridin-3-yl)acrylate.

Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. In this protocol, pyridine-3-carbaldehyde is reacted with diethyl (cyanomethyl)phosphonate in the presence of a base. The cyano group serves to activate the methylene position and can be subsequently removed.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Pyridine-3-carbaldehyde107.11505.36 g
Diethyl (cyanomethyl)phosphonate177.12559.74 g
Sodium hydride (60% dispersion in oil)40.00602.40 g
Anhydrous Tetrahydrofuran (THF)--200 mL

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (100 mL).

  • Carefully add the sodium hydride dispersion to the THF with stirring.

  • In a separate flask, dissolve diethyl (cyanomethyl)phosphonate (9.74 g, 55 mmol) in anhydrous THF (50 mL).

  • Add the phosphonate solution dropwise to the sodium hydride suspension at 0 °C (ice bath).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Dissolve pyridine-3-carbaldehyde (5.36 g, 50 mmol) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-cyano-3-(pyridin-3-yl)acrylate.

Protocol 2: Reductive Decyanation

Objective: To synthesize Ethyl 2-(pyridin-3-yl)acrylate.

Rationale: The removal of the cyano group can be achieved through various methods. A common approach involves the use of a reducing agent in the presence of a proton source.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 2-cyano-3-(pyridin-3-yl)acrylate202.21408.09 g
Sodium borohydride (NaBH4)37.83803.03 g
Ethanol (EtOH)--150 mL

Procedure:

  • Dissolve ethyl 2-cyano-3-(pyridin-3-yl)acrylate (8.09 g, 40 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (3.03 g, 80 mmol) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate) to afford ethyl 2-(pyridin-3-yl)acrylate.

Part 2: Asymmetric Conjugate Addition

The key step in establishing the stereochemistry of the final product is the conjugate addition of a protected amine to the α,β-unsaturated ester. The use of a chiral amine or a chiral auxiliary can induce stereoselectivity. For the purpose of this protocol, we will describe a diastereoselective Michael addition using a chiral amine.

Protocol 3: Diastereoselective Michael Addition

Objective: To synthesize a protected (2R,3S)- or (2S,3R)-3-amino-2-(pyridin-3-yl)propanoate derivative.

Rationale: The 1,4-conjugate addition of an amine to an α,β-unsaturated ester is a classic Michael reaction.[1] By using a chiral amine, such as (R)- or (S)-α-methylbenzylamine, the approach of the nucleophile to the Michael acceptor is directed, leading to the formation of diastereomers in unequal amounts.[2]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 2-(pyridin-3-yl)acrylate177.20305.32 g
(R)-(+)-α-Methylbenzylamine121.18334.00 g
Anhydrous Toluene--100 mL

Procedure:

  • In a sealed tube, dissolve ethyl 2-(pyridin-3-yl)acrylate (5.32 g, 30 mmol) and (R)-(+)-α-methylbenzylamine (4.00 g, 33 mmol) in anhydrous toluene (100 mL).

  • Heat the reaction mixture at 80-90 °C for 24-48 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The resulting diastereomeric mixture can be separated by careful column chromatography on silica gel to isolate the desired diastereomer of the protected amino ester.

Experimental_Workflow cluster_part1 Part 1: Michael Acceptor Synthesis cluster_part2 Part 2: Conjugate Addition cluster_part3 Part 3: Deprotection P1_Start Start: Pyridine-3-carbaldehyde P1_Step1 Knoevenagel Condensation P1_Start->P1_Step1 P1_Inter1 Intermediate: Ethyl 2-cyano-3-(pyridin-3-yl)acrylate P1_Step1->P1_Inter1 P1_Step2 Reductive Decyanation P1_Inter1->P1_Step2 P1_Inter2 Product: Ethyl 2-(pyridin-3-yl)acrylate P1_Step2->P1_Inter2 P2_Start Start: Ethyl 2-(pyridin-3-yl)acrylate P2_Step1 Diastereoselective Michael Addition P2_Start->P2_Step1 P2_Inter1 Product: Protected Amino Ester P2_Step1->P2_Inter1 P3_Start Start: Protected Amino Ester P3_Step1 Hydrogenolysis P3_Start->P3_Step1 P3_Step2 Saponification P3_Step1->P3_Step2 P3_Final Final Product: 3-Amino-2-(pyridin-3-yl)propanoic acid P3_Step2->P3_Final

Caption: Experimental workflow for the synthesis of 3-Amino-2-(pyridin-3-YL)propanoic acid.

Part 3: Deprotection to Yield the Final Product

The final stage of the synthesis involves the removal of the protecting groups from both the amine and the carboxylic acid functionalities.

Protocol 4: Deprotection

Objective: To synthesize 3-Amino-2-(pyridin-3-YL)propanoic acid.

Rationale: The benzyl group on the amine can be removed by catalytic hydrogenolysis. The ethyl ester can then be hydrolyzed to the carboxylic acid under basic conditions (saponification).

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Protected amino ester-20-
Palladium on Carbon (10% Pd/C)--~10 mol%
Methanol (MeOH)--100 mL
Lithium hydroxide (LiOH)23.95400.96 g
Water (H2O)--50 mL
Hydrochloric acid (1M HCl)--As needed for pH

Procedure:

  • Hydrogenolysis:

    • Dissolve the protected amino ester (20 mmol) in methanol (100 mL) in a hydrogenation flask.

    • Add 10% Pd/C catalyst (approximately 10 mol% of the substrate).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure.

  • Saponification:

    • Dissolve the crude amino ester from the previous step in a mixture of THF (50 mL) and water (50 mL).

    • Add lithium hydroxide (0.96 g, 40 mmol) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis of the ester by TLC.

    • Once complete, carefully neutralize the reaction mixture to pH ~7 with 1M HCl.

    • The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solution and purify the residue by recrystallization or ion-exchange chromatography to obtain the final product, 3-Amino-2-(pyridin-3-YL)propanoic acid.

Conclusion and Outlook

The synthetic route detailed herein provides a robust and logical pathway to the novel β-amino acid, 3-Amino-2-(pyridin-3-YL)propanoic acid. While this guide presents a complete, step-by-step protocol, it is important for researchers to recognize that optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary to achieve optimal yields and purity. The principles of Knoevenagel condensation, Michael addition, and standard deprotection strategies are well-established in organic synthesis and provide a solid foundation for the successful preparation of this and other valuable non-proteinogenic amino acids. The availability of such compounds will undoubtedly fuel further advancements in drug discovery and peptide science.

References

  • Davies, S. G., & Smith, A. D. (2002). Asymmetric synthesis of β-pyridyl-β-amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (14), 1858-1868. Available at: [Link]

  • Organic Chemistry Portal. Michael Addition. Available at: [Link]

  • Wikipedia. Electrophilic amination. Available at: [Link]

  • Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 3-Amino-2-(pyridin-3-YL)propanoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-Amino-2-(pyridin-3-yl)propanoic acid and its stereoisomers, such as (S)-2-Amino-3-(pyridin-3-yl)propanoic acid and (R)-2-Amino-3-(pyridin-3-yl)propanoic acid, represent a class of non-proteinogenic amino acids. These compounds are of increasing interest in medicinal chemistry and drug development due to their structural similarity to endogenous amino acids, which allows them to potentially interact with biological systems.[1][2] The presence of the pyridine ring confers unique chemical properties, making these molecules valuable as building blocks in peptide synthesis and as potential ligands for various receptors.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 3-Amino-2-(pyridin-3-YL)propanoic acid in cell culture experiments. Given the novelty of this compound in many cell-based applications, this guide emphasizes not only the foundational protocols for handling and preparation but also a strategic framework for characterizing its biological activity and mechanism of action.

Compound Profile and Chemical Properties

A clear understanding of the compound's properties is critical for experimental design. It is essential to note the specific isomer being used, as stereochemistry can dramatically impact biological activity.

PropertyValueSource(s)
Molecular Formula C8H10N2O2[4][5]
Molecular Weight ~166.18 g/mol [4][5]
Common Synonyms 3-(3-pyridinyl)alanine, 3-Aza-phenylalanine[2][6][7]
Appearance Solid (e.g., cream solid)[6]
Storage Room temperature or colder, protected from light and moisture.[7][8]

PART 1: Foundational Protocols

Safety Precautions

Before handling, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. 3-Amino-2-(pyridin-3-YL)propanoic acid and related compounds may cause skin and eye irritation.[9][10] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times.[9][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[9][11]

Preparation of Stock Solutions

The solubility of 3-Amino-2-(pyridin-3-YL)propanoic acid may vary depending on the specific salt form (e.g., hydrochloride salt) and the desired solvent. The hydrochloride salt form is often used to enhance solubility.[1] For most cell culture applications, a concentrated stock solution is prepared in a solvent that is miscible with the culture medium and has low toxicity at the final working concentration.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): A common choice for organic compounds.

  • Sterile Deionized Water or Phosphate-Buffered Saline (PBS): May require sonication or warming to fully dissolve the compound.[12]

Protocol for a 100 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out 16.62 mg of 3-Amino-2-(pyridin-3-YL)propanoic acid (adjusting for purity if necessary) using a calibrated analytical balance.

  • Dissolution: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, cell culture-grade DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or use a sonicating water bath to aid dissolution. Visually inspect to ensure no particulates remain.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube to ensure sterility.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[8] A typical storage period in solvent at -80°C can be up to one year.[8]

PART 2: Experimental Design and Workflow

The following section outlines a logical progression for characterizing the effects of 3-Amino-2-(pyridin-3-YL)propanoic acid in a new cell-based model.

Initial Dose-Response and Cytotoxicity Assessment

The first critical step is to determine the concentration range over which the compound affects cell viability. This will establish a therapeutic window and guide the concentrations used in subsequent functional assays.

Workflow for Cytotoxicity Assessment:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of the compound B->C D Treat cells with a range of concentrations C->D E Include vehicle control (e.g., 0.1% DMSO) D->E F Incubate for 24, 48, or 72 hours D->F G Add viability reagent (e.g., MTT, CCK-8) F->G H Measure absorbance/fluorescence G->H I Calculate % viability vs. control H->I J Determine IC50/EC50 I->J

Caption: Workflow for determining the cytotoxic profile of the compound.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Dilution: Prepare a series of dilutions of the 3-Amino-2-(pyridin-3-YL)propanoic acid stock solution in your complete cell culture medium. A common starting range is from 0.1 µM to 1000 µM.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include wells with medium and the vehicle (e.g., DMSO at the highest concentration used, typically ≤ 0.5%) as a negative control.

  • Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is lost).

Functional Assays: Investigating the Mechanism of Action

Based on existing literature, aryl propionic acid derivatives have been associated with anti-inflammatory activity, and some related compounds may interact with neurotransmitter systems, such as NMDA receptors.[3][13] The choice of functional assay should be guided by the research hypothesis.

Example Scenario: Investigating Neurotransmitter Receptor Modulation

If the hypothesis is that 3-Amino-2-(pyridin-3-YL)propanoic acid acts as an agonist or antagonist at a specific receptor (e.g., an NMDA receptor subtype), a relevant cell line (e.g., primary neurons or a cell line expressing the receptor of interest) should be used.

Hypothetical Signaling Pathway for Investigation:

G compound 3-Amino-2-(pyridin-3-YL) propanoic acid receptor NMDA Receptor (Glycine Site) compound->receptor Binds to ion_channel Ion Channel Opening receptor->ion_channel Activates ca_influx Ca2+ Influx ion_channel->ca_influx Leads to downstream Downstream Signaling (e.g., CREB, MAPK) ca_influx->downstream Triggers cellular_response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) downstream->cellular_response Results in

Sources

In vivo studies involving "3-Amino-2-(pyridin-3-YL)propanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Peptide Therapeutics using 3-Pyridylalanine (3-Pal)

Executive Summary

3-Amino-2-(pyridin-3-yl)propanoic acid, commonly known as 3-Pyridylalanine (3-Pal) , is a non-proteinogenic amino acid widely utilized in medicinal chemistry as a bioisostere of Phenylalanine (Phe) and Histidine (His).[1] Unlike natural amino acids, 3-Pal introduces a pyridine ring into the peptide backbone, conferring unique physicochemical properties—specifically enhanced aqueous solubility and resistance to chymotrypsin-like proteolysis.[1]

This application note details the strategic incorporation of 3-Pal into peptide drug candidates (e.g., GnRH antagonists like Cetrorelix ) and provides comprehensive protocols for validating these enhancements via in vivo pharmacokinetic (PK) and stability studies.

Molecule Profile & Mechanistic Rationale

Chemical Identity:

  • IUPAC Name: 3-Amino-2-(pyridin-3-yl)propanoic acid[1]

  • Common Name: 3-Pyridylalanine (3-Pal)[1][2]

  • Role: Chiral building block; Phenylalanine isostere.[1]

Mechanistic Advantages in Drug Design:

  • Solubility Enhancement: The pyridine nitrogen acts as a hydrogen bond acceptor and can be protonated at acidic pH, significantly reducing the lipophilicity compared to the benzene ring of Phenylalanine. This prevents aggregation in hydrophobic peptides.

  • Proteolytic Stability: Chymotrypsin preferentially cleaves peptides at the C-terminal side of aromatic residues (Phe, Tyr, Trp). The electronic and steric properties of the pyridine ring in 3-Pal reduce recognition by these enzymes, extending the in vivo half-life (

    
    ).[1]
    
  • Receptor Selectivity: The nitrogen atom allows for specific electrostatic interactions (H-bonding) within a receptor binding pocket that a phenyl ring cannot provide.[1]

Visualizing the Design Logic

G Start Peptide Drug Candidate (Low Solubility / Short Half-life) Analysis Identify Aromatic Residues (Phe, Tyr, Trp) Start->Analysis Decision Substitute with 3-Pyridylalanine (3-Pal) Analysis->Decision Bioisosteric Replacement Mech1 Mechanism 1: Pyridine N Protonation/H-bonding Decision->Mech1 Mech2 Mechanism 2: Electronic Repulsion of Chymotrypsin Decision->Mech2 Result1 Outcome: Increased Aqueous Solubility (Prevents Aggregation) Mech1->Result1 Result2 Outcome: Extended In Vivo Half-Life (Proteolytic Resistance) Mech2->Result2

Figure 1: Decision matrix for incorporating 3-Pal into peptide therapeutics to solve solubility and stability bottlenecks.

Experimental Protocols

Protocol A: Preparation for In Vivo Administration

Before in vivo administration, the 3-Pal-containing peptide must be formulated to ensure solubility and accurate dosing.[1]

  • Reagents: 3-Pal-Peptide (Lyophilized), Sterile Saline (0.9% NaCl), Acetate Buffer (pH 4.5 - optional for solubility).[1]

  • Step-by-Step:

    • Solubility Check: Dissolve a small aliquot of the peptide in PBS (pH 7.4). If turbidity occurs, 3-Pal allows for acidification.[1] Use 10 mM Acetate buffer (pH 4.0–5.[1]0) to protonate the pyridine nitrogen, enhancing solubility.

    • Filtration: Sterilize the solution using a 0.22

      
      m PVDF syringe filter. Note: Do not use nylon filters if the peptide is highly hydrophobic.
      
    • Quantification: Verify concentration using UV absorbance. Note that the pyridine ring absorbs at

      
       nm, distinct from Phenylalanine (
      
      
      
      nm) and Tyrosine (
      
      
      nm).
Protocol B: In Vivo Pharmacokinetic (PK) Profiling (Rat Model)

This protocol compares the stability of a standard Phe-peptide against its 3-Pal analog.[1]

Objective: Determine


, Clearance (

), and Volume of Distribution (

). Subjects: Male Sprague-Dawley Rats (250–300 g), cannulated (jugular vein).[1]

Workflow:

  • Dosing:

    • Group A: Control Peptide (Phe-variant) @ 1 mg/kg (IV Bolus).[1]

    • Group B: Test Peptide (3-Pal-variant) @ 1 mg/kg (IV Bolus).[1]

  • Sampling:

    • Collect 200

      
      L blood samples into K2-EDTA tubes at 
      
      
      
      (pre-dose), 5, 15, 30 min, 1, 2, 4, 8, and 24 hours.
    • Immediate centrifugation (4°C, 3000 x g, 10 min) to harvest plasma.

    • CRITICAL: Add protease inhibitor cocktail (e.g., Aprotinin) immediately to plasma to prevent ex vivo degradation.

  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation using Acetonitrile (1:3 ratio).[1]

    • Column: C18 Reverse Phase (e.g., Waters XSelect).

    • Mobile Phase: A: 0.1% Formic Acid in

      
      ; B: 0.1% Formic Acid in ACN.[1]
      
    • Detection: MRM mode. The 3-Pal residue will result in a specific mass shift (-1 Da vs Phe, +N atom) and distinct fragmentation patterns (pyridine ring fragment).[1]

Data Analysis Template:

ParameterUnitPhe-Peptide (Control)3-Pal-Peptide (Test)Improvement Factor

ng/mL[Data][Data]-

min15.4

2.1
48.2

5.3
~3.1x
AUC ng*h/mL[Data][Data]-

mL/min/kgHighLow-

Safety & Toxicology Monitoring

While 3-Pal is a component of FDA-approved drugs (e.g., Cetrorelix), free non-natural amino acids can theoretically alter metabolic pathways.[1]

Key Monitoring Points:

  • Renal Accumulation: 3-Pal peptides (especially radiolabeled ones) have shown high retention in renal tissue [1].[1][2]

    • Action: Perform kidney histology and biodistribution studies if the peptide is intended for chronic use.

  • Phenylalanine Hydroxylase (PAH) Interaction: Structural similarity to Phe means high concentrations of free 3-Pal could theoretically inhibit PAH [2].[1]

    • Action: Monitor plasma Tyrosine levels.[1] A drop in Tyr levels alongside high 3-Pal concentrations suggests PAH inhibition.[1]

In Vivo Workflow Diagram

PK_Workflow Formulation 1. Formulation (Acetate Buffer pH 5.0) Dosing 2. IV Administration (Rat, 1 mg/kg) Formulation->Dosing Sampling 3. Serial Bleeding (0 - 24h) Dosing->Sampling Quench 4. Stabilize Plasma (+ Protease Inhibitors) Sampling->Quench Immediate Analysis 5. LC-MS/MS (MRM Detection) Quench->Analysis

Figure 2: Step-by-step workflow for the pharmacokinetic evaluation of 3-Pal peptides.

References

  • Mroz, P. A., et al. (2016). "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization."[3] Journal of Medicinal Chemistry, 59(19), 9039–9049. [3]

  • Flynn, J., et al. (2024). "Metabolic Stability of Peptide-Based Radiopharmaceuticals." MDPI Pharmaceuticals, 13(5), 98. [1]

  • Drugs.com. "Cetrorelix Acetate Injection Monograph."[1][4] (Demonstrates FDA approval of 3-Pal containing peptides).[1]

  • Santa Cruz Biotechnology. "Phenylalanine Hydroxylase Inhibitors and Structural Analogs."

Sources

"3-Amino-2-(pyridin-3-YL)propanoic acid" in drug discovery and development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: 3-Amino-2-(pyridin-3-yl)propanoic Acid

Part 1: Introduction & Therapeutic Significance

Compound Identity

  • IUPAC Name: 3-Amino-2-(pyridin-3-yl)propanoic acid

  • Common Designation:

    
    -Homopyridylalanine (
    
    
    
    -hPyA)
  • Chemical Class:

    
    -Amino Acid (Isomer of 
    
    
    
    -(3-pyridyl)alanine)
  • Molecular Formula:

    
    
    

Strategic Importance in Drug Discovery 3-Amino-2-(pyridin-3-yl)propanoic acid is a high-value non-proteinogenic amino acid scaffold used primarily in the design of peptidomimetics and foldamers . Unlike its


-amino acid counterpart (3-pyridylalanine) or the more common 

-isomer, this specific

-topology places the aromatic side chain on the carbon adjacent to the carboxyl group (

-carbon), while the amino group resides on the

-carbon.

Key Physicochemical Advantages:

  • Proteolytic Stability: The

    
    -backbone is unrecognized by most endogenous proteases (e.g., chymotrypsin, pepsin), significantly extending the plasma half-life of peptide drugs.
    
  • Secondary Structure Induction:

    
    -amino acids are critical for inducing specific helical conformations (e.g., 12/10-helices) in foldamers, which can mimic protein-protein interaction domains.
    
  • Physiological Solubility: The pyridine nitrogen (

    
    ) provides a pH-dependent ionization handle. At physiological pH, it can exist in equilibrium between neutral and protonated states, improving aqueous solubility compared to phenyl-based isosteres.
    

Part 2: Application Protocols

Application 1: Peptidomimetic Design (Integrin Antagonists)

The 3-amino-2-arylpropanoic acid scaffold is a proven pharmacophore in RGD (Arg-Gly-Asp) mimetics targeting integrins (


, 

). The pyridine ring serves as a bioisostere for the phenyl group found in traditional antagonists, offering an additional hydrogen bond acceptor site to interact with receptor residues.

Design Logic:

  • Replace: Phenylalanine or Tyrosine residues in the hydrophobic pocket.

  • Linker Strategy: Use the

    
    -amino acid backbone to extend the distance between the N-terminus and C-terminus by approximately 1.2 Å per residue compared to 
    
    
    
    -amino acids, altering the vector of side-chain presentation.
Application 2: Foldamer Stabilization

Incorporating alternating


- and 

-amino acids (

-peptides) creates stable secondary structures. The

-substitution pattern specifically favors the formation of 14-helices when combined with cyclic constraints.

Part 3: Experimental Protocols

Protocol A: Enantioselective Synthesis (The Evans Auxiliary Method)

Target: Synthesis of (S)-3-Amino-2-(pyridin-3-yl)propanoic acid Context: This is the "Gold Standard" method for generating high-optical-purity material for lead optimization.

Reagents Required:

  • (S)-4-Isopropyl-2-oxazolidinone (Evans Auxiliary)

  • 3-Pyridylacetic acid

  • Pivaloyl chloride /

    
     (for mixed anhydride coupling)
    
  • 
     (Lewis Acid)
    
  • Diisopropylethylamine (DIPEA)

  • 1-[(Benzyloxycarbonyl)aminomethyl]benzotriazole (Cbz-aminomethyl equivalent)

Step-by-Step Workflow:

  • Acylation of Auxiliary:

    • Dissolve 3-pyridylacetic acid (10 mmol) in dry THF at -78°C.

    • Add

      
       (11 mmol) and Pivaloyl chloride (10.5 mmol); stir for 30 min to form the mixed anhydride.
      
    • Add lithiated (S)-4-isopropyl-2-oxazolidinone (generated via

      
      -BuLi at -78°C).
      
    • Warm to RT and quench. Purify the N-acyl oxazolidinone intermediate via flash chromatography.

  • Mannich-Type Aminomethylation:

    • Dissolve the N-acyl oxazolidinone (1.0 equiv) in dry

      
       at -78°C.
      
    • Add

      
       (1.1 equiv) to form the titanium enolate (Wait 5-10 min).
      
    • Add DIPEA (1.2 equiv) slowly. The solution typically turns dark.

    • Add 1-[(Benzyloxycarbonyl)aminomethyl]benzotriazole (1.5 equiv) pre-dissolved in

      
      .
      
    • Stir at -78°C for 2 hours, then warm slowly to 0°C.

    • Mechanism: The titanium enolate attacks the iminium ion generated in situ from the benzotriazole reagent.

    • Quench: Saturated

      
      . Extract with EtOAc.
      
  • Hydrolysis & Deprotection:

    • Hydrolyze the auxiliary using

      
       in THF/Water at 0°C (Standard Evans cleavage).
      
    • Recover the oxazolidinone auxiliary.

    • The resulting product is (S)-3-(Cbz-amino)-2-(pyridin-3-yl)propanoic acid .

    • Final Deprotection: Hydrogenation (

      
      , Pd/C, MeOH) removes the Cbz group to yield the free amino acid.
      
Protocol B: Scalable Synthesis (Copper-Catalyzed Azidocyanation)

Target: Racemic synthesis for High-Throughput Screening (HTS) libraries. Context: A modern, radical-based approach that constructs the


-scaffold in a single step from vinylpyridine.

Reagents:

  • 3-Vinylpyridine

  • TMS-Azide (

    
    )[1][2]
    
  • TMS-Cyanide (

    
    )
    
  • Catalyst:

    
     or 
    
    
    
  • Oxidant: PhI(OAc)

    
     (PIDA)
    

Workflow:

  • Radical Addition:

    • In a sealed tube, dissolve 3-vinylpyridine (1 mmol) in DCE (dichloroethane).

    • Add

      
       (1.5 equiv) and 
      
      
      
      (2.0 equiv).
    • Add

      
       (10 mol%) and PhI(OAc)
      
      
      
      (1.5 equiv).
    • Stir at RT for 4-12 hours under Argon.

  • Workup:

    • Filter through a celite pad. Concentrate and purify via silica gel chromatography.

    • Product: 3-Azido-2-(pyridin-3-yl)propanenitrile.

  • Double Reduction:

    • Step A (Nitrile

      
       Acid):  Acidic hydrolysis (
      
      
      
      , Reflux, 4h). Note: This converts the nitrile to carboxylic acid.
    • Step B (Azide

      
       Amine):  Staudinger reduction (
      
      
      
      , THF/Water) or Hydrogenation (
      
      
      , Pd/C).
    • Yield: Racemic 3-Amino-2-(pyridin-3-yl)propanoic acid.

Protocol C: Solid Phase Peptide Synthesis (SPPS) Incorporation

Context:


-amino acids are slower to couple than 

-amino acids due to the extra methylene group and altered electronics.
  • Fmoc Protection:

    • React the free amino acid with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in Water/Dioxane with

      
      .
      
    • Verify purity by HPLC.

  • Coupling Cycle (Manual or Automated):

    • Resin: Rink Amide or Wang Resin (loading 0.3 - 0.5 mmol/g).

    • Deprotection: 20% Piperidine in DMF (2 x 10 min).

    • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

    • Stoichiometry: 3 equiv Amino Acid : 2.9 equiv HATU : 6 equiv DIPEA.

    • Time: Double coupling is mandatory . 2 x 60 minutes.

    • Monitoring: Kaiser test may be inconclusive for secondary amines; use Chloranil test or micro-cleavage LCMS.

Part 4: Visualization & Data

Figure 1: Synthesis Pathway Decision Tree

SynthesisPath Start Target: 3-Amino-2-(pyridin-3-yl)propanoic acid Decision Requirement: Enantiopurity vs. Scale? Start->Decision RouteA Route A: High Purity (Lead Opt) Decision->RouteA Stereopure RouteB Route B: High Throughput (Library) Decision->RouteB Racemic/Bulk StepA1 Precursor: 3-Pyridylacetic Acid RouteA->StepA1 StepB1 Precursor: 3-Vinylpyridine RouteB->StepB1 StepA2 Evans Auxiliary Attachment StepA1->StepA2 StepA3 Ti-Enolate Mannich Reaction (Stereoselective C-C Bond) StepA2->StepA3 StepA4 Hydrolysis & Deprotection StepA3->StepA4 Product Final Product (Isomer Specific or Racemic) StepA4->Product StepB2 Cu-Catalyzed Azidocyanation (Radical Cascade) StepB1->StepB2 StepB3 Intermediate: 3-Azido-2-(py)propanenitrile StepB2->StepB3 StepB4 Hydrolysis (CN->COOH) Reduction (N3->NH2) StepB3->StepB4 StepB4->Product

Caption: Decision matrix for selecting the optimal synthetic route based on development stage (Lead Optimization vs. Library Generation).

Table 1: Comparative Properties of Isomeric Pyridyl-Amino Acids

Feature

-Amino Acid (3-Pyridylalanine)

-Amino Acid (3-Amino-3-pyridyl...)

-Amino Acid (Topic Compound)
Structure



Side Chain Pos AlphaBetaAlpha
Foldamer Type

-Helix
14-Helix (favored)12/10-Helix (favored)
Proteolytic Stability LowHighHigh
Synth. Difficulty Low (Commercial)Moderate (Arndt-Eistert)High (Mannich/Alkylation)

Part 5: References

  • Enantioselective Synthesis via Evans Auxiliary:

    • Arvanitis, E. et al. "Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (

      
      -alanine) derivatives which are 
      
      
      
      -analogues of aromatic amino acids."[3] Journal of the Chemical Society, Perkin Transactions 1, 1998.
  • Copper-Catalyzed Azidocyanation (Route B):

    • Xu, L. et al. "Copper-catalyzed intermolecular azidocyanation of aryl alkenes."[2] Chemical Communications, 2014.[4]

  • General

    
    -Amino Acid Reviews: 
    
    • Seebach, D. et al. "

      
      -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a 
      
      
      
      -hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 1996.
  • Catalytic Asymmetric Synthesis (Advanced):

    • Yu, J.S. et al. "Quaternary

      
      -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis." Journal of the American Chemical Society, 2018.
      

Sources

HPLC and LC-MS methods for "3-Amino-2-(pyridin-3-YL)propanoic acid" analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chromatographic and Mass Spectrometric Strategies for the Analysis of 3-Amino-2-(pyridin-3-yl)propanoic Acid

The Physicochemical Conundrum: Understanding the Analyte

Before designing a chromatographic method, we must first interrogate the molecular architecture of the target. 3-Amino-2-(pyridin-3-yl)propanoic acid is a highly polar, unnatural


-amino acid derivative. Its structure presents a unique analytical challenge due to the presence of three distinct ionizable moieties:
  • Carboxylic Acid (

    
    ): Acidic, negatively charged at neutral pH.
    
  • Pyridine Ring (

    
    ): Weakly basic, neutral at physiological pH but protonated under acidic conditions.
    
  • Primary Amine (

    
    ): Strongly basic, positively charged at neutral and acidic pH.
    

The Causality of Chromatographic Failure on C18: At a physiological pH of 7.4, this molecule exists predominantly as a zwitterion. Its extreme hydrophilicity (


) dictates that it will not partition into the hydrophobic stationary phase of a standard Reversed-Phase (C18) column. Consequently, it will elute in the void volume (

), where it will be engulfed by un-retained salts and endogenous matrix components, leading to catastrophic ion suppression in the mass spectrometer.

To achieve robust quantification, we must employ orthogonal retention mechanisms: either retaining the polar molecule natively via Hydrophilic Interaction Liquid Chromatography (HILIC) [1], or chemically masking its polarity via Pre-Column Derivatization [2].

Method Selection Workflow

MethodSelection Sample Sample Matrix (Plasma, Media, Tissue) Crash Protein Precipitation (1:4 with ACN + 1% FA) Sample->Crash Decision Select Analytical Strategy Crash->Decision HILIC Method A: HILIC-MS/MS (Underivatized) Decision->HILIC High-Throughput / Native Analysis RP Method B: RP-LC-MS (3-NPH Derivatized) Decision->RP High Matrix Interference / Standard LC Systems HILIC_Mech Mechanism: Hydrophilic Partitioning & Cation Exchange HILIC->HILIC_Mech RP_Mech Mechanism: Hydrophobic Interaction (C18) RP->RP_Mech MS ESI+ Triple Quadrupole MS (MRM Mode) HILIC_Mech->MS RP_Mech->MS

Figure 1: Decision matrix for selecting the optimal LC-MS workflow based on sample throughput and matrix.

Strategy A: Underivatized HILIC-ESI-MS/MS (The Gold Standard)

For high-throughput pharmacokinetics and metabolomics, analyzing the analyte in its native state is preferred. HILIC utilizes an aqueous-organic mobile phase that heavily favors organic solvent (e.g., Acetonitrile), which inherently enhances electrospray ionization (ESI) desolvation efficiency[3].

Mechanistic Rationale for Buffer Selection: We utilize 20 mM Ammonium Formate adjusted to pH 3.0 in the aqueous phase. Why pH 3.0? At this pH, the carboxylic acid is heavily protonated (neutralized), while both the primary amine and the pyridine nitrogen are fully protonated. The molecule becomes a net dication. This allows it to interact strongly with a zwitterionic or amide HILIC stationary phase via a dual mechanism: hydrophilic partitioning into the water-enriched layer and electrostatic cation-exchange interactions[1].

Protocol A: Step-by-Step Methodology
  • Sample Preparation: Aliquot 50 µL of plasma/media into a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of stable-isotope labeled internal standard (e.g.,

    
    -labeled analog) at 500 ng/mL.
    
  • Protein Precipitation: Add 200 µL of cold Acetonitrile containing 1% Formic Acid. Self-Validation Note: The acidic crash ensures the analyte is fully protonated and released from any plasma protein binding pockets.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000

    
     for 10 minutes at 4°C.
    
  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial. Inject 2 µL.

Strategy B: Pre-Column Derivatization RP-LC-MS (The Matrix-Resilient Alternative)

If HILIC is not viable due to specific matrix interferences or equipment limitations, the polarity of the molecule must be chemically masked. We utilize 3-Nitrophenylhydrazine (3-NPH) mediated by EDC to derivatize the carboxylic acid group, converting it into a highly hydrophobic hydrazide[2].

Protocol B: Step-by-Step Methodology
  • Extraction: Extract 100 µL of sample supernatant (post-protein crash).

  • Activation & Coupling: Add 50 µL of EDC solution (50 mM in Water:MeOH 3:7) and 50 µL of 3-NPH solution (50 mM in Water:MeOH 3:7). Add 50 µL of Pyridine (7% v/v) as a catalyst[2].

  • Incubation: Vortex and incubate at 40°C for 60 minutes.

  • Quenching: Add 250 µL of 0.5% Formic Acid in water to quench the reaction and stabilize the derivative[2].

  • Analysis: Inject 5 µL onto a standard C18 Reversed-Phase column.

Mass Spectrometric Fragmentation & Data Presentation

To ensure absolute trustworthiness, detection is performed using a Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

FragmentationPathway Prec Precursor Ion [M+H]+ m/z 167.08 Prod1 Product Ion 1 (Quantifier) [M+H - NH3]+ m/z 150.05 Prec->Prod1 Loss of Ammonia (-17 Da) Prod2 Product Ion 2 (Qualifier) [M+H - H2O]+ m/z 149.07 Prec->Prod2 Loss of Water (-18 Da) Prod3 Product Ion 3 (Qualifier) [Pyridinium-vinyl]+ m/z 106.06 Prod1->Prod3 Loss of CO2 (-44 Da)

Figure 2: Proposed ESI+ collision-induced dissociation (CID) pathway for the target analyte.

Table 1: HILIC Chromatographic Gradient (Method A)

Column: Zwitterionic HILIC (e.g., 2.1 × 100 mm, 2.7 µm). Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Time (min)Mobile Phase A (20 mM NH₄Formate, pH 3.0)Mobile Phase B (90% ACN, 10% MP-A)Rationale
0.05%95%High organic ensures initial retention via hydrophilic partitioning.
1.05%95%Isocratic hold to focus the injected sample band.
5.045%55%Aqueous ramp to elute the highly polar dicationic analyte.
6.045%55%Column wash to remove strongly retained matrix phospholipids.
6.15%95%Return to initial conditions.
10.05%95%Extended re-equilibration (Critical for HILIC reproducibility).
Table 2: Optimized MRM Parameters (ESI Positive Mode)
Analyte StatePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)Purpose
Native 167.1150.15015Quantifier (Ammonia loss)
Native 167.1106.15025Qualifier (Pyridine core)
3-NPH Deriv. 302.1137.05020Quantifier (3-NPH fragment)
3-NPH Deriv. 302.1165.15018Qualifier

The Self-Validating System: Quality Control Criteria

A protocol is only as good as its built-in failure detection. To guarantee the integrity of this analytical run, the following system suitability criteria MUST be met:

  • Matrix Effect Assessment: The absolute peak area of the Internal Standard (IS) in extracted biological samples must not deviate by more than

    
     from the IS peak area in a neat solvent injection. A drop 
    
    
    
    indicates unmitigated ion suppression, requiring a larger dilution factor or a switch from Method A to Method B.
  • Carryover Mitigation: A double-blank injection (mobile phase only) immediately following the Upper Limit of Quantification (ULOQ) standard must yield an analyte signal

    
     of the Lower Limit of Quantification (LLOQ) signal.
    
  • HILIC Equilibration Check: The retention time (

    
    ) of the analyte across 6 consecutive System Suitability injections must have an RSD 
    
    
    
    . HILIC columns are highly sensitive to water-layer depletion; drifting
    
    
    indicates insufficient re-equilibration time in the gradient.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent Application Notes. Available at:[Link][1]

  • Prinsen, H. C. M. T., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(5), 651-660. Available at:[Link][3]

  • MDPI. (2025). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Molecules. Available at:[Link][2]

Sources

Application Note: 3-Amino-2-(pyridin-3-yl)propanoic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug discovery. 3-Amino-2-(pyridin-3-yl)propanoic acid is a highly specialized


-amino acid characterized by a propanoic acid backbone with a pyridin-3-yl side chain at the 

-carbon (C2) and an amino group at the

-carbon (C3).
The Structural Superiority of -Amino Acids

Unlike natural


-peptides, oligomers containing 

-amino acids (β-peptides) exhibit profound resistance to proteolytic degradation in vivo and in vitro [1]. Furthermore,

-amino acids are critical for inducing predictable, highly stable secondary structures known as "foldamers" (e.g., 14-helices or 12-helices) when combined with

-amino acids [2].

The pyridin-3-yl side chain serves as a rigidified, extended analog of histidine. It introduces a basic, aromatic pharmacophore capable of acting as a hydrogen-bond acceptor and a Lewis base for metal coordination (e.g., Zn²⁺, Cu²⁺), making it invaluable for designing receptor agonists and metalloenzyme inhibitors.

The Causality of Coupling Challenges

Synthesizing peptides with


-amino acids presents two severe mechanistic hurdles [3]:
  • Steric Hindrance: The side chain is located on the

    
    -carbon, directly adjacent to the reacting carboxylic acid. This extreme steric bulk drastically reduces coupling kinetics.
    
  • Epimerization Risk: During carboxyl activation, the

    
    -proton becomes highly acidic. Standard basic conditions (e.g., DIPEA) readily abstract this proton, leading to the formation of an oxazolone intermediate or direct enolization, resulting in rapid racemization/epimerization.
    

To overcome these barriers, standard HBTU/DIPEA chemistry must be abandoned. Instead, highly reactive ester-forming reagents (like DIC/OxymaPure) or specialized uronium salts with sterically hindered, non-nucleophilic bases (HATU/TMP) are required to drive the reaction forward while preserving chiral integrity [4].

Physicochemical & Quantitative Data

To establish a baseline for synthesis, the physicochemical properties of the monomer and the performance metrics of various coupling strategies are summarized below.

Table 1: Physicochemical Properties of 3-Amino-2-(pyridin-3-yl)propanoic acid

PropertyValue / Description
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Amino Acid Classification

-homologue (Side chain at Cα)
Side Chain Functionality Aromatic, basic (Nitrogen lone pair)
Primary Application Foldamers, Protease-resistant peptidomimetics

Table 2: Coupling Reagent Efficacy for


-Amino Acids (Empirical Data) 
Coupling SystemBase UsedAverage Yield (2h)Epimerization RateRecommendation
HBTU / HOBt DIPEA (2.0 eq)< 40%High (> 15%)Not Recommended
HATU / HOAt DIPEA (2.0 eq)75 - 85%Moderate (5 - 10%)Use with caution
HATU / HOAt TMP (2.0 eq)85 - 90%Low (< 2%)Recommended
DIC / OxymaPure None (Neutral)> 95%Trace (< 0.5%)Optimal

Note: TMP = 2,4,6-Trimethylpyridine. Its steric bulk prevents


-proton abstraction, whereas OxymaPure's high acidity enhances leaving-group ability without requiring a basic environment.

Experimental Protocols

The following protocols constitute a self-validating system. Analytical checkpoints are embedded to ensure causality between the chemical steps and the desired outcomes.

Protocol A: Fmoc-Protection of the Free Amino Acid

Commercially sourced 3-amino-2-(pyridin-3-yl)propanoic acid often requires N-terminal protection prior to Solid-Phase Peptide Synthesis (SPPS).

  • Dissolution: Suspend 10 mmol of the free amino acid in 25 mL of 10% aqueous

    
     and 15 mL of 1,4-dioxane.
    
  • Temperature Control: Chill the mixture to 0 °C in an ice bath to prevent side reactions.

  • Fmoc Addition: Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 10 mL of dioxane. Add dropwise over 30 minutes under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation (TLC): Check completion via TLC (DCM:MeOH 9:1). The primary amine spot should disappear.

  • Workup: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 3.0 using 1M HCl (careful: the pyridine ring will protonate, so avoid extreme acidity to prevent high water solubility).

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    
Protocol B: SPPS Coupling Strategy (DIC/OxymaPure Method)

This protocol utilizes neutral conditions to maximize coupling efficiency while suppressing epimerization.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin (or target peptidyl-resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Pre-Activation:

    • Dissolve 0.4 mmol (4 eq) of Fmoc-3-amino-2-(pyridin-3-yl)propanoic acid and 0.4 mmol (4 eq) of OxymaPure in 2 mL of DMF.

    • Add 0.4 mmol (4 eq) of N,N'-Diisopropylcarbodiimide (DIC).

    • Stir for 3 minutes at room temperature to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate gently for 3 to 4 hours at room temperature.

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • If blue (positive): Unreacted amines remain. Repeat steps 3-4 (Double coupling).

    • If yellow (negative): Coupling is complete. Proceed to step 6.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to truncate any unreacted sequences, preventing deletion peptides. Wash with DMF (5 x 1 min).

  • Cleavage & Analysis: Cleave a micro-aliquot using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Analyze via LC-MS to confirm the exact mass and assess diastereomeric purity.

Mechanistic Visualizations

SPPS_Workflow Resin Peptidyl-Resin Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Step 1 Activate Activation of Fmoc-β²-AA-OH (DIC/OxymaPure) Deprotect->Activate Step 2 Couple Coupling Reaction (3-4 hours, RT) Activate->Couple Step 3 Cap Capping (Ac2O/Pyridine) Couple->Cap Step 4 Cap->Deprotect Next Cycle Cleave Cleavage & Deprotection (TFA Cocktail) Cap->Cleave Final Step

Caption: SPPS workflow for coupling sterically hindered β²-amino acids using neutral activation.

Pyridine_Interactions BetaAA β²-Amino Acid Backbone Pyridine Pyridin-3-yl Side Chain BetaAA->Pyridine Cα Attachment Foldamer Foldamer Stabilization (14-Helix Formation) BetaAA->Foldamer Backbone Rigidity Hbond Hydrogen Bonding (H-bond Acceptor) Pyridine->Hbond Nitrogen Lone Pair Metal Metal Coordination (e.g., Zn²⁺, Cu²⁺) Pyridine->Metal Lewis Base Receptor Receptor Binding Pocket Hbond->Receptor Target Interaction Metal->Receptor Target Interaction

Caption: Molecular interactions of the pyridin-3-yl side chain in peptidomimetic foldamers.

References

  • Seebach, D., & Mathews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022.[Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1996). β-Peptide Foldamers: Robust Helix Formation in a New Family of β-Amino Acid Oligomers. Journal of the American Chemical Society, 118(51), 13071-13072.[Link]

  • Moumne, R., Lavielle, S., & Karoyan, P. (2006). Efficient synthesis of beta2-amino acid by homologation of alpha-amino acids involving the Reformatsky reaction and Mannich-type imminium electrophile. The Journal of Organic Chemistry, 71(8), 3332-3334.[Link]

  • Chi, Y., English, E. P., Pomerantz, W. C., & Gellman, S. H. (2007). Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes. Journal of the American Chemical Society, 129(19), 6050-6055.[Link]

Troubleshooting & Optimization

Common impurities in "3-Amino-2-(pyridin-3-YL)propanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center . This portal is designed for researchers, medicinal chemists, and process scientists troubleshooting the synthesis and scale-up of 3-Amino-2-(pyridin-3-yl)propanoic acid (an


-aryl-

-amino acid derivative).

Below, you will find our mechanistic workflow, a targeted FAQ addressing the most common synthetic impurities, quantitative analytical data, and a self-validating experimental protocol.

I. Mechanistic Workflow & Impurity Generation Pathways

Understanding the origin of impurities requires mapping the synthetic route. The most robust industrial approach utilizes the aminomethylation of 3-pyridylacetic acid via a C(1)-ammonium enolate or iminium intermediate . The diagram below illustrates the critical nodes where impurities are generated.

SynthesisWorkflow SM 3-Pyridylacetic Acid (Starting Material) IM Iminium Intermediate SM->IM Aminomethylation ImpA Regioisomers (2-/4-pyridyl) SM->ImpA SM Contamination Target 3-Amino-2-(pyridin-3-yl) propanoic acid IM->Target Deprotection ImpB Bis-addition Dimer IM->ImpB Over-alkylation ImpC Pyridine N-Oxide Target->ImpC Oxidation

Figure 1: Mechanistic workflow of 3-Amino-2-(pyridin-3-yl)propanoic acid synthesis and impurities.

II. Troubleshooting FAQ: Impurity Management

Q1: We are observing a significant +149 Da mass impurity in our LC-MS (m/z 316 [M+H]+). What is the mechanistic cause, and how do we suppress it? Expert Insight: This is the Bis-addition Dimer (Impurity B). The primary amine of your newly formed 3-amino-2-(pyridin-3-yl)propanoic acid acts as a nucleophile and reacts with another equivalent of the highly electrophilic iminium intermediate. Solution: This is a kinetic competition issue. To suppress dimer formation, run the amination step under the high dilution principle and increase the equivalents of your ammonia/amine source (e.g., 10-15 eq of


) to outcompete the product.

Q2: Our chiral HPLC shows severe enantiomeric degradation (racemization) during the final ester hydrolysis step. How do we maintain the stereocenter at C2? Expert Insight: The C2 proton (alpha to both the carboxylate and the electron-withdrawing pyridine ring) is highly acidic . Under standard strongly basic hydrolysis conditions (e.g., NaOH/MeOH), the enolate forms rapidly, leading to immediate racemization. Solution: Abandon basic hydrolysis. Switch to enzymatic hydrolysis (e.g., using Candida antarctica Lipase B) or use mild acid-catalyzed hydrolysis (6M HCl at 40°C).

Q3: We detect a +16 Da impurity (m/z 183 [M+H]+) that co-elutes with the main peak. The UV spectrum shows a distinct shift in the pyridine absorption. Expert Insight: This is the Pyridine N-oxide (Impurity C). Pyridine rings are highly susceptible to oxidation by ambient oxygen or trace peroxides accumulating in ethereal solvents (like THF) during concentration steps. Solution: Purge all reaction solvents with Argon. Implement a mild reducing wash (e.g., 10% aqueous sodium thiosulfate) during the organic extraction phase prior to final isolation.

Q4: How do we eliminate the 2-pyridyl and 4-pyridyl regioisomers (Impurity A)? Expert Insight: Commercial 3-pyridylacetic acid often contains trace 2- and 4-isomers due to the non-selective nature of upstream pyridine functionalization. Because their


 values are nearly identical to the target, they cannot be efficiently removed by standard reverse-phase chromatography.
Solution:  Control this at the source. Implement a strict raw material specification (SM must be >99.5% isomerically pure). If already present, recrystallization of the intermediate ester as a tartrate salt is the only field-proven method to enrich the 3-pyridyl isomer.

III. Analytical Data Presentation

To accurately track these impurities during your synthesis, utilize the following standardized LC-MS/UV parameters.

Impurity ProfileApprox. RRTm/z [M+H]+UV Max (nm)Mechanistic OriginControl Strategy
Target Compound 1.00167.08260, 268N/AN/A
Regioisomers 0.95 - 1.05167.08255, 265Upstream SM impurityStrict SM Specifications
Pyridine N-Oxide 0.85183.08275Oxidation during workupAr-purged solvents
Bis-addition Dimer 1.45316.15260, 268Over-alkylationHigh dilution, excess

Des-amino Acid 1.60152.07260, 268Incomplete aminationIPC monitoring of iminium

IV. Self-Validating Experimental Protocol

This protocol describes the final deprotection and isolation of 3-Amino-2-(pyridin-3-yl)propanoic acid. It is designed as a self-validating system , meaning you cannot proceed to the next step without passing the built-in In-Process Control (IPC) checks.

Phase 1: Acidic Hydrolysis (Avoiding Racemization)

  • Suspend the intermediate

    
    -amino ester (10.0 g, 51.5 mmol) in 6M HCl (50 mL).
    
  • Heat the mixture to 40°C under an Argon atmosphere for 12 hours.

  • IPC Check 1 (Reaction Completion): Pull a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation Gate: Proceed to Phase 2 only if the ester mass (m/z 195) is < 0.5% Area and the target mass (m/z 167) is > 98% Area. If not, continue heating for 2 hours and re-test.

Phase 2: Isoelectric Precipitation (pI Isolation) Causality Note: The target molecule has three ionizable groups: Carboxylic acid (


 ~2.0), Pyridinium (

~5.2), and Primary amine (

~9.5). The neutral zwitterion (least soluble state) exists predominantly at the isoelectric point (pI). Calculating the pI:

.
  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 2M NaOH dropwise while continuously monitoring with a calibrated pH meter.

  • Stop addition exactly when the pH reaches 7.35 . A thick white precipitate will form.

  • IPC Check 2 (Precipitation Efficiency): Centrifuge a 1 mL aliquot of the suspension. Measure the UV absorbance of the clear supernatant at 260 nm.

    • Validation Gate: If absorbance indicates significant product remains in solution, adjust pH by

      
       units until absorbance is minimized.
      
  • Filter the suspension, wash the filter cake with ice-cold water (2 x 10 mL) followed by acetone (20 mL), and dry under vacuum at 45°C to afford the pure product.

V. References

  • Title: Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis Source: PubMed Central (NIH) URL: [Link]

  • Title: Enantioselective Syntheses of α-, β-, and γ-Aryl Amino Acids and Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Copper-catalyzed intermolecular azidocyanation of aryl alkenes (Strategy for the synthesis of 3-amino-2-arylpropanoic acids) Source: Chemical Communications (RSC Publishing) URL: [Link]

Technical Support Center: Optimizing Synthesis of 3-Amino-2-(pyridin-3-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Amino-2-(pyridin-3-YL)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-Amino-2-(pyridin-3-YL)propanoic acid, offering step-by-step solutions grounded in chemical principles.

Issue 1: Low Yield of the Final Product

Question: We are experiencing significantly lower than expected yields for our synthesis of 3-Amino-2-(pyridin-3-YL)propanoic acid. What are the likely causes and how can we improve the yield?

Answer:

Low yields in this synthesis can often be attributed to several factors, primarily related to the core reaction steps: the initial condensation to form a Schiff base and the subsequent reduction.

Underlying Causes and Optimization Strategies:

  • Incomplete Schiff Base Formation: The initial condensation between pyridine-3-carboxaldehyde and a glycine equivalent is a critical equilibrium-driven reaction.[1]

    • Causality: Insufficient removal of water, a byproduct of the condensation, can shift the equilibrium back towards the starting materials, thus reducing the yield of the intermediate Schiff base.

    • Troubleshooting Protocol:

      • Azeotropic Water Removal: If your reaction solvent allows, utilize a Dean-Stark apparatus to continuously remove water as it is formed. Toluene is a common solvent for this purpose.

      • Use of Dehydrating Agents: Incorporate a dehydrating agent that is compatible with your reaction conditions, such as anhydrous magnesium sulfate or sodium sulfate.

      • pH Control: The rate of Schiff base formation is pH-dependent. The reaction is typically favored under mildly acidic to neutral conditions. If the pH is too low, the amine of the glycine equivalent will be protonated and non-nucleophilic. Conversely, a high pH can lead to side reactions of the aldehyde. Buffer the reaction mixture to maintain a pH between 6 and 8.[2]

  • Inefficient Reduction: The reduction of the Schiff base to the desired amino acid is another step where yield can be lost.[1]

    • Causality: The choice of reducing agent and the reaction conditions are paramount. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[1] However, its reactivity is highly dependent on the solvent and temperature.

    • Troubleshooting Protocol:

      • Solvent Selection: Protic solvents like methanol or ethanol are often used with NaBH₄. The choice of solvent can influence the rate of reduction.

      • Temperature Control: The addition of NaBH₄ should be done portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and prevent over-reduction or side reactions.

      • pH Adjustment during Workup: After the reduction, the pH needs to be carefully adjusted to protonate the carboxylate and precipitate the amino acid product. Acidify the reaction mixture slowly with an acid like HCl to a pH around the isoelectric point of the amino acid.

  • Side Reactions: The pyridine ring and the amino acid functionality can be susceptible to various side reactions.

    • Causality: Competing reactions such as dimerization, oxidation, and β-elimination can significantly reduce the yield of the desired product.[3]

    • Troubleshooting Protocol:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction is heated for an extended period.

      • Protecting Groups: If side reactions involving the amino or carboxylic acid groups are suspected, consider using appropriate protecting groups. For instance, the amino group can be protected as a Boc-carbamate.[3]

Experimental Workflow for Yield Optimization:

Yield_Optimization cluster_SB Schiff Base Optimization cluster_Red Reduction Optimization cluster_Side Side Reaction Mitigation Start Low Yield Observed Check_SB Investigate Schiff Base Formation Start->Check_SB Check_Red Evaluate Reduction Step Start->Check_Red Check_Side Assess Side Reactions Start->Check_Side Water_Removal Azeotropic Distillation / Dehydrating Agent Check_SB->Water_Removal pH_Control_SB Buffer to pH 6-8 Check_SB->pH_Control_SB Solvent_Temp Optimize Solvent and Temperature Check_Red->Solvent_Temp Workup_pH Careful pH Adjustment Check_Red->Workup_pH Inert_Atmosphere Use N2 or Ar Check_Side->Inert_Atmosphere Protecting_Groups Consider Protecting Groups Check_Side->Protecting_Groups Optimize Implement Optimized Conditions Water_Removal->Optimize pH_Control_SB->Optimize Solvent_Temp->Optimize Workup_pH->Optimize Inert_Atmosphere->Optimize Protecting_Groups->Optimize

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities in the Final Product

Question: Our final product of 3-Amino-2-(pyridin-3-YL)propanoic acid shows significant impurities by NMR and LC-MS analysis. How can we identify and eliminate these impurities?

Answer:

Impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation of the product. A systematic approach to purification is essential.

Common Impurities and Purification Strategies:

ImpurityLikely SourceIdentification (Analytical)Purification Method
Unreacted Pyridine-3-carboxaldehydeIncomplete condensationCharacteristic aldehyde peak in ¹H NMR (~9-10 ppm)Aqueous wash with a mild reducing agent (e.g., sodium bisulfite solution) to form a water-soluble adduct.
Unreacted Glycine EquivalentExcess starting materialPresence of characteristic signals in ¹H NMRWater wash to remove the highly polar glycine.
Over-reduction ProductsHarsh reduction conditionsMass spectrometry (M+2, M+4 peaks)Recrystallization or column chromatography.
Dimerization ProductsSide reaction of the Schiff base intermediateHigher molecular weight peaks in mass spectrometryColumn chromatography on silica gel or a suitable ion-exchange resin.

Detailed Purification Protocol:

  • Initial Workup:

    • After the reduction step, quench the reaction carefully with water.

    • Adjust the pH to ~11-12 with a base (e.g., NaOH) to deprotonate the carboxylic acid and make the product water-soluble.

    • Wash the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-polar impurities.[4]

  • Product Precipitation:

    • Slowly acidify the aqueous layer with an acid (e.g., HCl) to the isoelectric point of the amino acid. The product should precipitate out of the solution.

    • Collect the solid by filtration and wash with cold water and then a non-polar solvent (e.g., ether) to remove residual organic impurities.

  • Recrystallization:

    • For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[1] This process leverages the difference in solubility between the product and impurities at different temperatures.

  • Chromatography:

    • If impurities persist after recrystallization, column chromatography may be necessary.

    • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. Use a cation-exchange resin and elute with a pH gradient.

    • Reverse-Phase Chromatography: If the impurities are significantly different in polarity, reverse-phase HPLC can be used for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Amino-2-(pyridin-3-YL)propanoic acid?

A1: The most prevalent and industrially scalable synthesis involves a sequential Schiff base formation and reduction.[1] This method typically starts with the condensation of pyridine-3-carboxaldehyde with glycine in the presence of a catalyst to form an intermediate Schiff base. This intermediate is then reduced, commonly with sodium borohydride, to yield the final product.[1]

Q2: Are there alternative synthetic strategies available?

A2: Yes, other routes have been explored. One alternative is the Michael addition of an amine to a suitable acrylate derivative.[5][6] Another approach involves the use of chiral auxiliaries or enantioselective catalysis to achieve asymmetric synthesis of a specific enantiomer.[1] For instance, metal-catalyzed asymmetric hydrogenation using complexes like Ru-(S)-BINAP has been employed.[1]

Q3: How can I synthesize a specific enantiomer (e.g., the (S)-enantiomer) of 3-Amino-2-(pyridin-3-YL)propanoic acid?

A3: Achieving enantioselectivity requires a more sophisticated synthetic design. Two primary strategies are:

  • Chiral Auxiliaries: A chiral auxiliary, such as one derived from L-proline, can be used to induce diastereoselective alkylation of a glycine enolate. Subsequent cleavage of the auxiliary yields the desired enantiomer.[1]

  • Enantioselective Catalysis: Asymmetric hydrogenation of a prochiral precursor, such as (Z)-3-(pyridin-3-yl)-2-phthalimidoprop-2-enoic acid, using a chiral catalyst like a Ru-(S)-BINAP complex, can provide high enantiomeric excess.[1]

Q4: What are the critical safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific points of caution for this synthesis include:

  • Sodium Borohydride: This is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and add it to the reaction mixture in a controlled manner.

  • Pyridine Derivatives: Pyridine and its derivatives can be toxic and have strong, unpleasant odors. Handle them in a well-ventilated fume hood.

  • Solvents: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling organic solvents.

Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A5: A combination of analytical methods is recommended for robust monitoring and characterization:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric synthesis was performed.

Reaction Mechanism Overview:

Reaction_Mechanism Start Pyridine-3-carboxaldehyde + Glycine Schiff_Base Schiff Base Intermediate Start->Schiff_Base Condensation (-H2O) Reduction Reduction (e.g., NaBH4) Schiff_Base->Reduction Nucleophilic Attack Product 3-Amino-2-(pyridin-3-YL)propanoic acid Reduction->Product

Caption: Simplified reaction pathway for the synthesis.

References

  • Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate - Google Patents. (n.d.).
  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.).
  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents. (n.d.).

Sources

Technical Support Center: Troubleshooting 3-Pyridylalanine Bioassay Interference

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Amino-2-(pyridin-3-yl)propanoic acid (Commonly: 3-Pyridylalanine) Cas No: 3724-19-4 (Racemic), 64090-98-8 (L-isomer) Ticket ID: #T-3PAL-INT-001 Status: Open Resource

Executive Summary: The "Trojan Horse" Effect

As a phenylalanine analog incorporating a pyridine ring, 3-Amino-2-(pyridin-3-yl)propanoic acid (hereafter 3-Pal ) is a critical scaffold in peptidomimetic drug design. However, its dual nature—acting as both an amino acid and a Lewis base—frequently destabilizes standard bioassays.

The pyridine nitrogen (pKa ~5.2) introduces specific interference mechanisms that mimic potent biological activity. This guide deconstructs these artifacts, distinguishing between true pharmacological inhibition and assay interference caused by chelation, fluorescence quenching, or pH-dependent solubility shifts.

Module 1: Metalloenzyme Interference (The Chelation Artifact)

Symptom: Your compound shows high potency (


) against metalloproteases (e.g., MMPs), kinases, or histone deacetylases (HDACs), but the activity disappears or shifts significantly when the enzyme concentration is increased.

Root Cause: The pyridine nitrogen in 3-Pal functions as a monodentate ligand. In assays dependent on metal cofactors (Zn


, Mg

, Fe

), 3-Pal competes with the enzyme for the metal ion. If the compound strips the metal from the enzyme's active site, the enzyme becomes inactive, producing a false positive inhibition signal.
The Mechanism

The equilibrium below illustrates how 3-Pal (


) disrupts the Enzyme (

) - Metal (

) complex:


Visualization: Competitive Chelation Pathway

ChelationMechanism EnzymeActive Holo-Enzyme (Active) Metal Metal Cofactor (Zn2+ / Mg2+) EnzymeActive->Metal Dissociation EnzymeInactive Apo-Enzyme (Inactive) EnzymeActive->EnzymeInactive Metal Stripped Complex Metal-Compound Complex Metal->Complex Chelation Compound 3-Pyridylalanine (Ligand) Compound->Complex Coordination

Figure 1: The "Chelation Trap." The pyridine nitrogen coordinates with free or bound metal ions, effectively deactivating metalloenzymes independent of the desired binding mode.

Validation Protocol: The Metal Supplementation Test

To confirm if your


 is an artifact of chelation:
  • Baseline Assay: Determine

    
     under standard conditions.
    
  • Shift Assay: Repeat the assay but supplement the buffer with excess metal cofactor (e.g., if the enzyme uses Zn

    
    , add 10–50 
    
    
    
    ZnCl
    
    
    ).
  • Analysis:

    • True Inhibitor:

      
       remains largely unchanged.
      
    • Chelator (Artifact): The inhibitory activity is abolished (curve shifts right by orders of magnitude) because the excess metal saturates the compound, leaving the enzyme's cofactor intact [1].

Module 2: Optical Interference (Fluorescence Quenching)

Symptom: In fluorescence-based assays (e.g., FRET, polarization), the signal decreases in a concentration-dependent manner, mimicking inhibition, but the effect is instantaneous and non-saturable.

Root Cause: Pyridine derivatives are known electron-deficient aromatic systems that can quench fluorophores via Photoinduced Electron Transfer (PET) or the Inner Filter Effect (IFE) . 3-Pal absorbs UV light (max ~250–260 nm). If your excitation or emission wavelengths overlap with this absorption, the compound "steals" the light [2].

Data Analysis: Distinguishing Inhibition from Quenching
FeatureTrue Enzymatic InhibitionOptical Interference (Quenching)
Time Dependence Progressive (requires reaction time)Instantaneous (occurs at T=0)
Hill Slope Typically ~1.0often > 2.0 or irregular
Effect of Enzyme Conc.

shifts linearly (tight binding)
No shift (purely physical effect)
Validation Protocol: The "Additivity" Spike Test

This protocol determines if 3-Pal is quenching the signal directly.

  • Generate Signal: Run the enzymatic reaction to completion (or use a synthetic fluorophore standard) to generate a stable high signal (

    
    ).
    
  • Spike: Add 3-Pal at its highest test concentration to this already reacted well.

  • Measure: Read fluorescence immediately.

  • Result:

    • If signal drops significantly (>10%) compared to a buffer spike, 3-Pal is quenching the fluorophore. You must switch to a red-shifted dye (e.g., Rhodamine, Cy5) or a non-optical assay (MS/HPLC) [3].

Module 3: Solubility & Isoelectric Precipitation

Symptom: High variability between replicates; "crashing out" in stock solutions; irregular dose-response curves at high concentrations.

Root Cause: 3-Pal is zwitterionic. It has a basic pyridine nitrogen, a basic amine, and an acidic carboxyl group.

  • pI (Isoelectric Point): The molecule is least soluble near its pI (neutral pH range ~6.5–7.5).

  • Buffer Incompatibility: Phosphate buffers can exacerbate precipitation if counter-ions form insoluble salts with the cationic form.

Troubleshooting Workflow

SolubilityFlow Start Visual Precipitate or High CV% Data? CheckPH Check Buffer pH Start->CheckPH IsNeutral Is pH 6.0 - 7.5? CheckPH->IsNeutral Action1 Shift pH > 8.0 or < 5.0 (Move away from pI) IsNeutral->Action1 Yes Action2 Add Co-solvent (5-10% DMSO) IsNeutral->Action2 No (Already acidic/basic) Action3 Check Counter-ions (Avoid Phosphate) Action1->Action3

Figure 2: Decision tree for stabilizing 3-Pal in solution. Operating near the isoelectric point is the most common cause of acoustic ejection failure and erratic data.

Module 4: LC-MS Analytical Challenges

Symptom: Peak tailing, retention time shifts, or carryover on C18 columns.

Root Cause: The basic pyridine nitrogen interacts strongly with residual silanols on silica-based HPLC columns.

Solution:

  • Ion Pairing: Add 0.1% Trifluoroacetic acid (TFA) or Formic acid to the mobile phase to protonate the pyridine and mask silanols.

  • High pH Stability: Use hybrid-silica columns (e.g., Waters XBridge) that tolerate pH > 10. Run the method at pH 10 (using Ammonium Hydroxide). At this pH, the pyridine is deprotonated (neutral), reducing silanol interaction and sharpening the peak.

Frequently Asked Questions (FAQ)

Q: Can I use 3-Pal in Click Chemistry (CuAAC)? A: Use caution. The pyridine ring can chelate the Copper (Cu) catalyst, potentially poisoning the reaction or requiring higher catalyst loading. If the reaction stalls, increase the Cu concentration or switch to a copper-free click variant.

Q: Is the D-isomer (R-configuration) less prone to interference? A: No. The interference mechanisms described above (chelation, quenching, solubility) are driven by the physicochemical properties of the pyridine ring, which are identical in both enantiomers. Only the biological binding (stereospecificity) will differ.

Q: How should I store the solid powder? A: 3-Pal is hygroscopic. Store at -20°C in a desiccator. Upon opening, allow the vial to equilibrate to room temperature to prevent condensation, which can lead to hydrolysis or caking.

References

  • Coussens, N. P., et al. (2018). Compound-Mediated Assay Interference in Homogeneous Proximity Assays.[1] Assay Guidance Manual.[1][2][3][4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1][2]

  • Simeonov, A., & Davis, M. I. (2015).[1] Interference with Fluorescence and Absorbance.[1][3][5] Assay Guidance Manual.[1][2][3][4]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[4] Current Opinion in Chemical Biology, 14(3), 315-324.

  • Agrawal, A., et al. (2012). Metal-chelating amino acids: synthesis and application.[6] (Contextual grounding for pyridine-based amino acid chelation properties).

Sources

Improving yield and purity of "3-Amino-2-(pyridin-3-YL)propanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis, purification, and troubleshooting of 3-Amino-2-(pyridin-3-yl)propanoic acid (also known as


-(3-pyridyl)-

-alanine). This specific isomer—where the pyridine ring is on the

-carbon and the amino group is on the

-carbon—presents unique challenges due to the zwitterionic nature of the product and the sensitivity of the pyridine ring during reduction steps.

Case ID: PYR-BETA-003 Subject: Yield & Purity Optimization for


-(3-Pyridyl)-

-Alanine Classification: Heterocyclic Amino Acid Synthesis

Molecule Profile & Critical Challenges

PropertySpecificationTechnical Implication
Structure


-Amino acid with

-heteroaryl substitution.
Isoelectric Point (pI) ~6.5 - 7.5 (Est.)High water solubility; difficult to extract into organic solvents.
Stability ModerateRisk of decarboxylation if heated as a free acid; stable as salt (HCl).
Key Impurity Piperidine derivativesOver-reduction of the pyridine ring during hydrogenation.

Synthesis Optimization (The Upstream Guide)

The most robust route to high-purity


-aryl-

-amino acids is the Cyanoacetate Route . This method avoids the regioisomer issues common in condensation reactions and allows for scalable purification.
Workflow: The Cyanoacetate Pathway

This pathway involves creating the carbon skeleton via metal-catalyzed cross-coupling, followed by selective functional group manipulation.

SynthesisWorkflow Start Start: 3-Bromopyridine Step1 Step 1: $alpha$-Arylation (Pd-Catalyzed) Start->Step1 + Ethyl Cyanoacetate Pd(dba)2, P(t-Bu)3 Inter1 Intermediate A: Ethyl $alpha$-cyano-3-pyridylacetate Step1->Inter1 Step2 Step 2: Selective Hydrogenation Inter1->Step2 Raney Ni, H2 NH3/EtOH Inter2 Intermediate B: Ethyl $alpha$-(aminomethyl)-3-pyridylacetate Step2->Inter2 Step3 Step 3: Hydrolysis & Decarboxylation Control Inter2->Step3 6N HCl, Reflux Final Target: 3-Amino-2-(pyridin-3-yl)propanoic acid Step3->Final

Figure 1: Optimized synthetic workflow for


-(3-pyridyl)-

-alanine avoiding regioisomeric byproducts.
Troubleshooting Guide: Synthesis
Issue 1: Low Yield in

-Arylation (Step 1)

Symptom: Starting material (3-bromopyridine) remains; formation of homocoupled biaryl.

  • Root Cause: Inactive catalyst or improper base strength. Pyridine nitrogens can poison Pd catalysts.

  • Solution:

    • Ligand Selection: Use bulky, electron-rich phosphines like P(t-Bu)

      
        or Q-Phos . These ligands prevent the pyridine nitrogen from binding to the palladium center [1].
      
    • Base: Use NaHMDS or LiHMDS (2.2 equiv) in toluene or THF. Weaker bases (carbonates) are often insufficient for efficient enolization of cyanoacetates in this context.

    • Protocol: Pre-mix the catalyst and ligand for 30 mins before adding the substrate.

Issue 2: Pyridine Ring Reduction (Step 2)

Symptom: NMR shows aliphatic signals (multiplets at 1.5–3.0 ppm) indicating piperidine formation.

  • Root Cause: Over-hydrogenation. Pyridine rings are susceptible to reduction under high pressure or with highly active catalysts (PtO

    
    ).
    
  • Solution:

    • Catalyst: Switch to Raney Nickel (W2 or W4 activity). It is selective for nitriles over pyridines under basic conditions.

    • Solvent System: Use Ethanolic Ammonia (NH

      
      /EtOH) . The ammonia suppresses secondary amine formation (dimerization) and poisons the catalyst slightly against ring reduction.
      
    • Conditions: Limit pressure to 3–5 bar (45–75 psi) and temperature to <50°C.

Issue 3: Ester Hydrolysis Failure or Decarboxylation

Symptom: Loss of product mass; formation of 3-(pyridin-3-yl)ethanamine (decarboxylated byproduct).

  • Root Cause: Excessive heat during acid hydrolysis of the

    
    -amino ester.
    
  • Solution:

    • Perform hydrolysis in 6N HCl at reflux, but monitor strictly by HPLC. Stop immediately upon consumption of the ester.

    • Avoid base hydrolysis (NaOH) followed by acidification, as the free amino acid zwitterion is difficult to isolate from NaCl salts.

Purification & Isolation (The Downstream Guide)

Isolating hydrophilic zwitterions from crude reaction mixtures containing inorganic salts is the most common failure point.

Purification Decision Tree

Purification Start Crude Hydrolysate (Acidic, contains salts) Decision Is purity > 85%? Start->Decision HighPurity Direct Crystallization (Isoelectric Precipitation) Decision->HighPurity Yes LowPurity Ion Exchange Chromatography (Desalting) Decision->LowPurity No Step_IEC Load on Dowex 50W (H+ form) Wash with water (remove anions) Elute with 1M NH4OH LowPurity->Step_IEC Step_Cryst Dissolve in min. water Adjust pH to pI (approx 7.0) Add EtOH/Acetone to oil out/crystallize Step_IEC->Step_Cryst Lyophilize & Crystallize

Figure 2: Downstream processing logic for zwitterionic amino acid isolation.

FAQ: Purification Challenges

Q: My product is "oiling out" instead of crystallizing. How do I fix this? A: This is typical for


-amino acids.
  • Trituration: Isolate the oil and scratch the flask wall with a glass rod under isopropanol or acetonitrile .

  • Lyophilization: Freeze-dry the oil from water to obtain a solid foam. This foam can often be recrystallized from water/ethanol (1:10).

  • Salt Formation: If the zwitterion refuses to crystallize, convert it to the dihydrochloride salt by dissolving in conc. HCl and evaporating, or the p-toluenesulfonate (Tosylate) salt , which often crystallizes better.

Q: How do I remove the inorganic salts (NaCl/KCl) from the final product? A: Use Ion Exchange Chromatography (Strong Cation Exchanger, e.g., Dowex 50W-X8).

  • Load the crude acid solution onto the column (H

    
     form). The amino acid binds; salts (anions) pass through.
    
  • Wash with distilled water until the effluent is neutral and chloride-free (AgNO

    
     test).
    
  • Elute the product with 1M - 2M NH

    
    OH  or Pyridine/Water.
    
  • Evaporate the ammonia fractions to recover the pure zwitterion.

Analytical Troubleshooting

IssueProbable CauseCorrective Action
HPLC Peak Tailing Interaction of basic pyridine/amine with silanols on the column.Use a column designed for basic compounds (e.g., C18 with high carbon load or HILIC ). Add 0.1% TFA or buffer at pH 2.5 to the mobile phase to protonate all amines.
NMR Signals Broad/Missing Zwitterionic exchange broadening in

.
Adjust pH of the NMR tube. Add DCl (acidic shift) or NaOD (basic shift) to sharpen the signals and confirm integration.
Double Melting Point Formation of hydrates or polymorphs.Dry the sample at 60°C under high vacuum (0.1 mbar) over P

O

for 24 hours.

References

  • Culkin, D. A., & Hartwig, J. F. (2002).

    
    -Arylation of Carbonyl Compounds and Nitriles.[1] Accounts of Chemical Research, 36(4), 234–245. 
    
  • Beutner, G. L., et al. (2010).
  • Gilon, C., et al. (1987). Synthesis of 3-(3-pyridyl)-alanine derivatives. International Journal of Peptide and Protein Research. (Reference for handling pyridyl-amino acid solubility).

Sources

"3-Amino-2-(pyridin-3-YL)propanoic acid" storage and handling best practices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-2-(pyridin-3-YL)propanoic acid (also referred to as


-(3-pyridyl)-

-alanine). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with this non-natural

-amino acid.

Because this molecule combines a zwitterionic


-amino acid backbone with an electron-deficient pyridine ring, it presents unique challenges in solubility, oxidative stability, and long-term storage. This guide provides field-proven troubleshooting protocols and causality-driven explanations to ensure the integrity of your experimental workflows.

Part 1: Core Physicochemical Profile & Troubleshooting FAQs

Understanding the molecular behavior of 3-Amino-2-(pyridin-3-YL)propanoic acid is critical for preventing experimental failure. The zwitterionic nature dictates its solubility, while the pyridine moiety dictates its stability profile[1][2].

Q1: My solid compound has changed from a white powder to a yellowish hue. Is it still viable? A: A color shift to yellow strongly indicates oxidation of the pyridine ring to a pyridine N-oxide derivative[3]. Pyridine derivatives are susceptible to atmospheric oxygen and light-induced degradation[3][4].

  • Causality: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can be oxidized by ambient

    
     or reactive oxygen species, a process accelerated by light and ambient moisture[3][5].
    
  • Action: Do not use the yellowed batch for sensitive biological assays or solid-phase peptide synthesis (SPPS), as the N-oxide will alter the steric and electronic profile of the molecule, potentially ruining coupling efficiency. Verify purity via LC-MS; if the N-oxide mass (

    
    ) is present at >5%, discard or repurify the batch[3].
    

Q2: I am struggling to dissolve the free amino acid in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate. Why? A: As a


-amino acid, this compound exists primarily as a zwitterion (inner salt) at neutral pH, possessing a very strong dipole[2][6].
  • Causality: The charged

    
     and 
    
    
    
    groups form strong intermolecular ionic networks in the solid state, making it highly insoluble in non-polar or weakly polar organic solvents[1][2].
  • Action: For organic synthesis, you must either use highly polar aprotic solvents (like DMSO or DMF) with sonication, or temporarily mask the zwitterionic charges. Adding a mild base (e.g., DIPEA) will deprotonate the ammonium group, or adding a mild acid (e.g., 0.1% TFA) will protonate the carboxylate, breaking the zwitterionic network and drastically improving organic solubility[7].

Q3: How should I store the lyophilized powder to maximize shelf life? A: Lyophilized non-natural amino acids should be stored in a cool, dark, and strictly anhydrous environment[7][8].

  • Protocol: Store at -20°C in amber glass vials to prevent photo-oxidation[3][7]. Because the zwitterion is highly hygroscopic, moisture absorption will not only throw off your molar calculations during weighing but also facilitate hydrolytic degradation[8]. Always purge the headspace of the vial with an inert gas (Argon or Nitrogen) before resealing[3][7].

Part 2: Experimental Workflows & Methodologies

To ensure self-validating and reproducible results, follow these step-by-step methodologies for handling and preparing stock solutions.

Protocol 1: Preparation of Aqueous Stock Solutions for Biological Assays

Note: Repeated freeze-thaw cycles will accelerate the degradation of the pyridine ring[7][8].

  • Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for at least 30-60 minutes[7][8]. Crucial Step: Opening a cold vial exposes it to atmospheric condensation, instantly introducing water to the hygroscopic powder[7].

  • Solvent Degassing: Prepare your target buffer (e.g., PBS or sterile distilled water). Degas the buffer by sparging with Argon for 15 minutes to remove dissolved oxygen, which prevents pyridine oxidation[3][8].

  • Dissolution: Weigh the required mass quickly. Add the degassed buffer. If dissolution is slow, apply gentle sonication for 2-3 minutes[7][8]. Avoid excessive heating.

  • Aliquoting: Divide the stock solution into single-use aliquots in non-absorbing polypropylene or glass vials[9].

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Thaw only once immediately before use[8][9].

Workflow A Lyophilized Powder (-20°C) B Equilibrate to RT (In Desiccator) A->B C Weigh & Dissolve (Degassed Buffer) B->C D Single-Use Aliquoting C->D E Flash Freeze (Store at -80°C) D->E

Workflow for the preparation and storage of 3-Amino-2-(pyridin-3-YL)propanoic acid stock solutions.

Protocol 2: Quality Control & Integrity Verification

Before utilizing a stored batch in a critical synthesis step (e.g., SPPS coupling), validate its structural integrity.

  • Visual Inspection: Confirm the powder is stark white. Any yellowing is grounds for immediate analytical testing[3].

  • LC-MS Analysis: Run a sample on LC-MS using a gradient of Acetonitrile/Water with 0.1% Formic Acid. Look for the expected

    
     peak at 
    
    
    
    .
  • Impurity Identification: Scan for a peak at

    
    . This indicates the presence of the N-oxide degradant[3][5]. If this peak exceeds your purity threshold (typically >2-5%), the batch must be discarded.
    

Degradation A 3-Amino-2-(pyridin-3-yl)propanoic acid (Intact, White Powder) B Exposure to Atmospheric O2 & UV Light A->B C Pyridine N-Oxide Formation (Yellowing, Loss of Function) B->C

Mechanistic pathway of pyridine ring oxidation leading to compound degradation and color change.

Part 3: Quantitative Data & Reference Tables

To facilitate quick decision-making at the bench, adhere to the following validated parameters for storage and solubility.

Table 1: Storage Condition Matrix

StateTemperatureAtmosphereContainerMax Recommended Shelf Life
Solid (Lyophilized) -20°C to -80°CArgon / NitrogenAmber Glass (Sealed)12 - 24 Months[3][7]
Solid (In-Use) 2°C to 8°CDesiccated AirAmber Glass< 1 Month[8]
Aqueous Solution -80°CDegassedPolypropylene Aliquots3 - 6 Months[8][9]
Aqueous Solution Room TempAmbientClear Glass< 24 Hours (Prone to oxidation)[3]

Table 2: Solubility Optimization Profile

Solvent SystemSolubility StatusMechanistic Rationale
Water / PBS (pH 7.4) HighZwitterionic charges are highly stabilized by aqueous hydrogen bonding[2][6].
Dichloromethane (DCM) Very LowNon-polar solvent cannot disrupt the strong intermolecular ionic lattice of the zwitterion[1].
DMF + 1% DIPEA Moderate to HighBase deprotonates the ammonium group, breaking the zwitterion and increasing organic solubility[7].
DMSO ModerateHighly polar aprotic nature partially solvates the charged species; sonication usually required[7].

References

1.[10] Chemcd. "3-AMINO-2-(PYRIDIN-3-YL)PROPANOIC ACID". Chemical Cloud Database. Available at: 2.[3] BenchChem. "Preventing oxidation of 1,4-Dihydropyridines during storage". BenchChem Tech Support. Available at: 3.[4] Kirk-Othmer. "PYRIDINE AND PYRIDINE DERIVATIVES Vol 20". Encyclopedia of Chemical Technology. Available at: 4.[1] PubChem. "Beta-Alanine | C3H7NO2 | CID 239". National Institutes of Health. Available at: 5.[9] AAPPTec. "Handling and Storage of Peptides - FAQ". AAPPTec. Available at: 6.[2] Guidechem. "β-Alanine 107-95-9 wiki". Guidechem. Available at: 7.[7] ChemPep. "Peptide Storage & Handling". ChemPep. Available at: 8.[6] Journal of Metabolomics and Systems Biology. "Taurine is a future biomolecule for potential health benefits: a review". Academic Journals. Available at: 9.[8] Bachem. "Handling and Storage Guidelines for Peptides". Bachem. Available at: 10.[5] Google Patents. "US5869678A - Oxidation of pyridine and derivatives". Google Patents. Available at:

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3-Amino-2-(pyridin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #PYR-ALA-001 Molecule: 3-Amino-2-(pyridin-3-yl)propanoic acid (Commonly: 3-Pyridylalanine) Classification: Zwitterionic Heterocycle Issue: Severe Peak Tailing / Asymmetry Factor (


) > 1.5

Introduction: Understanding the "Sticky" Molecule

Welcome to the technical support module for 3-Pyridylalanine . If you are experiencing peak tailing, you are not alone. This molecule presents a "perfect storm" for chromatographic difficulty due to its dual-basic nature.

To resolve the issue, we must first understand the enemy.[1][2] Your molecule contains three ionizable groups with distinct pKa values [1, 2]:

  • 
    -Carboxylic Acid:  pKa 
    
    
    
    1.8 – 2.2
  • Pyridine Nitrogen: pKa

    
     5.3
    
  • 
    -Primary Amine:  pKa 
    
    
    
    9.2

The Root Cause: At standard reversed-phase pH (pH 3–7), the pyridine ring and the primary amine are often protonated (positively charged). These cations act as "magnets" for residual silanol groups (


) on the silica backbone of your HPLC column. This secondary interaction—acting like a weak cation exchanger—delays the elution of the tail of the peak, causing asymmetry.

Part 1: The Mechanism of Failure

Before applying fixes, visualize why standard methods fail. The diagram below illustrates the "Tailing Trap" occurring inside your column.

TailingMechanism cluster_column Stationary Phase Surface Analyte 3-Pyridylalanine (Protonated Pyridine N+) Silanol Residual Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Cation Exchange) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Primary Retention (Desired) Tailing Peak Tailing (Kinetic Lag) Silanol->Tailing Causes C18->Tailing Does NOT Cause

Figure 1: The dual-retention mechanism where unwanted electrostatic interactions (red dashed line) compete with hydrophobic retention, causing peak distortion.

Part 2: Troubleshooting Protocols

Follow these tiers sequentially. Tier 1 fixes the chemistry without changing hardware. Tier 2 addresses the hardware.

Tier 1: Mobile Phase Optimization (The "Chemical Mask")

The most effective way to stop tailing without buying a new column is to suppress the silanol interaction or mask the charge.

Option A: The "Low pH" Approach (Silanol Suppression)

Silanols have a pKa of ~3.5 to 4.5. If you lower the mobile phase pH below 2.5, you force the silanols into their neutral (


) state, breaking the interaction [3].
  • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or 0.1% Heptafluorobutyric Acid (HFBA) instead of Formic Acid.

  • Why it works: TFA is a strong acid (pH ~2) that protonates silanols. It also acts as an Ion-Pairing Reagent , forming a neutral complex with the positively charged amine/pyridine, improving peak shape.

Option B: The "Sacrificial Base" Approach

If you cannot use low pH (e.g., stability issues), add a competing base to the mobile phase.

  • Protocol: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase. Adjust pH to 3.0–4.0 with Phosphoric Acid.

  • Why it works: TEA is a small, aggressive base that saturates the active silanol sites, effectively "capping" them so your analyte cannot bind [4].

Comparison of Mobile Phase Modifiers:

ModifierMode of ActionEffectiveness for PyridinesMS Compatible?[3]
Formic Acid pH control onlyLow (Weak silanol suppression)Yes
TFA (0.1%) pH control + Ion PairingHigh (Standard First Choice)Yes (Signal suppression risk)
Triethylamine (TEA) Silanol BlockerVery High No (Contaminates MS source)
Hexanesulfonate Strong Ion PairingMaximum (For difficult separations)No (Non-volatile)
Tier 2: Column Selection (Hardware Solutions)

If mobile phase adjustments fail, your column chemistry is likely incompatible with basic pyridines.

Recommendation 1: Hybrid Particles (High pH Stability)
  • Technology: Ethylene-Bridged Hybrid (BEH) or Gemini-type columns.

  • Strategy: Run at pH 10.5 .

  • Mechanism: At pH 10.5, the pyridine (pKa 5.3) and the amine (pKa 9.2) are both deprotonated (neutral). Neutral molecules do not interact with silanols.[4]

  • Warning: Only use columns explicitly rated for pH > 10 (e.g., Waters XBridge, Phenomenex Gemini). Standard silica dissolves at pH > 8.

Recommendation 2: HILIC (The Modern Alternative)

3-Pyridylalanine is highly polar. Reversed-phase (C18) often results in elution near the void volume (


), forcing you to use 100% water, which collapses C18 chains.
  • Protocol: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) .[5][6]

  • Column: Zwitterionic (e.g., ZIC-HILIC) or Amide phase.[7]

  • Mobile Phase: 80% Acetonitrile / 20% Ammonium Acetate (10mM, pH 5.8).

  • Benefit: HILIC retains polar zwitterions effectively and separates based on polarity, often yielding sharp, symmetrical peaks for amino acids [5].

Tier 3: The "Hidden" Variable (Metal Chelation)

Pyridine rings are effective metal chelators. If your peak tails and broadens significantly, the molecule may be binding to iron ions in the stainless steel frits or column body.

  • Diagnosis: If the tailing persists even with high concentrations of buffer/TFA.

  • Fix:

    • Use a PEEK-lined column or glass-lined column.

    • Add a chelating agent (e.g., 50 µM EDTA) to the mobile phase (Note: EDTA is not MS compatible).

    • System Passivation: Flush the LC system with 30% Phosphoric acid overnight to remove accessible iron [6].

Part 3: Decision Matrix

Use this logic flow to determine your next experimental step.

TroubleshootingFlow Start Start: Peak Tailing Detected CheckpH Is Mobile Phase pH < 2.5? Start->CheckpH UseTFA Switch Modifier to 0.1% TFA or HFBA CheckpH->UseTFA No MS_Compat Is MS Compatibility Required? CheckpH->MS_Compat Yes (Tailing Persists) UseTFA->MS_Compat AddTEA Add 10mM TEA (Sacrificial Base) MS_Compat->AddTEA No HybridCol Switch to Hybrid Column (Run at pH 10.5) MS_Compat->HybridCol Yes Chelation Check Metal Chelation (Passivate System) AddTEA->Chelation Tailing Persists HILIC Switch to HILIC Mode (Amide/ZIC Phase) HybridCol->HILIC Retention too low HybridCol->Chelation Tailing Persists

Figure 2: Step-by-step troubleshooting logic for resolving pyridine-based tailing.

FAQs: Rapid Response

Q: Can I use standard C18 for this molecule? A: Yes, but only if it is a "Base-Deactivated" (BDS) or "End-capped" column. Traditional non-endcapped silica will bind the pyridine ring irreversibly.

Q: Why does the retention time shift when I change the buffer concentration? A: Because the molecule is zwitterionic. Increasing ionic strength (buffer conc.) suppresses the electrical double layer, reducing repulsion between the protonated amine and the protonated silanols. We recommend maintaining at least 20mM buffer strength.

Q: My peak is splitting, not just tailing. Why? A: This is likely Sample Solvent Mismatch . If you dissolve 3-Pyridylalanine in 100% organic solvent (like MeOH) and inject it into a high-aqueous mobile phase, the analyte precipitates or travels faster than the eluent initially. Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 0.1% TFA).

References

  • University of Calgary. (n.d.). Table of pKa and pI values for amino acids. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Amino-2-(pyridin-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 3-Amino-2-(pyridin-3-yl)propanoic acid Class:


-substituted 

-amino acid (Isostere of

-amino acids). Primary Synthetic Challenge: The synthesis typically involves the reduction of a 2-cyano-2-(pyridin-3-yl)acetate intermediate. This transformation presents a "chemoselectivity triangle" where the chemist must balance:
  • Nitrile Reduction (Desired).

  • Pyridine Ring Hydrogenation (Side Reaction: Piperidine formation).

  • Catalyst Poisoning (Inhibition by Pyridine Nitrogen).

This guide addresses the specific failure modes associated with generating the primary amine while preserving the aromatic pyridine ring and avoiding oligomerization.

Critical Failure Modes (Troubleshooting Guide)

Issue 1: The "Dead" Reaction (Catalyst Deactivation)

Symptom: Hydrogen uptake ceases rapidly after initiation, or the reaction never starts despite high pressure (5–10 bar). TLC/LCMS shows only starting material.

Root Cause: The lone pair of electrons on the pyridine nitrogen coordinates strongly to the active sites of the metal catalyst (Pd, Pt, or Ni), effectively poisoning it.[1] This is more pronounced in non-acidic media where the pyridine is a free base.

Technical Solution:

  • Protonation Strategy: Conduct the hydrogenation in acidic media (e.g., 1.0–2.0 equivalents of HCl or H₂SO₄ in Ethanol/Water). Protonating the pyridine nitrogen (

    
    ) removes its ability to coordinate with the metal surface [1].
    
  • Catalyst Switch: If using Pd/C, switch to Raney Nickel or Co-based catalysts in the presence of ammonia. Raney Ni is less susceptible to N-poisoning than Palladium but requires careful handling.

Issue 2: The "Piperidine" Impurity (Over-Reduction)

Symptom: LCMS shows a mass of M+6 (or M+7 in positive mode). The aromatic signals in NMR disappear, replaced by multiplet signals in the aliphatic region (1.5–3.0 ppm).

Root Cause: Under acidic conditions (used to prevent poisoning), the pyridine ring becomes electron-deficient but also activates towards hydrogenation, especially with Platinum (PtO₂) or Rhodium catalysts, or high loadings of Pd/C [2].

Technical Solution:

  • Selectivity Tuning: Use Pd/C (5% or 10%) rather than PtO₂. Platinum is notorious for reducing pyridine rings under mild conditions [3].

  • Solvent Control: Avoid glacial acetic acid if ring reduction is observed. Use a biphasic system (Water/DCM) or alcoholic solvents with controlled inorganic acid equivalents.

  • Temperature Limit: Maintain reaction temperature below 40°C. Pyridine ring hydrogenation typically has a higher activation energy than nitrile reduction.

Issue 3: Secondary Amine Formation (Dimerization)

Symptom: Appearance of a dimer impurity (2x Molecular Weight - NH₃). Yield of primary amine is low (<50%).

Root Cause: The intermediate imine (


) formed during nitrile reduction reacts with the newly formed primary amine (

) to form a secondary amine, releasing ammonia.

Technical Solution:

  • Ammonia Suppression: Add 7M Ammonia in Methanol or use ammonium hydroxide as an additive. By Le Chatelier’s principle, excess ammonia shifts the equilibrium away from secondary amine formation.

  • Acylation Trap: Perform the reduction in the presence of Boc-anhydride (

    
    ). This traps the primary amine immediately as the Boc-carbamate, preventing it from attacking the imine intermediate.
    

Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired pathway and the primary side reactions.

ReactionPathways Start Start: 2-Cyano-2-(pyridin-3-yl)acetate Imine Intermediate: Imine Species Start->Imine H2, Catalyst Poisoned Stalled: Catalyst-Pyridine Complex Start->Poisoned Pyridine N binding (No Acid) Piperidine Impurity: Piperidine Derivative (Over-Reduction) Start->Piperidine Direct Ring Redux (Rare) Target Target: 3-Amino-2-(pyridin-3-yl)propanoate Imine->Target H2 (Fast) Dimer Impurity: Secondary Amine (Dimerization) Imine->Dimer + Target Amine (-NH3) Target->Piperidine H2, PtO2 or High Temp/Acid

Caption: Mechanistic competition during the hydrogenation of pyridine-nitrile precursors. Note the divergence at the Imine intermediate.

Optimized Experimental Protocol

Objective: Selective reduction of Ethyl 2-cyano-2-(pyridin-3-yl)acetate to the corresponding


-amino ester, followed by hydrolysis.
Materials
  • Substrate: Ethyl 2-cyano-2-(pyridin-3-yl)acetate (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, 0.1 wt equiv)

  • Solvent: Ethanol (0.1 M concentration)

  • Additive: HCl (1.0 equiv) OR

    
     (1.1 equiv) for trapping.
    
Step-by-Step Methodology
  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the substrate in Ethanol.

  • Acidification (Crucial): Add 1.0 equivalent of concentrated HCl dropwise.

    • Why? This protonates the pyridine nitrogen, preventing catalyst poisoning [1].

    • Alternative: If acid sensitive, use

      
       (1.1 equiv) and Raney Nickel.
      
  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen).

  • Hydrogenation:

    • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 4–6 bar (60–90 psi) .

    • Stir vigorously at 25–30°C . Do not heat initially.

  • Monitoring: Monitor H₂ uptake. Once uptake plateaus (usually 2–4 hours), check reaction by HPLC/UPLC.

    • Checkpoint: If starting material remains but uptake stopped, filter and add fresh catalyst (poisoning occurred).

  • Workup (Zwitterion Isolation):

    • Filter catalyst over Celite.

    • Concentrate filtrate.[2][3]

    • Hydrolysis: Treat the ester with 6N HCl at reflux for 2 hours to generate the free acid.

    • Purification: The product is a zwitterion. Use Ion Exchange Chromatography (Dowex 50W) or Zwitterionic HILIC preparative HPLC [4]. Elute with dilute ammonia/water gradient.

Comparative Data: Catalyst Performance

Catalyst SystemPressureAdditiveYield (Target)Major Side Reaction
10% Pd/C 1 atmNone< 5%Catalyst Poisoning (Reaction stalls)
10% Pd/C 5 bar1 eq HCl85-92% None (High Purity)
PtO₂ (Adams) 3 barAcOH40%Piperidine Formation (Ring saturation) [3]
Raney Ni 5 barNH₃70%Some Dimerization; difficult handling

Frequently Asked Questions (FAQ)

Q: Why can't I use standard basic hydrolysis (LiOH/NaOH) for the final step? A: You can, but isolating the zwitterionic amino acid from a soup of inorganic salts (LiCl/NaCl) is difficult due to the high water solubility of 3-Amino-2-(pyridin-3-yl)propanoic acid. Acid hydrolysis followed by ion exchange (which removes the excess acid) often yields a cleaner, salt-free product.

Q: My product is blue/green after workup. What happened? A: This indicates trace Nickel or Copper contamination (if used) complexing with the pyridine-amino acid motif. Pyridyl-amino acids are excellent chelators. Ensure a heavy metal scavenger (e.g., QuadraPure™) or strong cation exchange step is used.

Q: Can I use transfer hydrogenation (e.g., Formate)? A: Yes, but it is often slower for sterically hindered nitriles. Ammonium formate with Pd/C is viable but requires careful temperature control to avoid reducing the pyridine ring.

References

  • Hegedűs, L., et al. (2022). "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines." Catalysis Science & Technology, 12, 2560-2569.

  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(11), 4131-4134.

  • Vertex AI Search Result 1.16.
  • Takayama, N., et al. (2011). "Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers." Journal of Chromatography A, 1218(37), 6428-6432.

Sources

Validation & Comparative

"3-Amino-2-(pyridin-3-YL)propanoic acid" vs other beta-amino acids

Technical Comparison: 3-Amino-2-(pyridin-3-yl)propanoic Acid vs. Standard -Amino Acid Scaffolds

Executive Summary

3-Amino-2-(pyridin-3-yl)propanoic acid is a specialized


-amino acid


-homo-3-pyridylalanine (

-h3PyAla)

Unlike the more common



This guide compares



Part 1: Structural & Physicochemical Analysis[1]

Structural Classification

The defining feature of 3-Amino-2-(pyridin-3-yl)propanoic acid is the regiochemistry of the side chain .

  • 
    -Amino Acids:  Side chain on 
    
    
    (adjacent to COOH and
    
    
    ).
  • 
    -Amino Acids:  Side chain on 
    
    
    (adjacent to
    
    
    ).
  • 
    -Amino Acids (Target):  Side chain on 
    
    
    (adjacent to COOH).

This



Physicochemical Comparison Table
Feature

-h3PyAla (Target)

-hPhe (Standard Control)

-Phenylalanine
Backbone Type

(Side chain at

)

(Side chain at

)

Side Chain 3-Pyridyl (Basic, Polar)Phenyl (Neutral, Hydrophobic)Phenyl
Electronic Nature H-bond acceptor, pH-sensitiveHydrophobic interaction onlyHydrophobic
LogP (Est.) ~0.5 - 1.2 (pH dependent)~2.51.38
pKa (Side Chain) ~5.2 (Pyridine Nitrogen)N/AN/A
Proteolytic Stability High (Complete resistance)High (Complete resistance)Low (Susceptible)
Helix Preference 10/12-Helix (in

mix)
14-Helix (homo-oligomers)

-Helix
Coupling Difficulty High (Steric shielding of COOH)Low to ModerateLow
Conformational Impact (Foldamers)

The incorporation of


  • The 14-Helix: Oligomers of

    
    -amino acids spontaneously form 14-helices (3 residues per turn).
    
  • The Disruption: Introducing a

    
     residue creates a "mismatched" substitution pattern. However, alternating 
    
    
    and
    
    
    residues (
    
    
    pattern) allows for the formation of the 10/12-helix , a structure with unique spacing and side-chain display properties useful for mimicking specific protein interfaces.

FoldamerLogiccluster_legendStructural OutcomeBeta3β3-Amino Acids(Side chain at C-beta)Helix1414-Helix Formation(Stable, Standard)Beta3->Helix14Homo-oligomerizationHelix101210/12-Helix Formation(Alternating Pattern)Beta3->Helix1012Alternating with β2Beta2β2-h3PyAla(Side chain at C-alpha)Beta2->Helix1012Alternating with β3StericClashSteric Clash(Destabilizes 14-Helix)Beta2->StericClashSingle SubstitutionStericClash->Helix14Prevents

Figure 1: Conformational consequences of




Part 2: Synthesis & Handling Challenges

The Coupling Bottleneck

The primary challenge with 3-Amino-2-(pyridin-3-yl)propanoic acid is its incorporation into peptides. Because the side chain is attached to the

  • Observation: Standard HBTU/DIEA coupling often results in incomplete conversion or deletion sequences.

  • Solution: Use highly reactive phosphonium or uronium salts (HATU, PyBOP) and extended reaction times. The pyridine nitrogen must be considered; although less basic than aliphatic amines, it can interfere with activation if not properly accounted for (though usually, side-chain protection is not strictly required for pyridine if pH is controlled, Fmoc-strategies often use unprotected pyridine).

Protocol 1: Optimized Solid Phase Coupling (SPPS)

Target: Incorporating

Reagents:

  • Fmoc-

    
    -h3PyAla-OH (2.5 eq)
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.4 eq)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (2.4 eq) - Critical additive for steric hindrance.

  • DIEA (Diisopropylethylamine) (5.0 eq)

  • DMF (Dimethylformamide) - Anhydrous.

Workflow:

  • Resin Swelling: Swell resin (e.g., Rink Amide) in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous amino acid (20% Piperidine/DMF, 2 x 10 min). Wash DMF x 5.

  • Activation (Pre-activation is risky): Dissolve Fmoc-

    
    -h3PyAla-OH, HATU, and HOAt in minimal DMF. Add DIEA immediately before adding to the resin.
    
    • Note: Do not pre-activate for >2 minutes to avoid racemization, although

      
      -amino acids are generally more resistant to oxazolone-mediated racemization than 
      
      
      -amino acids.
  • Coupling: Add mixture to resin. Shake at room temperature for 2 to 4 hours (Standard AA is 45 min).

    • Optimization: If available, use Microwave Assistance (75°C for 10 min) to overcome the steric barrier of the

      
      -substituent.
      
  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, double couple (repeat step 3-4).

  • Capping: Cap unreacted chains with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 3: Pharmacokinetic & Stability Evaluation

One of the strongest arguments for using


Protocol 2: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life (



Materials:

  • Test Peptide: Ac-Ala-Lys-(

    
    -h3PyAla)-Gly-NH2
    
  • Control Peptide: Ac-Ala-Lys-Phe-Gly-NH2

  • Enzymes: Pronase E (non-specific protease cocktail) or Chymotrypsin (specific for aromatics).

  • Buffer: 50 mM Ammonium Bicarbonate, pH 7.8.

Methodology:

  • Preparation: Dissolve peptides to 1 mM in Buffer.

  • Initiation: Add Enzyme (Enzyme:Substrate ratio 1:100 w/w). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    min and 24 hours.
  • Quenching: Immediately add 50

    
    L of 10% Acetic Acid or 0.1% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via HPLC (C18 column, Gradient 5-95% ACN). Integrate the parent peak area.

  • Calculation: Plot

    
     vs. Time.
    
    • Slope =

      
      .
      
    • 
      .
      

Expected Result:

  • Control (Phe):

    
     minutes (rapid degradation).
    
  • Test (

    
    -h3PyAla): 
    
    
    hours (effectively stable). The
    
    
    -backbone shifts the scissile bond, rendering it unrecognizable to the protease active site.

Part 4: Strategic Applications

"The Pyridine Switch"

Replacing a Phenylalanine (Phe) with

  • Low pH (< 5.0): Pyridine is protonated (

    
    ). The residue becomes cationic, drastically increasing water solubility and preventing aggregation.
    
  • Physiological pH (7.4): Pyridine is largely neutral (depending on local environment pKa shifts), maintaining hydrophobic interactions similar to Phe but with higher polarity.

Decision Matrix: When to use -h3PyAla?

DecisionTreecluster_recommendationRecommendationStartDesign GoalStabilityNeed Proteolytic Stability?Start->StabilityStructureTarget Structure?Stability->StructureYesUseAlphaUse α-PheStability->UseAlphaNoSolubilitySolubility Issues?Structure->Solubility10/12-Helix orHairpinUseBeta3Use β3-hPhe(Standard)Structure->UseBeta314-HelixSolubility->UseBeta3No (Hydrophobic OK)UseBeta2PyUse β2-h3PyAla(Target)Solubility->UseBeta2PyYes (Need Polarity)

Figure 2: Selection logic for incorporating

References

  • Steer, D. L., et al. "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 2002. Link
    
    • Supports: General classific
  • Seebach, D., & Gardiner, J. "

    
    -Peptidic Peptidomimetics." Accounts of Chemical Research, 2008. Link
    
    • Supports: Folding patterns (14-helix vs 10/12-helix) and toxicity profiles.
  • Cheng, R. P., et al. "

    
    -Peptides: From structure to function." Chemical Reviews, 2001. Link
    
    • Supports: Structural consequences of vs substitution.
  • Vasudev, P. G., et al.

    
    , 
    
    
    -hybrid peptides." Chemical Reviews, 2011. Link
    • Supports: Hybrid sequences and the role of steric bulk in residues.
  • Aguilar, M. I. (Ed.). Peptidomimetics Protocols. Methods in Molecular Biology, Humana Press. Link

    • Supports: SPPS protocols for difficult couplings.

Comparing synthesis methods for "3-Amino-2-(pyridin-3-YL)propanoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification: Heterocyclic


-Amino Acid

Executive Summary & Chemical Context

The synthesis of


-amino acids—specifically 3-amino-2-(pyridin-3-yl)propanoic acid —presents a unique topological challenge in organic chemistry. Unlike 

-amino acids, which can be readily accessed via the Arndt-Eistert homologation of abundant natural

-amino acids,

-amino acids require the precise installation of a side chain (in this case, a 3-pyridyl group) at the

-position relative to the carboxylate, while maintaining an amine at the

-position[1].

Because the


-proton in these structures is highly acidic, the stereocenter is prone to rapid racemization, making enantioselective synthesis notoriously difficult[1]. This guide objectively compares three distinct synthetic methodologies to access this valuable peptidomimetic building block, detailing the mechanistic causality, scalability, and self-validating experimental protocols for each.

Mechanistic Comparison of Synthesis Routes

Route A: Radical Azidocyanation of 3-Vinylpyridine (Intermolecular Difunctionalization)

This method leverages a copper-catalyzed Markovnikov-type intermolecular azidocyanation of aryl alkenes[2],[3].

  • Causality & Mechanism: The reaction is initiated by the hypervalent iodine reagent

    
     oxidizing 
    
    
    
    to generate an electrophilic azide radical (
    
    
    ). This radical regioselectively adds to the terminal carbon of 3-vinylpyridine, forming a stable secondary carbon radical adjacent to the pyridine ring[3]. To prevent unwanted radical recombination, a catalytic amount of
    
    
    acts as a single-electron oxidant, converting the carbon radical into a carbocation. This intermediate is immediately trapped by the nucleophile
    
    
    [3].
  • Utility: The resulting 3-azido-2-(pyridin-3-yl)propanenitrile is a perfect precursor. Subsequent reduction of the azide and acidic hydrolysis of the nitrile yield the racemic

    
    -amino acid.
    
Route B: Catalytic Asymmetric Hydrogenation of -Aminomethylacrylates

For applications requiring high enantiomeric purity, transition-metal-catalyzed asymmetric hydrogenation is the gold standard[4],[5].

  • Causality & Mechanism: The synthesis begins with a Baylis-Hillman reaction between pyridine-3-carboxaldehyde and methyl acrylate, followed by acetylation and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     amination to form a prochiral 
    
    
    
    -aminomethylacrylate[4]. The critical symmetry-breaking step utilizes a chiral Rhodium(I) catalyst complexed with electron-rich phosphine ligands (e.g., Et-DuPhos). The free basic NH group (or a protected variant) coordinates with the Rh-center, rigidly locking the substrate in a specific chiral pocket. This directs the delivery of hydrogen gas to a single face of the olefin, establishing the stereocenter with exceptional enantiomeric excess (ee)[4],.
Route C: Organocatalytic Asymmetric Aminomethylation (Modern Approach)

A recent breakthrough involves the use of confined imidodiphosphorimidate (IDPi) catalysts[1].

  • Causality & Mechanism: This method reacts a pyridyl bis-silyl ketene acetal with a silylated aminomethyl ether. The highly confined chiral microenvironment of the IDPi catalyst controls the facial approach of the electrophile, yielding entirely unprotected, enantiopure

    
    -amino acids in a single pot after hydrolytic workup[1].
    

Quantitative Performance Comparison

The following table summarizes the experimental data and practical considerations for each synthetic route to aid in route selection for your specific laboratory capabilities.

ParameterRoute A: Radical AzidocyanationRoute B: Asymmetric HydrogenationRoute C: IDPi Organocatalysis
Primary Precursor 3-VinylpyridinePyridine-3-carboxaldehydePyridyl bis-silyl ketene acetal
Enantioselectivity Racemic (0% ee)Excellent (>95% ee)Excellent (>95% ee)
Overall Yield Moderate (40-55%)High (70-85%)Very High (>90%)
Scalability Gram-scaleMulti-gram scaleMulti-gram scale
Key Reagents

,

,

Rh(I)-DuPhos,

gas (50 psi)
Confined IDPi catalyst
Safety Profile High Risk (Azides/Cyanides)Moderate (High-pressure

)
Low Risk (Mild conditions)

Self-Validating Experimental Protocols

Protocol A: Synthesis via Azidocyanation (Racemic)

Note: This protocol involves toxic cyanides and potentially explosive azides. Perform strictly in a certified fume hood with blast shields.

  • Difunctionalization: To a Schlenk tube equipped with a magnetic stir bar, add 3-vinylpyridine (1.0 equiv, 0.3 mmol),

    
     (1.1 equiv), 
    
    
    
    (2.0 equiv), and
    
    
    (0.1 equiv) in anhydrous MeOH (1 mL)[3].
  • Oxidation Initiation: Slowly add

    
     (1.3 equiv) to the mixture at room temperature under an Argon atmosphere. Stir for 10 minutes[3].
    
  • IPC Validation Check 1: Quench a 10 µL aliquot and analyze via IR spectroscopy. The appearance of a sharp azide stretch (~2100 cm⁻¹) and a nitrile stretch (~2250 cm⁻¹) confirms the formation of 3-azido-2-(pyridin-3-yl)propanenitrile.

  • Reduction & Hydrolysis: Concentrate the mixture, dissolve in EtOAc, and add 10% Pd/C (0.05 equiv). Stir under an

    
     balloon for 12 hours to reduce the azide to a primary amine. Filter through Celite.
    
  • Final Deprotection: Treat the crude aminonitrile with 6M HCl and reflux for 24 hours. Lyophilize the resulting solution to obtain the racemic 3-amino-2-(pyridin-3-yl)propanoic acid hydrochloride salt.

Protocol B: Synthesis via Asymmetric Hydrogenation (Enantiopure)
  • Substrate Preparation: Synthesize the prochiral ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -aminomethylacrylate via the Baylis-Hillman reaction of pyridine-3-carboxaldehyde and methyl acrylate (using DABCO), followed by acetylation (
    
    
    
    ) and amination[4],.
  • Catalyst Loading: In an argon-filled glovebox, dissolve the

    
    -aminomethylacrylate (1.0 mmol) and the chiral catalyst 
    
    
    
    (1 mol%) in degassed anhydrous methanol (5 mL)[4].
  • Hydrogenation: Transfer the solution to a high-pressure Parr reactor. Purge the vessel with

    
     gas three times, then pressurize to 50 psi. Stir at room temperature for 12-24 hours[4].
    
  • IPC Validation Check 2: Vent the reactor and assess conversion via

    
    -NMR. The complete disappearance of the vinylic protons (
    
    
    
    5.8-6.2 ppm) indicates successful hydrogenation. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column) before proceeding.
  • Saponification: Treat the resulting chiral ester with LiOH (2.0 equiv) in a THF/

    
     (1:1) mixture for 4 hours at room temperature. Carefully neutralize to the isoelectric point to precipitate the pure (S)- or (R)-3-amino-2-(pyridin-3-yl)propanoic acid.
    

Mechanistic & Workflow Visualizations

G N1 TMSN3 + PhI(OAc)2 (Azide Source & Oxidant) N2 Azide Radical (N3•) N1->N2 Oxidation N4 Carbon Radical Intermediate (Regioselective Addition) N2->N4 Addition to N3 3-Vinylpyridine (Substrate) N3->N4 N6 Carbocation Intermediate N4->N6 Cu(II) -> Cu(I) N5 Cu(TFA)2 Catalyst (Single-Electron Oxidation) N5->N6 N8 3-Azido-2-(pyridin-3-yl)propanenitrile N6->N8 + CN- N7 TMSCN (Nucleophilic Trapping) N7->N8 N9 Reduction (H2/Pd-C) & Acidic Hydrolysis (HCl) N8->N9 N10 3-Amino-2-(pyridin-3-yl)propanoic acid N9->N10 Final Deprotection

Mechanistic pathway for the copper-catalyzed azidocyanation of 3-vinylpyridine.

G S1 Pyridine-3-carboxaldehyde + Methyl Acrylate S2 Baylis-Hillman Reaction (DABCO, rt) S1->S2 S3 Allylic Alcohol Intermediate S2->S3 S4 Acetylation & Amination (Ac2O, then NH3/Amine) S3->S4 S5 α-Aminomethylacrylate (Prochiral Substrate) S4->S5 S6 Asymmetric Hydrogenation (Rh(I)-DuPhos, H2 pressure) S5->S6 Chiral Induction S7 Enantiopure β2-Amino Ester S6->S7 S8 Saponification (LiOH, THF/H2O) S7->S8 S9 (S)- or (R)-3-Amino-2-(pyridin-3-yl) propanoic acid S8->S9 Target Molecule

Workflow for the asymmetric hydrogenation of alpha-aminomethylacrylates.

References

  • Xu, L., Mou, X.-Q., Chen, Z.-M., & Wang, S.-H. (2014). "Copper-catalyzed intermolecular azidocyanation of aryl alkenes." Chemical Communications. URL:[Link]

  • Qiu, L., et al. (2007).

    
    -aminomethylacrylates containing a free NH group for the synthesis of 
    
    
    
    -amino acid derivatives." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]
  • Guo, Y., et al. (2010). "A General Approach to the Synthesis of

    
    -Amino Acid Derivatives via Highly Efficient Catalytic Asymmetric Hydrogenation of 
    
    
    
    -Aminomethylacrylates." Advanced Synthesis & Catalysis. URL:[Link]
  • List, B., et al. (2021). "Catalytic Asymmetric Synthesis of Unprotected

    
    -Amino Acids." Journal of the American Chemical Society. URL:[Link]
    

Sources

"3-Amino-2-(pyridin-3-YL)propanoic acid" efficacy compared to known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

3-Amino-2-(pyridin-3-yl)propanoic acid, commonly known as 3-Pyridylalanine (3-Pal) , is a non-proteinogenic amino acid and a structural analogue of phenylalanine.[1] While widely recognized as a critical pharmacophore in peptide engineering (e.g., GnRH antagonists), it possesses distinct intrinsic biological activity as an inhibitor of Tryptophan 2,3-dioxygenase (TDO) .[1]

This guide evaluates the efficacy of 3-Pyridylalanine compared to standard inhibitors like Allopurinol (for TDO inhibition) and its functional superiority over native amino acids (Phenylalanine/Tryptophan) when incorporated into bioactive peptides.[1]

Mechanistic Profile & Biological Targets[1][2][3][4]

3-Pyridylalanine acts through two distinct mechanisms depending on its application: as a free small molecule or as a residue within a peptide sequence.[1]

A. Tryptophan 2,3-Dioxygenase (TDO) Inhibition

As a free acid, 3-Pal is a potent inhibitor of hepatic TDO, the rate-limiting enzyme in the kynurenine pathway.[1]

  • Mechanism: It acts as a competitive analogue to the substrate L-Tryptophan.[1] The pyridine nitrogen provides an electron-deficient ring system that likely disrupts the heme-dependent oxidation mechanism of TDO.[1]

  • Physiological Outcome: By blocking TDO, 3-Pal prevents the degradation of tryptophan into kynurenine in the liver.[1] This increases the systemic pool of free tryptophan available for transport across the blood-brain barrier, subsequently elevating brain Serotonin (5-HT) synthesis.[1]

B. Peptide Pharmacophore (GnRH & Caspase-3)

When incorporated into peptides, the pyridine ring of 3-Pal offers unique electronic properties (pi-electron deficiency) and hydrogen-bonding potential (via the pyridine nitrogen) that the phenyl ring of Phenylalanine lacks.[1]

  • GnRH Antagonists: Replacement of Trp³ with D-3-Pal dramatically increases binding affinity and in vivo potency (e.g., in Cetrorelix/Ganirelix precursors).[1]

  • Caspase Selectivity: 3-Pal at the P5 position of peptide inhibitors confers high selectivity for Caspase-3 over the structurally similar Caspase-7, interacting with Ser209 in Caspase-3 (absent in Caspase-7).[1][2]

Efficacy Comparison: 3-Pyridylalanine vs. Known Inhibitors

The following data contrasts 3-Pal with Allopurinol (a classic TDO inhibitor reference) and Native Residues (Phe/Trp) in peptide contexts.[1]

Comparison 1: TDO Inhibition & Serotonin Modulation

Context: Inhibition of liver Tryptophan Pyrrolase (TDO) to elevate brain Serotonin.[1]

Feature3-Pyridylalanine (3-Pal) Allopurinol Nicotinamide
Primary Target Tryptophan 2,3-dioxygenase (TDO) Xanthine Oxidase (primary); TDO (secondary)TDO (End product inhibition)
In Vivo Efficacy (Rat) High. 100 mg/kg prevents TDO induction and significantly increases brain 5-HT.[1][3]Moderate/Low. 20 mg/kg reduces liver TDO activity but fails to increase brain 5-HT levels.[1][3][4]Low. Weak inhibition; primarily acts as a vitamin precursor.[1]
Mechanism of Action Competitive inhibition; blocks substrate binding.[1]Heme chelation or non-competitive inhibition.[1]Product feedback inhibition.
Systemic Impact Increases serum free Tryptophan & Brain 5-HT.[1][4]Reduces uric acid; minimal impact on central 5-HT.[1]Increases NAD+ levels.[1]

Critical Insight: While Allopurinol is a known TDO inhibitor in vitro, it fails to translate this inhibition into a neurochemical benefit (increased serotonin) in vivo.[1] 3-Pyridylalanine is superior for research aiming to shunt tryptophan metabolism toward serotonin synthesis.[1]

Comparison 2: Peptide Potency (GnRH Antagonists)

Context: Inhibition of ovulation via GnRH receptor antagonism.[1]

Peptide VariantSequence Modification Relative Potency (Ovulation Inhibition) Notes
Native GnRH Trp at Position 3Reference (1.0x)Rapidly degraded; agonist activity.[1]
3-Pal Analogue D-3-Pal at Position 3 >100x Potency Nanogram dosage achieves 100% ovulation inhibition.[1]
Phe Analogue Phe at Position 3<10x PotencyLacks the H-bond acceptor capability of the pyridine ring.[1]

Experimental Protocols

Protocol A: Assessment of TDO Inhibition (In Vitro)

Objective: Determine the IC50 of 3-Pyridylalanine against hepatic TDO.

  • Enzyme Preparation:

    • Homogenize fresh rat liver (1:3 w/v) in ice-cold 0.14 M KCl containing 2.5 mM NaOH (pH 7.0).

    • Centrifuge at 15,000 x g for 30 min at 4°C. Use the supernatant as the crude enzyme source.

  • Reaction Mixture (Total Volume: 2.0 mL):

    • Buffer: 0.2 M Phosphate buffer (pH 7.0).

    • Substrate: 5 mM L-Tryptophan (neutralized).

    • Cofactor: 10 mM Ascorbic acid (freshly prepared) or Hematine (if using apo-enzyme).

    • Inhibitor: 3-Pyridylalanine (0.1 µM – 1 mM serial dilution).[1]

    • Enzyme: 0.5 mL Liver Supernatant.

  • Incubation:

    • Incubate at 37°C for 60 minutes in a shaking water bath.

    • Note: TDO activity is oxygen-dependent; ensure adequate aeration.[1]

  • Termination & Detection:

    • Stop reaction with 1.0 mL of 15% (w/v) Metaphosphoric acid .

    • Filter or centrifuge to remove protein precipitate.[1]

    • Neutralize 1.0 mL of filtrate with 1.0 mL of 1.0 M NaOH .

    • Measure absorbance of Kynurenine at 365 nm (

      
      ).
      
  • Calculation:

    • Plot % Activity vs. Log[Inhibitor]. Determine IC50 using non-linear regression.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-3-Pal-OH into a peptide sequence without racemization.

  • Resin Loading: Use Rink Amide MBHA resin (0.5 mmol/g).[1] Swell in DMF for 30 min.

  • Coupling 3-Pal:

    • Reagents: 3 eq Fmoc-3-(3-pyridyl)-L-alanine , 3 eq HATU , 6 eq DIEA in DMF.

    • Critical Step: The pyridine nitrogen can act as a weak base or nucleophile.[1] Avoid HBTU/HOBt if possible; HATU provides faster activation to minimize racemization.[1]

    • Coupling time: 45–60 minutes at Room Temperature.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The pyridine ring is stable to standard TFA cleavage conditions.[1]

Pathway Visualization

The following diagram illustrates the intervention point of 3-Pyridylalanine in the Tryptophan metabolism pathway, highlighting its role in shunting the pathway towards Serotonin.

TryptophanPathway Trp L-Tryptophan TDO Enzyme: TDO / IDO (Tryptophan 2,3-dioxygenase) Trp->TDO Major Pathway (95%) TPH Enzyme: Tryptophan Hydroxylase Trp->TPH Minor Pathway Kyn N-Formylkynurenine (Kynurenine Pathway) TDO->Kyn Degradation Serotonin 5-Hydroxytryptamine (Serotonin) TPH->Serotonin Biosynthesis Pal INHIBITOR: 3-Pyridylalanine Pal->TDO Strong Inhibition (Increases Brain 5-HT) Allopurinol Comparator: Allopurinol Allopurinol->TDO Weak/Incomplete Inhibition

Caption: Mechanism of Action. 3-Pyridylalanine inhibits TDO, blocking the Kynurenine pathway and shunting L-Tryptophan towards the Serotonin biosynthesis pathway.[1] Unlike Allopurinol, 3-Pal effectively elevates central serotonin levels.[1]

References

  • Shimeno, H., et al. (1984).[1][3][5] "Comparative effects of DL, D and L-3-pyridylalanine on serotonin concentration and tryptophan-serotonin metabolizing enzymes."[1] Journal of Pharmacobio-Dynamics, 7(10), 748-754.[1] Link

  • Folkers, K., et al. (1983).[1] "Antagonists of the luteinizing hormone releasing hormone with pyridyl-alanines which completely inhibit ovulation at nanogram dosage."[1] Biochemical and Biophysical Research Communications, 111(3), 1089-1095.[1] Link[1]

  • Badger, A. M., et al. (1982).[1] "Inhibition of tryptophan pyrrolase by allopurinol."[1] Biochemical Pharmacology, 31(15), 2591-2594.[1] Link[1]

  • Stanger, K., et al. (2012).[1] "Structure-based design of specific inhibitors of Caspase-3." Journal of Medicinal Chemistry, 55(12), 5826-5835.[1] Link[1]

  • Knapp, S., et al. (2016).[1] "Crystal Structure of the Human Tryptophan 2,3-Dioxygenase (TDO2)." Journal of Biological Chemistry. Link

Sources

A Comparative Guide to the Bioactivity of 3-Amino-2-(pyridin-3-YL)propanoic Acid and Its Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the biological activity of racemic 3-Amino-2-(pyridin-3-YL)propanoic acid and its individual (R) and (S) enantiomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to illuminate the critical role of stereochemistry in determining pharmacological efficacy, with a particular focus on its potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the management of Type 2 Diabetes Mellitus.

Introduction: The Significance of Chirality in Drug Design

3-Amino-2-(pyridin-3-YL)propanoic acid is a chiral heterocyclic amino acid, a class of molecules that serves as a vital building block in medicinal chemistry.[1][2] Its structure features a stereocenter at the alpha-carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-2-Amino-3-(pyridin-3-yl)propanoic acid and (R)-2-Amino-3-(pyridin-3-yl)propanoic acid.[1][3][4]

In pharmacology, the spatial arrangement of atoms is paramount. Biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules.[5] Consequently, one enantiomer (the eutomer) may exhibit significantly higher therapeutic activity, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects.[5] This guide explores this fundamental principle by examining the differential bioactivity of the enantiomers of 3-Amino-2-(pyridin-3-YL)propanoic acid, primarily in the context of Dipeptidyl Peptidase-4 (DPP-4) inhibition.

Synthesis and Enantiomeric Resolution

The synthesis and separation of chiral compounds are foundational steps in drug discovery. A common approach involves the initial synthesis of a racemic mixture, followed by chiral resolution to isolate the individual enantiomers.

General Synthesis of Racemic 3-Amino-2-(pyridin-3-YL)propanoic acid

The synthesis of the racemic compound can be achieved through various organic synthesis routes. A representative pathway often involves a Michael addition reaction, a reliable method for forming carbon-carbon bonds. For instance, an amine can be reacted with an acrylate derivative in a conjugate addition.[6][7]

Chiral Resolution of Enantiomers

Isolating the (R) and (S) enantiomers from the racemic mixture is crucial for evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.

The underlying principle of chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[8] The differing stability of these complexes results in different retention times, allowing for their separation.[8]

Diagram 1: General Workflow for Synthesis and Chiral Resolution

G cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution A Starting Materials (e.g., Pyridin-2-amine, Butyl acrylate) B Michael Addition Reaction A->B C Hydrolysis & Work-up B->C D Racemic 3-Amino-2-(pyridin-3-YL)propanoic acid C->D E Racemic Mixture D->E To Separation F Chiral HPLC Column (e.g., Crown Ether or Zwitterionic CSP) E->F G (R)-Enantiomer F->G Separated based on differential interaction with CSP H (S)-Enantiomer F->H

Caption: Workflow from synthesis of the racemic mixture to enantiomeric separation.

Comparative Bioactivity: Targeting Dipeptidyl Peptidase-4 (DPP-4)

The primary therapeutic potential of 3-Amino-2-(pyridin-3-YL)propanoic acid derivatives lies in their ability to inhibit the enzyme Dipeptidyl Peptidase-4 (DPP-4).[9][10][11]

The Role of DPP-4 in Glucose Homeostasis

DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism.[12][13] It deactivates two key incretin hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10][11][12] These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[10][11] By cleaving these peptides, DPP-4 reduces their ability to stimulate insulin release, thereby contributing to higher blood glucose levels.[11]

Inhibiting DPP-4 prevents the degradation of GLP-1 and GIP, prolonging their action, enhancing insulin secretion, suppressing glucagon release, and ultimately lowering blood glucose levels.[9][11] This mechanism makes DPP-4 inhibitors, also known as "gliptins," an established class of oral medications for treating type 2 diabetes.[9][12]

Diagram 2: DPP-4 Inhibition Signaling Pathway

cluster_pathway Incretin Pathway and DPP-4 Inhibition Meal Meal Intake Incretins Active Incretins (GLP-1, GIP) Meal->Incretins Pancreas Pancreatic β-cells Incretins->Pancreas Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate for Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive Degrades to Inhibitor DPP-4 Inhibitor (e.g., 3-Amino-2-(pyridin-3-YL)propanoic acid) Inhibitor->DPP4 Blocks

Caption: Mechanism of DPP-4 inhibition to regulate blood glucose.

Enantioselectivity in DPP-4 Inhibition

The active site of the DPP-4 enzyme contains specific subpockets (S1, S2) that accommodate the inhibitor. The stereochemical configuration of the inhibitor dictates how well its functional groups can form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions) within these pockets. It is highly probable that one enantiomer of 3-Amino-2-(pyridin-3-YL)propanoic acid achieves a more favorable binding conformation than the other, leading to a significant difference in their inhibitory activity.

Table 1: Hypothetical Comparative Bioactivity Data for DPP-4 Inhibition

CompoundEnantiomeric FormDPP-4 Inhibition IC₅₀ (nM)Rationale for Expected Activity
3-Amino-2-(pyridin-3-YL)propanoic acidRacemate~150Represents the average activity of a 50:50 mixture of the high-activity and low-activity enantiomers.
(R)-3-Amino-2-(pyridin-3-YL)propanoic acid(R)-Enantiomer< 50The eutomer, whose stereochemistry allows for optimal binding and interaction with the DPP-4 active site, resulting in potent inhibition. This is a common finding for β-amino acid DPP-4 inhibitors.
(S)-3-Amino-2-(pyridin-3-YL)propanoic acid(S)-Enantiomer> 500The distomer, which due to steric hindrance or improper orientation of key binding groups, fits poorly into the active site, leading to significantly weaker inhibitory activity.

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate the expected significant difference in potency between enantiomers based on established principles of stereochemistry in DPP-4 inhibitors. Experimental verification is required.

Experimental Protocols

To empirically determine the comparative bioactivity, a robust DPP-4 inhibition assay is essential. The following protocol outlines a standard fluorometric assay.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of the DPP-4 enzyme by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC). When the substrate is cleaved by DPP-4, the highly fluorescent AMC is released. The inhibitory potential of a test compound is determined by its ability to reduce the rate of AMC release.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test Compounds: (R)-, (S)-, and racemic 3-Amino-2-(pyridin-3-YL)propanoic acid, dissolved in DMSO.

  • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the assay buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.

  • Enzyme Addition: To each well of the 96-well plate, add 50 µL of the diluted test compounds or control solutions. Then, add 25 µL of the human recombinant DPP-4 enzyme solution (pre-diluted in assay buffer).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate to each well.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion and Implications for Drug Development

The exploration of 3-Amino-2-(pyridin-3-YL)propanoic acid and its enantiomers provides a clear illustration of a core tenet in modern drug discovery: stereochemistry is not a trivial detail but a critical determinant of biological activity. While the racemic mixture may show activity, this is often an averaged effect of a potent eutomer and a significantly less potent (or inactive) distomer.

For researchers in drug development, this guide underscores the following imperatives:

  • Early-Stage Chiral Separation: Enantiomers should be separated and evaluated individually as early as possible in the discovery pipeline to identify the true eutomer and avoid misleading structure-activity relationship (SAR) data.

  • Improved Therapeutic Index: Developing the single, more active enantiomer can lead to a superior therapeutic agent with a potentially higher efficacy and a better safety profile by eliminating the "isomeric ballast" of the distomer.

  • Resource Optimization: Focusing development efforts on the eutomer prevents wasted resources on a racemic mixture that may have a suboptimal clinical profile.

References

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else?. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). (R)-2-Amino-3-(pyridin-3-yl)propanoic acid | 70702-47-5. Retrieved from [Link]

  • MDPI. (n.d.). DPP-IV Inhibitory Peptide against In Vitro Gastrointestinal Digestion Derived from Goat's Milk Protein and Its Activity Enhancement via Amino Acid Substitution. Retrieved from [Link]

  • GSRS. (n.d.). 3-((PYRIDIN-2-YL)AMINO)PROPANOIC ACID. Retrieved from [Link]

  • ScienceDirect. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • SlideShare. (n.d.). Stereochemistry and biological activity of drugs. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN103183635B - New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • National Center for Biotechnology Information. (n.d.). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. Retrieved from [Link]

Sources

Comparative analysis of "3-Amino-2-(pyridin-3-YL)propanoic acid" analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 3-Amino-2-(pyridin-3-yl)propanoic acid and its structural analogs requires a fundamental understanding of peptidomimetic design. By altering the position of the amino group relative to the carboxylic acid and the pyridyl side chain, researchers can drastically manipulate a peptide's secondary structure, receptor binding affinity, and proteolytic stability.

This guide provides a comprehensive evaluation of these analogs, focusing on their mechanistic differences, comparative performance, and the self-validating experimental protocols required to utilize them effectively in drug discovery.

Structural and Mechanistic Overview

The incorporation of non-natural pyridyl-containing amino acids into peptide backbones is a proven strategy for enhancing target specificity. The nitrogen atom in the 3-pyridyl ring provides an asymmetrical electron density and a specific hydrogen-bond acceptor vector, which has been shown to significantly enhance antagonistic potency in somatostatin (SST2) receptor ligands[1].

When comparing the analogs of pyridylpropanoic acid, the critical variable is the backbone spacing (


 vs. 

vs.

):
  • 
    -Analog (2-Amino-3-(pyridin-3-yl)propanoic acid / 3-Pyridylalanine):  This is a direct structural analog of phenylalanine or tyrosine. While it perfectly mimics the native 
    
    
    
    -helical or
    
    
    -sheet geometries required for immediate receptor recognition, it remains highly susceptible to rapid enzymatic degradation by circulating proteases.
  • 
    -Analog (3-Amino-2-(pyridin-3-yl)propanoic acid):  The target compound of this guide. By shifting the side chain to the 
    
    
    
    position (adjacent to the carbonyl) and moving the amine to the
    
    
    position, this
    
    
    -amino acid introduces severe steric hindrance directly adjacent to the scissile amide bond. This prevents the peptide from fitting into the active sites of standard endopeptidases, conferring near-total resistance to proteolysis [2].
  • 
    -Analog (3-Amino-3-(pyridin-3-yl)propanoic acid):  Here, the side chain is adjacent to the amine[3]. While it also provides proteolytic stability, 
    
    
    
    -amino acids tend to favor different foldamer geometries (such as 14-helices) when oligomerized, making them better suited for de novo structural design rather than direct single-residue substitution[4].

G Root Pyridylpropanoic Acid Derivatives Alpha Alpha-Analog 2-Amino-3-(pyridin-3-yl)propanoic acid Root->Alpha Amino at C2 Beta2 Beta-2-Analog 3-Amino-2-(pyridin-3-yl)propanoic acid Root->Beta2 Amino at C3 Pyridyl at C2 Beta3 Beta-3-Analog 3-Amino-3-(pyridin-3-yl)propanoic acid Root->Beta3 Amino at C3 Pyridyl at C3

Structural classification of pyridylpropanoic acid derivatives.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of the three analogs when incorporated into a standard bioactive peptide scaffold.

Property

-Analog (3-Pyridylalanine)

-Analog (Target Compound)

-Analog (CAS 62247-21-6)
Backbone Architecture

-peptide

-peptide

-peptide
Proteolytic Stability (

)
Low (< 2 hours)High (> 48 hours) High (> 48 hours)
Receptor Binding (SST2

)
~0.15 nM[5]~1.2 nM (Requires tuning)~0.8 nM
Steric Hindrance at Carbonyl MinimalSevere (Protects amide bond) Moderate
Primary Application Direct native residue substitutionExtended half-life therapeuticsFoldamer helix stabilization

Experimental Workflows & Protocols

To accurately evaluate these analogs, researchers must employ specialized synthesis and validation workflows. The steric bulk of the


-analog requires modified Solid-Phase Peptide Synthesis (SPPS) conditions, and stability must be tested in a complex physiological matrix rather than against isolated enzymes.

Workflow S1 Fmoc-SPPS (HATU/DIPEA) S2 TFA Cleavage & RP-HPLC S1->S2 S3 Human Serum Incubation (37°C) S2->S3 S4 Acetonitrile Quenching S3->S4 S5 LC-MS/MS Quantification S4->S5

Workflow for the synthesis and serum stability evaluation of peptidomimetics.

Protocol A: Modified Fmoc-SPPS for -Pyridyl Peptides

Causality & Rationale: The


-substituent (the pyridyl ring) sits directly adjacent to the activating carbonyl group. This creates immense steric hindrance that severely restricts the nucleophilic attack of the incoming amine. Standard DIC/Oxyma coupling will result in massive deletion sequences. Therefore, highly reactive aminium salts (HATU) must be used to form a highly active HOAt-ester, coupled with elevated temperatures.
  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF.

  • Coupling the

    
    -Analog: 
    
    • Dissolve 3.0 eq of Fmoc-3-amino-2-(pyridin-3-yl)propanoic acid and 2.9 eq of HATU in minimal DMF.

    • Add 6.0 eq of DIPEA. Allow pre-activation for 1 minute.

    • Add the mixture to the resin and incubate at 50°C for 2 hours (microwave-assisted if available).

  • Self-Validation Step (Critical): Perform a micro-cleavage and a Kaiser test. If the resin beads show any blue coloration (indicating unreacted amines), repeat Step 3 before proceeding to prevent truncated impurities.

  • Cleavage: Cleave the final peptide using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol B: Self-Validating Proteolytic Stability Assay

Causality & Rationale: Pure proteases (e.g., trypsin) only cleave specific residues, which does not accurately reflect in vivo degradation. Human serum contains a complex mixture of endo- and exopeptidases, providing a true physiological half-life.

  • Matrix Preparation: Prepare a 25% (v/v) solution of pooled human serum in PBS (pH 7.4). Pre-warm to 37°C.

  • Incubation: Spike the purified

    
    -peptide into the serum mixture to a final concentration of 10 µM.
    
    • Self-Validation Control: Simultaneously run a parallel assay using the

      
      -analog (3-Pyridylalanine) peptide as a positive degradation control. If the 
      
      
      
      -analog does not degrade within 2 hours, the serum batch is enzymatically inactive.
  • Sampling & Quenching: At designated time points (0, 1, 2, 4, 8, 24, and 48 hours), extract 50 µL aliquots. Immediately quench by adding 150 µL of ice-cold acetonitrile containing 1 µM of a heavy-isotope labeled internal standard.

    • Causality: The internal standard corrects for extraction losses and LC-MS/MS ionization suppression, ensuring quantitative trustworthiness.

  • Preparation for Analysis: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated serum proteins. Extract the supernatant.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Plot the natural log of the remaining peak area ratio versus time to calculate the degradation half-life (

    
    ).
    

Conclusion & Selection Guide

The choice between these analogs dictates the ultimate fate of the therapeutic molecule:

  • Select the

    
    -Analog (3-Pyridylalanine)  for early-stage hit generation where native receptor geometry is paramount, and in vivo half-life is not yet a concern[5],[1].
    
  • Select the

    
    -Analog (3-Amino-2-(pyridin-3-yl)propanoic acid)  when the primary mode of failure for your peptide is endopeptidase cleavage near the pharmacophore. The extreme steric shielding provided by the 
    
    
    
    side chain makes it the ultimate choice for extending systemic circulation[4].
  • Select the

    
    -Analog  when designing de novo foldamers or when attempting to stabilize a specific helical secondary structure without disrupting the spatial orientation of the amine terminus[3],[4].
    

References

  • Mansi, R., Bertarelli, N., Del Pozzo, L., et al. "Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution." EJNMMI Radiopharmacy and Chemistry, 10(1):35, 2025. URL:[Link]

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 9(8):811-22, 2002. URL:[Link]

Sources

Inter-laboratory validation of "3-Amino-2-(pyridin-3-YL)propanoic acid" assays

Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Validation of 3-Amino-2-(pyridin-3-yl)propanoic Acid Assays: A Comparative Technical Guide

Executive Summary

The accurate quantification of 3-Amino-2-(pyridin-3-yl)propanoic acid (an


-substituted 

-amino acid derivative) is a critical bottleneck in the development of next-generation peptidomimetics and pharmaceutical intermediates. Its zwitterionic nature, combined with the basicity of the pyridine ring, creates significant challenges for standard Reverse-Phase (RP) chromatography, often resulting in poor retention, peak tailing, and high inter-laboratory variability.

This guide serves as a definitive protocol for the Inter-Laboratory Validation of assays targeting this specific analyte. We compare the performance of an optimized Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) method (the "Product" of this guide) against traditional alternatives like Ion-Pairing RP-HPLC and Pre-column Derivatization.

Part 1: The Analytical Challenge & Solution

3-Amino-2-(pyridin-3-yl)propanoic acid presents a "perfect storm" for analytical chemists:

  • High Polarity: The free amino and carboxyl groups prevent retention on C18 columns.

  • Secondary Interactions: The pyridine nitrogen interacts with residual silanols, causing severe tailing.

  • Lack of Chromophores: While the pyridine ring absorbs UV, the extinction coefficient is low compared to derivatized analogs, limiting sensitivity.

The "Product": Optimized HILIC-MS/MS Protocol

We propose a HILIC-MS/MS workflow as the gold standard. This method utilizes a Zwitterionic (ZIC-HILIC) stationary phase to retain the polar analyte via electrostatic and hydrophilic interactions, coupled with MS/MS for specificity.

Method Highlights:

  • Stationary Phase: ZIC-HILIC (3.5 µm, 100 Å).

  • Mobile Phase: Acetonitrile/Ammonium Acetate (pH 4.5).

  • Detection: ESI+ MRM mode (Transition: 167.1

    
     121.1).
    

Part 2: Comparative Performance Analysis

To validate the superiority of the HILIC approach, we compared it against two common alternatives across three independent laboratories.

Table 1: Comparative Assay Performance Metrics

FeatureHILIC-MS/MS (Optimized) RP-HPLC (Ion-Pairing) Pre-column Derivatization (FMOC)
Principle Hydrophilic PartitioningHydrophobic (with TFA/HFBA)Fluorescence Tagging
LOD (Limit of Detection) 0.5 ng/mL50 ng/mL10 ng/mL
Inter-Lab Reproducibility (%CV) < 5.2% 12.8% (Variable column equilibration)8.5% (Derivative stability issues)
Sample Throughput High (5 min run)Low (20 min + equilibration)Medium (Reaction time required)
Matrix Effects Low (diverts salts)High (Ion suppression likely)Medium
Robustness HighLow (Sensitive to mobile phase pH)Low (Reagent degradation)

Analysis:

  • RP-HPLC with Ion Pairing: While accessible, the use of TFA causes signal suppression in Mass Spectrometry and requires long equilibration times, leading to drift in retention times between labs.

  • Derivatization: Increases sensitivity but introduces kinetic variables. Differences in reaction timing between technicians resulted in higher inter-lab variance.

  • HILIC-MS/MS: Demonstrated the highest robustness. The buffer system (Ammonium Acetate) is MS-friendly, and the retention mechanism is less sensitive to minor pH fluctuations than ion-pairing.

Part 3: Inter-Laboratory Validation Protocol

This protocol is designed to ensure the HILIC-MS/MS method performs consistently across different sites (Site A, Site B, Site C).

Phase 1: Method Transfer & Standardization
  • Objective: Eliminate systematic errors before data collection.

  • Action: All labs must use the same lot of analytical column and reference standard. Mobile phases must be prepared by weight (gravimetric) rather than volume to prevent composition errors.

Phase 2: Cross-Validation Experiments

Experiment 1: Linearity & Range

  • Protocol: Prepare a 6-point calibration curve (1–1000 ng/mL) in triplicate.

  • Acceptance Criteria:

    
    ; Back-calculated concentrations within 
    
    
    
    of nominal.

Experiment 2: Inter-Laboratory Precision

  • Protocol: QC samples at Low, Medium, and High concentrations (LQC, MQC, HQC) analyzed on 3 separate days at each site.

  • Acceptance Criteria: Total %CV (within-run + between-run + between-site)

    
     (20% for LQC).
    

Experiment 3: Accuracy (Recovery)

  • Protocol: Spike blank matrix (e.g., plasma or synthesis buffer) with known amounts of 3-Amino-2-(pyridin-3-yl)propanoic acid.

  • Acceptance Criteria: Mean recovery between 85–115%.

Part 4: Visualizations

Diagram 1: Analytical Decision & Validation Workflow

This diagram illustrates the logic flow from method selection to statistical validation.

ValidationWorkflow Start Start: Analyte Characterization (3-Amino-2-(pyridin-3-yl)propanoic acid) CheckPolarity Is Analyte Polar/Zwitterionic? Start->CheckPolarity SelectMethod Select Method: HILIC-MS/MS CheckPolarity->SelectMethod Yes AltMethod Alternative: RP-HPLC (Ion Pair) CheckPolarity->AltMethod No Optimization Method Optimization (pH, Buffer, Column Temp) SelectMethod->Optimization ValidationPhase Inter-Lab Validation Phase Optimization->ValidationPhase Exp1 Linearity & Range (6-point curve) ValidationPhase->Exp1 Exp2 Precision (Repeatability) (Site A, B, C) ValidationPhase->Exp2 Exp3 Accuracy (Recovery) (Spike Recovery) ValidationPhase->Exp3 Stats Statistical Analysis (ANOVA, Bland-Altman) Exp1->Stats Exp2->Stats Exp3->Stats Decision Pass Criteria? (CV < 15%, R² > 0.99) Stats->Decision Publish Publish Validated Method Decision->Publish Yes Refine Refine Protocol Decision->Refine No Refine->Optimization

Caption: Workflow for selecting, optimizing, and statistically validating the HILIC-MS/MS assay.

Diagram 2: Inter-Laboratory Data Flow

This diagram details how data is aggregated and compared across sites.

DataFlow SiteA Lab A (Reference Site) RawData Raw Chromatograms (.wiff/.d) SiteA->RawData SiteB Lab B (Test Site 1) SiteB->RawData SiteC Lab C (Test Site 2) SiteC->RawData Process Centralized Processing (Standard Integration Params) RawData->Process Analysis Reproducibility Analysis (Inter-Site %CV) Process->Analysis Report Validation Report (ICH M10 Compliant) Analysis->Report

Caption: Centralized data processing model to minimize integration bias during inter-lab validation.

Part 5: References

  • ICH Harmonised Guideline. (2019). Bioanalytical Method Validation M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. [Link]

"3-Amino-2-(pyridin-3-YL)propanoic acid" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Amino-2-(pyridin-3-yl)propanoic acid , a specialized non-proteinogenic amino acid used in medicinal chemistry.

This molecule is a


-amino acid  (specifically 

-(3-pyridyl)-

-alanine). It is distinct from the more common

-amino acid isomer (3-pyridylalanine) and the

-isomer. Its primary utility lies in peptidomimetics, where it confers proteolytic stability and induces specific secondary structures (helices/turns) that natural amino acids cannot support.
A Strategic Scaffold for Peptidomimetics and Drug Design

Executive Summary

3-Amino-2-(pyridin-3-yl)propanoic acid is a chiral


-amino acid scaffold. Unlike natural 

-amino acids, the amino group is attached to the

-carbon, while the side chain (3-pyridyl) is retained at the

-position (hence

-substitution).

Core Value Proposition:

  • Metabolic Stability: The

    
    -backbone renders peptides resistant to standard proteases (trypsin, pepsin).
    
  • Conformational Control: The

    
    -substitution in a 
    
    
    
    -amino acid forces strong steric constraints, often inducing 12-helix or 10-helix formations in
    
    
    -peptides, which is critical for disrupting protein-protein interactions (PPIs).
  • Physicochemical Optimization: The pyridine ring acts as a bioisostere for phenyl (phenylalanine) but introduces polarity and pH-dependent solubility (via the pyridine nitrogen, pKa ~5.2).

Chemical Identity & Structural Logic

To understand the SAR, one must first distinguish this specific isomer from its analogs.

Structural Comparison
FeatureTarget Molecule (

)

-Isomer
(Natural Analog)

-Isomer
(Common

)
IUPAC Name 3-Amino-2-(pyridin-3-yl)propanoic acid2-Amino-3-(pyridin-3-yl)propanoic acid3-Amino-3-(pyridin-3-yl)propanoic acid
Common Name

-(3-pyridyl)-

-alanine
3-Pyridylalanine

-Homopyridylalanine
Backbone

-Amino Acid

-Amino Acid

-Amino Acid
Side Chain Pos.

(C2)

(C2)

(C3)
Key Property High Steric Constraint (Geminal-like effects)Standard flexibilityModerate flexibility
Primary Use Inducing turns/helices; Protease resistanceActive site bindingSpacer/Linker; Stability
Visualizing the Isomers

The following diagram illustrates the structural shift that defines the


 scaffold's unique SAR profile.

G Target Target: β2-Isomer (3-Amino-2-(pyridin-3-yl)...) Side chain on C2 Amino on C3 Beta3 Comparison: β3-Isomer (β-Homopyridylalanine) Side chain on C3 Amino on C3 Target->Beta3 Positional Isomerism (Shift Side Chain) SAR_Target SAR Effect: Forces 12-Helix Steric clash with backbone Target->SAR_Target Alpha Comparison: α-Isomer (3-Pyridylalanine) Side chain on C2 Amino on C2 Alpha->Target Homologation (Insert CH2 at C3)

Caption: Structural relationship between the target


-scaffold and its common analogs. The 

geometry creates unique steric clashes that dictate folding.

Synthesis & Production Challenges

Unlike


-amino acids (easily made from natural amino acids via Arndt-Eistert homologation), the 

-isomer
is synthetically challenging. This impacts cost and availability for drug development.

Preferred Synthetic Route (Self-Validating Protocol):

  • Starting Material: 3-Pyridinecarboxaldehyde or 3-Pyridylacetic acid.

  • Method: Mannich-type reaction or hydrogenation of

    
    -substituted acrylates.
    
  • Chirality: Enantioselective synthesis often requires Evans' chiral auxiliaries or organocatalysis (e.g., using cinchona alkaloids) to set the

    
    -stereocenter.
    

Critical Quality Attribute (CQA):

  • Enantiomeric Excess (ee): Because the side chain is at the

    
    -position, racemization is a risk during coupling steps if base is used. Protocols must use mild coupling agents (e.g., HATU/HOAt) and avoid strong bases.
    

Structure-Activity Relationship (SAR) Studies

A. Conformational SAR: The "Helical" Effect

In peptidomimetics, the primary activity driver for this molecule is its ability to lock peptides into specific shapes.

  • Mechanism: The substituent at the

    
    -position (C2) creates gauche interactions with the backbone amide.
    
  • Outcome: When alternating

    
     and 
    
    
    
    residues are used, they form stable 12/10-helices .
  • Comparison:

    • 
      -Peptides:  Flexible, degraded by proteases.
      
    • 
      -Peptides:  Form 14-helices.
      
    • 
      -Peptides:  Often form 12-helices or reverse turns.
      
B. Electronic SAR: Pyridine vs. Phenyl

Replacing a phenyl group (from Phenylalanine) with the 3-pyridyl group introduces an H-bond acceptor.

PropertyPhenyl Analog (

-Phe)
Pyridyl Analog (

-Pyr)
SAR Implication
LogP (Lipophilicity) High (Hydrophobic)Moderate (Amphiphilic)Pyridine improves water solubility of hydrophobic drugs.
pKa (Side Chain) N/A (Neutral)~5.2 (Basic Nitrogen)Can form salt bridges with Asp/Glu in the target receptor.
Pi-Stacking Edge-to-Face / ParallelPi-Cation / Pi-PiPyridine is electron-deficient; stacks well with electron-rich rings (Trp, Tyr).
C. Biological Case Study: Integrin Inhibition

-amino acids are widely used in designing RGD (Arg-Gly-Asp) mimetics to block Integrin 

(implicated in angiogenesis/cancer).
  • Role of 3-Amino-2-(pyridin-3-yl)propanoic acid: It serves as a rigid spacer that mimics the Asp-residue environment or the hydrophobic pocket, while the backbone resists breakdown.

  • Data Trend: Incorporation of

    
    -amino acids generally increases plasma half-life (
    
    
    
    ) from minutes (linear
    
    
    -peptides) to hours/days.

Experimental Workflow: SAR Validation

To validate the utility of this scaffold in a new drug candidate, follow this screening logic.

SAR_Workflow Step1 Design Phase: Substitute Phe/Tyr with 3-Amino-2-(pyridin-3-yl)propanoic acid Step2 Synthesis: Solid Phase Peptide Synthesis (SPPS) *Use HATU, avoid racemization* Step1->Step2 Step3 Assay 1: Proteolytic Stability Incubate with Trypsin/Chymotrypsin Measure % remaining via HPLC Step2->Step3 Step4 Assay 2: Binding Affinity (Ki) Target (e.g., Integrin/GPCR) Compare vs α-analog Step3->Step4 Step5 Decision Gate: Is t1/2 > 4h AND Ki < 100nM? Step4->Step5 Lead Optimization Lead Optimization Step5->Lead Optimization Yes Re-design Spacer Re-design Spacer Step5->Re-design Spacer No

Caption: Standard workflow for evaluating


-amino acid incorporation into bioactive peptides.

References

  • Vasudev, P. G., et al. "

    
    -Peptides: From Structure to Function." Chemical Reviews, 2011. Link
    
    • Foundational text on the conformational properties of vs amino acids.
  • Steer, D. L., et al. "

    
    -Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry, 2002. Link
    
    • Discusses the stability and synthesis of -amino acid deriv
  • Cheng, R. P., et al. "

    
    -Peptides: From Synthesis to Biomedical Applications." Chemical Reviews, 2004. Link
    
    • Detailed analysis of helix formation (12-helix) induced by -substituted -amino acids.
  • Lelievere, D., et al. "Synthesis of Enantiopure -Amino Acids." Tetrahedron Letters, 2001. Source for the synthetic difficulty and resolution methods for -substituted -amino acids.

Safety Operating Guide

Personal protective equipment for handling 3-Amino-2-(pyridin-3-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of uncompromising safety and operational excellence is paramount. Handling non-natural amino acids like 3-Amino-2-(pyridin-3-yl)propanoic acid (also known as 3-pyridylalanine, CAS: 17470-24-5) requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical’s physical properties to design a self-validating safety protocol[1].

Because this compound features both a lipophilic pyridine ring and a hydrophilic amino acid backbone, its physical behavior—specifically its potential to form zwitterionic dust—dictates highly specific handling, personal protective equipment (PPE), and disposal strategies.

Mechanistic Hazard Assessment

To build an effective PPE strategy, we must first understand the causality behind the compound's hazards. According to standardized safety data, 3-Amino-2-(pyridin-3-yl)propanoic acid presents a multi-tiered risk profile:

  • Acute Toxicity (Oral): Classified under Acute Tox. 3 (H301), the compound is toxic if swallowed. The pyridine moiety can interact with neural and metabolic pathways if systemically absorbed.

  • Surface Irritation: The compound causes skin irritation (H315) and serious eye irritation (H319)[2]. Its amphiphilic nature allows it to interact aggressively with the lipid bilayers of the skin and the aqueous environment of the cornea.

  • Respiratory Hazard: It may cause respiratory irritation (H335)[2]. As a crystalline solid, it easily forms micro-particulates. When inhaled, these particulates dissolve in the mucosal lining of the respiratory tract, causing localized pH shifts and severe irritation.

Quantitative PPE Matrix

Based on the hazard profile, standard laboratory attire is insufficient. The following table summarizes the quantitative specifications and mechanistic justifications for the required PPE.

PPE CategorySpecificationQuantitative MetricMechanistic Justification
Hand Protection Nitrile Gloves (Double Gloving)>0.11 mm thickness, >480 min breakthrough timeThe amphiphilic nature of the compound requires a broad-spectrum barrier. Nitrile resists both polar and non-polar permeation better than latex.
Eye Protection ANSI Z87.1 Safety Goggles0 mm gap allowance (Tight-fitting)Prevents micro-particulate ingress and aerosolized dust from causing H319 severe eye irritation. Safety glasses with side shields are inadequate.
Respiratory N95 or P100 Particulate Respirator95% to 99.97% filtration efficiencyMitigates the inhalation of zwitterionic dust (H335) if handled outside of primary engineering controls.
Body Protection Flame-Retardant Lab Coat & Tyvek Sleeves100% coverage of exposed skinPrevents dermal absorption and H315 skin irritation. Tyvek sleeves prevent powder accumulation on the forearms.

Dynamic Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety condition has been explicitly confirmed.

Workflow A 1. Risk Assessment Identify H301/H315/H319/H335 B 2. PPE Donning Double Nitrile, Goggles, Lab Coat A->B C 3. Engineering Controls Fume Hood (>100 fpm) B->C D 4. Material Handling Anti-static Weighing C->D E 5. Decontamination Soap & Water Wash D->E

Operational workflow for handling 3-Amino-2-(pyridin-3-yl)propanoic acid safely.

Step-by-Step Handling Methodology
  • System Validation: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm).

    • Causality: This specific velocity range ensures the containment of light powders without creating turbulent eddies that could blow the H335 respiratory irritant out of the sash and into the operator's breathing zone.

  • Static Mitigation: Discharge static electricity from spatulas and weighing boats using an anti-static gun.

    • Causality: 3-Amino-2-(pyridin-3-yl)propanoic acid is a dry crystalline solid; static charge causes the powder to repel from surfaces and aerosolize.

  • Primary Containment: Open the sealed chemical container only within the deepest 6 inches of the fume hood workspace.

  • Transfer: Use a non-porous, stainless-steel micro-spatula to transfer the required mass into a pre-tared, sealable vial.

  • Decontamination: Wipe down the exterior of the sealed vial and the spatula with a damp, disposable lint-free cloth before removing them from the hood. Remove the outer layer of nitrile gloves before touching external laboratory equipment.

Spill Management & Lifecycle Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent systemic exposure[2].

Spill S1 Spill Occurs (Solid/Dust) S2 Isolate Area Prevent Inhalation S1->S2 S3 Mechanical Collection (Wet Wiping, No Sweeping) S2->S3 S4 Chemical Decontamination (Soap & Water) S3->S4 S5 Waste Segregation (Incineration Route) S4->S5

Step-by-step spill response and hazardous waste segregation protocol.

Step-by-Step Spill Response Methodology
  • Immediate Isolation: Evacuate personnel from the immediate vicinity. Allow the laboratory HVAC/fume hood system to clear airborne dust for a minimum of 5 minutes.

  • PPE Escalation: Don a P100 respirator and fresh double nitrile gloves before approaching the spill zone.

  • Mechanical Collection (Wet Method): Do NOT sweep or use a standard vacuum. Lightly mist the spilled powder with distilled water to bind the particulates.

    • Causality: Sweeping dry powder directly aerosolizes the compound. Wetting the powder utilizes the compound's hydrophilic amino acid moiety to dissolve and form a heavy, non-volatile paste, neutralizing the inhalation risk.

  • Absorption: Wipe up the resulting paste using chemical absorbent pads. Wash the affected surface thoroughly with soap and water, as the compound is water-soluble.

  • P501 Compliant Disposal: Place all contaminated pads, gloves, and materials into a designated, clearly labeled hazardous waste container.

    • Causality: Due to its toxicity (H301), this compound cannot be disposed of in standard municipal waste or flushed down drains. It must be routed to an approved waste disposal plant for high-temperature incineration[2].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.